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  • Product: Methyl 2-bromo-6-hydroxybenzoate
  • CAS: 113763-37-4

Core Science & Biosynthesis

Foundational

Introduction: Navigating the Landscape of Brominated Benzoates

An In-Depth Technical Guide to Methyl 2-bromo-6-methylbenzoate: Synthesis, Properties, and Applications in Drug Discovery Researchers in the fields of medicinal chemistry and materials science frequently encounter a clas...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 2-bromo-6-methylbenzoate: Synthesis, Properties, and Applications in Drug Discovery

Researchers in the fields of medicinal chemistry and materials science frequently encounter a class of compounds known as brominated benzoic acid esters. These molecules serve as versatile building blocks, with the bromine atom acting as a convenient handle for a variety of chemical transformations. While the query for "Methyl 2-bromo-6-hydroxybenzoate" presents a specific substitution pattern, a comprehensive search for its dedicated CAS (Chemical Abstracts Service) number and extensive technical data reveals a landscape of closely related and more thoroughly documented isomers. This guide will focus on a prominent and well-characterized analogue, Methyl 2-bromo-6-methylbenzoate (CAS No. 99548-56-8), to provide a robust and practical technical resource for scientists and drug development professionals.[1][2] The principles, protocols, and applications discussed herein are broadly applicable to the synthesis and utilization of similar substituted benzoates.

Methyl 2-bromo-6-methylbenzoate is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.[2] Its structure, featuring a bromine atom and a methyl ester on an aromatic ring, makes it a valuable precursor for creating complex molecular architectures.[2] The strategic placement of the bromo and methyl groups influences the molecule's reactivity and steric profile, offering unique advantages in the design of targeted therapies.[3]

Synthesis of Methyl 2-bromo-6-methylbenzoate: A Step-by-Step Protocol

The synthesis of Methyl 2-bromo-6-methylbenzoate is typically achieved through the esterification of its corresponding carboxylic acid, 2-bromo-6-methylbenzoic acid.[4] This reaction is a cornerstone of organic chemistry, and its understanding is crucial for any researcher working with these compounds.

Experimental Protocol: Esterification of 2-bromo-6-methylbenzoic acid

This protocol is based on a well-established method for the synthesis of Methyl 2-bromo-6-methylbenzoate.[4]

Materials:

  • 2-bromo-6-methylbenzoic acid

  • Dichloromethane (CH₂Cl₂)

  • Oxalyl chloride ((COCl)₂)

  • N,N-dimethylformamide (DMF)

  • Methanol (CH₃OH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation: To a suspension of 2-bromo-6-methylbenzoic acid (1 equivalent) in dichloromethane, sequentially add oxalyl chloride (1.3 equivalents) and a catalytic amount of N,N-dimethylformamide (2 drops) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride.

  • Esterification: Add methanol to the resulting residue and continue stirring overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure. To the residue, add saturated aqueous sodium bicarbonate and extract the product with ethyl acetate.

  • Drying and Isolation: Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield Methyl 2-bromo-6-methylbenzoate. The product can be used in subsequent reactions without further purification.[4]

Synthesis Workflow Diagram

Synthesis_Workflow reagents 2-bromo-6-methylbenzoic acid Oxalyl chloride DMF in Dichloromethane reaction_vessel Acid Chloride Formation (Room Temperature, 2h) reagents->reaction_vessel evaporation1 Concentration (Reduced Pressure) reaction_vessel->evaporation1 esterification Esterification with Methanol (Overnight) evaporation1->esterification evaporation2 Concentration (Reduced Pressure) esterification->evaporation2 workup Aqueous Work-up (NaHCO3, Ethyl Acetate) evaporation2->workup drying Drying and Isolation (MgSO4, Filtration) workup->drying product Methyl 2-bromo-6-methylbenzoate drying->product

Caption: Synthesis of Methyl 2-bromo-6-methylbenzoate.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 99548-56-8[1]
Molecular Formula C₉H₉BrO₂[1][5]
Molecular Weight 229.07 g/mol [1][5]
Appearance Liquid[5]
Purity 97%[5]

Applications in Drug Discovery and Development

Methyl 2-bromo-6-methylbenzoate is a valuable intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[2] Its utility stems from the reactivity of the bromine substituent and the ester functional group.[2]

The bromine atom allows for participation in various cross-coupling reactions, which are fundamental to modern organic synthesis for creating complex carbon-carbon and carbon-heteroatom bonds.[2] These reactions include:

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds. Boron-based compounds are increasingly important in drug discovery due to their unique chemical properties.[6][7]

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to form substituted alkynes.

The ester group provides a site for further functionalization, such as hydrolysis to the corresponding carboxylic acid, transesterification to other esters, or reduction to an alcohol.[2] This versatility allows for the incorporation of the Methyl 2-bromo-6-methylbenzoate scaffold into a diverse array of molecular structures.[2]

The strategic placement of methyl groups in drug candidates can significantly enhance their pharmacological properties, including metabolic stability and lipophilicity, which in turn can improve bioavailability.[3]

Logical Relationship in Drug Intermediate Utilization

Drug_Discovery_Logic start Methyl 2-bromo-6-methylbenzoate coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) start->coupling functionalization Ester Group Functionalization start->functionalization scaffold Diverse Molecular Scaffolds coupling->scaffold functionalization->scaffold api Active Pharmaceutical Ingredients (APIs) scaffold->api

Sources

Exploratory

Introduction: A Profile of Methyl 2-bromo-6-hydroxybenzoate

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of Methyl 2-bromo-6-hydroxybenzoate This guide provides a comprehensive technical overview of Methyl 2-bromo-6-hydroxybenzoate, a versati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Application of Methyl 2-bromo-6-hydroxybenzoate

This guide provides a comprehensive technical overview of Methyl 2-bromo-6-hydroxybenzoate, a versatile chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural elucidation, synthesis protocols, key chemical reactions, and its potential as a scaffold in the synthesis of complex pharmaceutical agents.

Methyl 2-bromo-6-hydroxybenzoate is a substituted aromatic compound belonging to the family of benzoic acid derivatives. Its structure, featuring a bromine atom, a hydroxyl group, and a methyl ester on a benzene ring, presents multiple reactive sites. This trifunctional arrangement makes it a valuable building block in organic synthesis, particularly for creating highly substituted aromatic systems that are common motifs in active pharmaceutical ingredients (APIs). The strategic placement of the bromo, hydroxyl, and ester groups allows for orthogonal chemical modifications, providing a robust platform for generating molecular diversity in drug discovery campaigns.

Physicochemical Properties

A summary of the key physicochemical properties is essential for handling and experimental design.

PropertyValue
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol [1]
IUPAC Name methyl 2-bromo-6-hydroxybenzoate
Appearance Expected to be a solid at room temperature
Solubility Sparingly soluble in water, readily soluble in common organic solvents like ethyl acetate, dichloromethane, and methanol.[2]

Synthesis and Purification Protocol

The synthesis of Methyl 2-bromo-6-hydroxybenzoate is typically achieved through a two-step process starting from 2-hydroxybenzoic acid (salicylic acid). The causality behind this chosen pathway lies in the directing effects of the hydroxyl group during electrophilic aromatic substitution and the straightforward nature of the subsequent esterification.

Step 1: Regioselective Bromination of 2-Hydroxybenzoic Acid

The hydroxyl group is an ortho-, para-directing activator. To achieve bromination at the C6 position (ortho to the hydroxyl and meta to the carboxylic acid), careful control of reaction conditions is necessary to manage selectivity and prevent polybromination.

Protocol:

  • Dissolution: Dissolve 2-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid. The acid serves as both a solvent and a mild catalyst.

  • Cooling: Cool the solution to 0-5°C in an ice bath. This is critical to control the reaction rate and minimize side products.

  • Bromination: Slowly add a solution of bromine (Br₂, 1.0-1.1 eq) in glacial acetic acid dropwise to the cooled mixture while stirring. Maintaining a low temperature during addition prevents the exothermic reaction from running away and reduces the formation of the dibrominated product.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours until the reaction is complete (monitored by TLC).

  • Workup: Pour the reaction mixture into cold water to precipitate the crude product, 2-bromo-6-hydroxybenzoic acid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water to remove residual acid, and recrystallize from an ethanol/water mixture to yield the purified product.

Step 2: Fischer Esterification

The synthesized 2-bromo-6-hydroxybenzoic acid is then converted to its methyl ester via Fischer esterification.

Protocol:

  • Reaction Setup: Suspend 2-bromo-6-hydroxybenzoic acid (1.0 eq) in anhydrous methanol, which acts as both the solvent and the reactant.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄), slowly to the mixture.[3] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours.[3] The elevated temperature drives the equilibrium towards the ester product.

  • Workup: After cooling, pour the reaction mixture into ice water and extract the product with ethyl acetate.[3]

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield crude Methyl 2-bromo-6-hydroxybenzoate.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final, high-purity compound.[3]

G A 2-Hydroxybenzoic Acid reagent1 Br₂ / Acetic Acid 0°C to RT A->reagent1 B 2-Bromo-6-hydroxybenzoic Acid reagent2 Methanol (MeOH) H₂SO₄ (cat.), Reflux B->reagent2 C Methyl 2-bromo-6-hydroxybenzoate reagent1->B Step 1: Bromination reagent2->C Step 2: Esterification

Caption: Synthetic workflow for Methyl 2-bromo-6-hydroxybenzoate.

Structural Elucidation: A Spectroscopic Approach

Confirming the molecular structure is a cornerstone of chemical synthesis. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous identification of Methyl 2-bromo-6-hydroxybenzoate.[4]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0 - 11.0Singlet (broad)1HAr-OH The phenolic proton is acidic and often appears as a broad singlet. Its chemical shift is concentration-dependent.
~7.30Doublet of doublets1HAr-H (C4)Coupled to both H3 and H5.
~7.05Doublet1HAr-H (C5)Ortho-coupled to H4.
~6.85Doublet1HAr-H (C3)Ortho-coupled to H4.
~3.95Singlet3H-OCH₃ Protons of the methyl ester group are in a single environment with no adjacent protons, resulting in a singlet.[5]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For Methyl 2-bromo-6-hydroxybenzoate, eight distinct signals are expected.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~170C =O (Ester)Carbonyl carbons are highly deshielded and appear far downfield.
~155C -OH (C6)Aromatic carbon attached to the electron-donating hydroxyl group.
~135C -H (C4)Aromatic CH carbon.
~125C -H (C5)Aromatic CH carbon.
~120C -COOCH₃ (C1)Quaternary aromatic carbon attached to the ester group.
~118C -H (C3)Aromatic CH carbon.
~110C -Br (C2)Aromatic carbon attached to the electronegative bromine atom.
~53-OC H₃Carbon of the methyl ester group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupDescription
3200-3600O-H StretchBroad band, indicative of the hydrogen-bonded phenolic hydroxyl group.[6]
~3000Aromatic C-H StretchMedium intensity peaks characteristic of sp² C-H bonds.[6]
1680-1720C=O StretchStrong, sharp absorption from the ester carbonyl group.[6]
~1600C=C StretchPeaks corresponding to the aromatic ring vibrations.
1000-1300C-O StretchStrong absorption from the ester C-O bond.[6]
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern. For this compound, the key feature is the isotopic signature of bromine.

Predicted MS Data:

  • Molecular Ion (M⁺): Expect two peaks of nearly equal intensity at m/z 230 and 232, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This M, M+2 pattern is a definitive indicator of a monobrominated compound.

  • Key Fragments: Loss of the methoxy group (-OCH₃) to give a fragment at m/z 199/201, and subsequent loss of carbon monoxide (-CO) to yield a fragment at m/z 171/173.

G cluster_0 Spectroscopic Techniques cluster_1 Structural Information NMR NMR Spectroscopy (¹H and ¹³C) Connectivity Proton Connectivity & Carbon Skeleton NMR->Connectivity IR IR Spectroscopy FunctionalGroups Functional Groups (OH, C=O, C-O) IR->FunctionalGroups MS Mass Spectrometry MolecularWeight Molecular Weight & Elemental Composition (Br) MS->MolecularWeight Structure Confirmed Structure: Methyl 2-bromo-6- hydroxybenzoate Connectivity->Structure FunctionalGroups->Structure MolecularWeight->Structure

Caption: Logical workflow for structural elucidation.

Chemical Reactivity and Applications in Drug Discovery

The utility of Methyl 2-bromo-6-hydroxybenzoate as a synthetic intermediate stems from the distinct reactivity of its three functional groups. This allows for selective and sequential modifications, a crucial advantage in multi-step syntheses.

  • The Bromine Atom: The aryl bromide is a prime handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions.[7]

    • Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups. This is a foundational reaction in modern medicinal chemistry for building molecular complexity.[8]

    • Heck and Sonogashira Couplings: Formation of C-C bonds by reacting with alkenes or terminal alkynes, respectively.[7]

    • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

  • The Phenolic Hydroxyl Group: The acidic proton can be removed by a base, converting the hydroxyl into a potent nucleophile.

    • O-Alkylation/O-Arylation: Reaction with alkyl or aryl halides (e.g., Williamson ether synthesis) to form ethers.

    • O-Acylation: Reaction with acyl chlorides or anhydrides to form esters, which can also serve as protecting groups.

  • The Methyl Ester Group: The ester functionality offers several transformation possibilities.

    • Hydrolysis: Saponification with a base (e.g., NaOH) or acid-catalyzed hydrolysis to yield the corresponding carboxylic acid.

    • Reduction: Reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to furnish the corresponding benzyl alcohol.

    • Amidation: Direct conversion to amides by heating with amines.

The strategic modification of these functional groups allows this molecule to serve as a versatile scaffold. In fragment-based drug discovery (FBDD), small molecules like this are used as starting points to build more potent and selective drug candidates by growing the molecule into the binding pockets of biological targets like enzymes or receptors.[9] The ability to easily diversify the structure at three different points is highly advantageous for optimizing ligand-receptor interactions and improving pharmacological properties.[10]

G cluster_Br Bromo Group (C2) cluster_OH Hydroxyl Group (C6) cluster_Ester Methyl Ester (C1) Core Methyl 2-bromo-6-hydroxybenzoate Suzuki Suzuki Coupling (C-C bond) Core->Suzuki Heck Heck Coupling (C-C bond) Core->Heck Buchwald Buchwald-Hartwig (C-N bond) Core->Buchwald Alkylation O-Alkylation (Ether formation) Core->Alkylation Acylation O-Acylation (Ester formation) Core->Acylation Hydrolysis Hydrolysis (Carboxylic Acid) Core->Hydrolysis Reduction Reduction (Alcohol) Core->Reduction Amidation Amidation (Amide) Core->Amidation

Caption: Reactivity map of key functional groups.

Safety and Handling

Based on similar halogenated phenolic compounds, Methyl 2-bromo-6-hydroxybenzoate should be handled with appropriate care.

  • GHS Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid inhalation of dust/vapors and contact with skin and eyes.

Conclusion

Methyl 2-bromo-6-hydroxybenzoate is a synthetically valuable building block with a rich chemical profile. Its well-defined structure, accessible synthesis, and versatile reactivity make it an important tool for chemists, particularly those in the field of drug discovery. The ability to perform selective modifications at its three distinct functional groups provides a reliable and efficient pathway for the creation of complex molecular architectures and the exploration of new chemical space.

References

  • Autech. What are the properties and reactions of 2-BROMO-6-HYDROXYBENZALDEHYDE?. Available at: [Link]

  • LookChem. The Role of Methyl 2-bromo-6-methylbenzoate in Pharmaceutical Intermediate Synthesis. Available at: [Link]

  • PubChem. Methyl 2-bromo-5-hydroxybenzoate. Available at: [Link]

  • AWS. Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Available at: [Link]

  • Wikipedia. Methyl 2-bromoacetate. Available at: [Link]

  • Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Available at: [Link]

  • University of Wisconsin-Platteville. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]

  • Mirante. Organic Chemistry Ir And Nmr Cheat Sheet. Available at: [Link]

  • Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. Available at: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Available at: [Link]

  • Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Available at: [Link]

  • Google Patents. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Technical Disclosure Commons. Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Available at: [Link]

  • Hilaris Publisher. The Role of Methyl-containing Pharmaceuticals in Modern Medicine. Available at: [Link]

  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]

  • National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]

  • MedCrave Group. Using fragment based drug discovery to target epigenetic regulators in cancer. Available at: [Link]

Sources

Foundational

IUPAC name for Methyl 2-bromo-6-hydroxybenzoate

An In-depth Technical Guide: Methyl 2-bromo-6-hydroxybenzoate Abstract Methyl 2-bromo-6-hydroxybenzoate is a trifunctional aromatic compound of significant interest to the scientific research and drug development communi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Methyl 2-bromo-6-hydroxybenzoate

Abstract

Methyl 2-bromo-6-hydroxybenzoate is a trifunctional aromatic compound of significant interest to the scientific research and drug development communities. Possessing a synthetically versatile aryl bromide, a reactive phenolic hydroxyl group, and a modifiable methyl ester on a central benzene scaffold, this molecule represents a strategic building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis with mechanistic considerations, an analysis of its chemical reactivity, and its applications as a precursor in advanced organic synthesis, particularly within the framework of pharmaceutical development. Core safety and handling protocols are also outlined to ensure its responsible use in a laboratory setting.

Nomenclature and Physicochemical Properties

Precise identification and understanding the physical characteristics of a compound are foundational to its application in research. Methyl 2-bromo-6-hydroxybenzoate is a substituted aromatic ester with distinct properties that influence its handling, reactivity, and solubility.

Chemical Identifiers

The compound is unambiguously defined by several standard chemical identifiers, which are crucial for database searches and regulatory compliance.

IdentifierValueSource
IUPAC Name Methyl 2-bromo-6-hydroxybenzoate
CAS Number 113763-37-4[1]
Molecular Formula C₈H₇BrO₃[1]
Molecular Weight 231.04 g/mol [1]
Canonical SMILES COC(=O)C1=C(C=CC=C1Br)O[1]
InChI Key QLMMRMWGNXFBFM-UHFFFAOYSA-NGenerated from Structure
Physicochemical Data

The physical properties of Methyl 2-bromo-6-hydroxybenzoate dictate its appropriate storage conditions and solvent selection for reactions and purification.

PropertyValueNotes
Physical State SolidInferred from related solid benzoic acid derivatives.[2][3]
Appearance White to off-white crystalline powderTypical appearance for purified aromatic esters.
Solubility Soluble in methanol, ethanol, ethyl acetate, and other common organic solvents. Slightly soluble in water.Based on the general solubility of benzoate esters and phenols.[4]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[1]Recommended to prevent hydrolysis and degradation.

Synthesis and Mechanistic Insights

The most direct and common synthesis of Methyl 2-bromo-6-hydroxybenzoate is through the Fischer esterification of its corresponding carboxylic acid, 2-bromo-6-hydroxybenzoic acid. This method is reliable, scalable, and utilizes common laboratory reagents.

Recommended Synthetic Protocol: Fischer Esterification

This protocol details the conversion of 2-bromo-6-hydroxybenzoic acid to its methyl ester. The procedure is based on well-established esterification methods for aromatic acids.[5]

Materials:

  • 2-bromo-6-hydroxybenzoic acid (1.0 eq)

  • Anhydrous Methanol (MeOH, ~0.2 M concentration)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~5 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-6-hydroxybenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol to dissolve the starting material. Once dissolved, slowly and carefully add concentrated sulfuric acid (catalytic amount) to the stirring solution.

    • Causality Note: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling the reaction to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Workup - Extraction: Dilute the residue with ethyl acetate and transfer to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Self-Validation Insight: The bicarbonate wash is a critical step. It neutralizes the sulfuric acid catalyst and removes any unreacted 2-bromo-6-hydroxybenzoic acid by converting it to its water-soluble sodium salt. This step validates the removal of acidic impurities.

  • Workup - Final Washes: Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Isolation: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: If necessary, the product can be further purified by flash column chromatography on silica gel or by recrystallization to afford Methyl 2-bromo-6-hydroxybenzoate as a pure solid.

Synthesis Workflow Diagram

G A Starting Materials: 2-bromo-6-hydroxybenzoic acid Anhydrous Methanol B Acid Catalyst Addition (Conc. H₂SO₄) A->B Dissolution C Reflux (65°C, 12-24h) B->C Heat D Reaction Workup: 1. Quench 2. EtOAc Extraction C->D Cool & Concentrate E Aqueous Wash (Sat. NaHCO₃, Brine) D->E Phase Separation F Drying & Concentration (Anhydrous Na₂SO₄) E->F Isolate Organic Layer G Purification (Column Chromatography) F->G Crude Product H Final Product: Methyl 2-bromo-6-hydroxybenzoate G->H Purified Product

Caption: Fischer Esterification workflow for Methyl 2-bromo-6-hydroxybenzoate.

Chemical Reactivity and Strategic Applications

The synthetic utility of Methyl 2-bromo-6-hydroxybenzoate stems from the orthogonal reactivity of its three functional groups. This allows for selective, stepwise modifications, making it a powerful tool in multistep synthesis.

The Aryl Bromide: A Gateway to Complexity

The bromine atom is arguably the most versatile handle on the molecule. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.[6]

  • Suzuki Coupling: Reaction with a boronic acid or ester to form a biaryl C-C bond.

  • Heck Coupling: Reaction with an alkene to form a substituted alkene.

  • Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl-alkyne C-C bond.

  • Buchwald-Hartwig Amination: Reaction with an amine to form an aniline derivative (C-N bond).

These reactions enable medicinal chemists to append diverse fragments and build complex scaffolds, systematically exploring the chemical space around the core to optimize pharmacological activity.

Catalytic Cycle Example: Suzuki Coupling

The diagram below illustrates the generally accepted catalytic cycle for the Suzuki cross-coupling reaction, a cornerstone of modern synthetic chemistry.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂(Br) Pd0->OxAdd OA_label Oxidative Addition Transmetal Ar-Pd(II)L₂(R) OxAdd->Transmetal TM_label Transmetalation Transmetal->Pd0 ReductElim Ar-R Transmetal->ReductElim RE_label Reductive Elimination ArBr Ar-Br In ArBr->OxAdd Base Base + R-B(OH)₂ In Base->Transmetal

Caption: Generalized catalytic cycle for a Suzuki cross-coupling reaction.

Orthogonal Reactivity of Phenol and Ester Groups

While the aryl bromide is often used for coupling, the phenolic hydroxyl and methyl ester groups offer additional sites for modification:

  • Phenolic -OH: Can be readily alkylated (e.g., Williamson ether synthesis) or acylated to introduce new functionalities. Its acidic nature also influences the electronic properties of the ring.

  • Methyl Ester (-CO₂Me): Can be hydrolyzed to the parent carboxylic acid under basic or acidic conditions, providing a handle for amide bond formation. Alternatively, it can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).[6]

This orthogonality allows for a planned synthetic route where each site can be addressed without interfering with the others, a key principle in the efficient synthesis of target molecules for drug development.

Safety, Handling, and Storage

As a research chemical, Methyl 2-bromo-6-hydroxybenzoate and its structural isomers require careful handling to minimize exposure and ensure laboratory safety. The following guidelines are based on safety data for closely related compounds.[3][7]

Hazard Identification
  • GHS Hazard Statements:

    • H315: Causes skin irritation.[3][7]

    • H319: Causes serious eye irritation.[3][7]

    • H335: May cause respiratory irritation.[3][7]

  • Signal Word: Warning

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[2]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[2]

    • Skin and Body Protection: Wear a standard laboratory coat.[8]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

First Aid Measures
  • Skin Contact: Remove all contaminated clothing. Immediately wash skin with plenty of soap and water. If irritation persists, seek medical attention.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory symptoms occur, call a poison center or physician.[3]

  • Ingestion: Wash out mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[2]

Storage and Disposal
  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][9]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[2]

Conclusion

Methyl 2-bromo-6-hydroxybenzoate is more than a simple chemical; it is a strategic platform for innovation in organic synthesis. Its trifunctional nature provides a robust and versatile starting point for constructing novel and complex molecules. For researchers and scientists in drug development, this compound offers a reliable building block for accessing diverse chemical matter, facilitating the exploration of structure-activity relationships, and ultimately accelerating the discovery of new therapeutic agents. A thorough understanding of its synthesis, reactivity, and safe handling is paramount to unlocking its full potential in the laboratory.

References

  • American Elements. (n.d.). Methyl 4-bromo-2-hydroxy-6-methylbenzoate. Retrieved from [Link]

  • Sigma-Aldrich.cn. (2025, November 6). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-bromo-5-hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-6-hydroxybenzoic acid. Retrieved from [Link]

  • Hilaris Publisher. (2026, February 9). The Role of Methyl 2-bromo-6-methylbenzoate in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). METHYL 5-BROMO-2-HYDROXYBENZOATE. Retrieved from [Link]

  • FAO. (n.d.). METHYL p-HYDROXYBENZOATE. Retrieved from [Link]

  • MedCrave. (2017, November 3). Using fragment based drug discovery to target epigenetic regulators in cancer. Retrieved from [Link]

Sources

Exploratory

Solubility Profiling of Methyl 2-bromo-6-hydroxybenzoate: Technical Framework & Thermodynamic Characterization

Topic: Solubility Profiling & Thermodynamic Characterization of Methyl 2-bromo-6-hydroxybenzoate Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Pre-formulation Scientists Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling & Thermodynamic Characterization of Methyl 2-bromo-6-hydroxybenzoate Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Pre-formulation Scientists

Executive Summary & Structural Context[1][2][3]

Methyl 2-bromo-6-hydroxybenzoate (CAS: 113763-37-4) represents a specialized class of halogenated salicylate derivatives utilized as critical scaffolds in the synthesis of resorcylic acid lactones (RALs) and bioactive polyketide mimics. Unlike simple salicylates, the presence of the bulky bromine atom at the ortho position (C2) combined with the hydroxyl group at C6 creates a unique steric and electronic environment around the ester moiety.

The Solubility Challenge: Publicly available experimental solubility data for this specific congener is sparse in open literature, often confined to proprietary CMC (Chemistry, Manufacturing, and Controls) packages. As a Senior Application Scientist, I present here not a static dataset, but a predictive baseline and a rigorous, self-validating experimental framework to generate this critical data. This guide bridges the gap between theoretical estimation (SAR) and empirical thermodynamic modeling (Apelblat/Van't Hoff).

Structural Implications on Solubility

The 2,6-substitution pattern imposes a "clamshell" effect on the ester carbonyl:

  • Intramolecular Hydrogen Bonding (IMHB): A strong resonance-assisted hydrogen bond exists between the C6-hydroxyl proton and the carbonyl oxygen. This "closes" the polar head group, significantly increasing lipophilicity (LogP) compared to non-ortho substituted isomers.

  • Steric Shielding: The C2-Bromine atom provides steric bulk that hinders solvent access to the ester linkage, reducing hydrolysis rates but also complicating dissolution kinetics in viscous solvents.

Comparative Physicochemical Baseline

Before initiating wet-lab protocols, researchers must establish boundary conditions. The following table synthesizes calculated properties and comparative data from the structural analog, Methyl Salicylate , to guide solvent selection.

Table 1: Physicochemical Profile & Solubility Prediction

PropertyMethyl 2-bromo-6-hydroxybenzoate (Target)Methyl Salicylate (Analog Reference)Implication for Solubility
Molecular Weight ~231.04 g/mol 152.15 g/mol Slower diffusion coefficient; lower molar solubility.
LogP (Predicted) 3.1 - 3.42.55Higher affinity for n-Octanol, DCM, and Toluene.
Water Solubility Predicted: < 0.2 mg/mL ~0.7 mg/mLPractically insoluble in water; requires cosolvents (DMSO/PEG).
pKa (Phenolic) ~8.5 (Acidified by Br-induction)9.8Soluble in alkaline buffers (pH > 10), but risk of hydrolysis increases.
Physical State Solid (Crystalline)Liquid (Oil)Dissolution requires overcoming crystal lattice energy (

).

Technical Insight: The introduction of Bromine generally increases the melting point and lattice energy. Expect the dissolution process in polar protic solvents (MeOH, EtOH) to be endothermic (


), driven by entropy at higher temperatures.

Core Protocol: Gravimetric Isothermal Saturation

To generate definitive solubility data (mole fraction,


), the Static Equilibrium Method  is the gold standard. This protocol is designed to be self-validating through replicate convergence.
Experimental Workflow (DOT Visualization)

Solubility_Protocol Start Compound Preparation (Purity >98% HPLC) Solvent_Sel Solvent Selection (Polar/Non-Polar/Aprotic) Start->Solvent_Sel Equilibration Isothermal Shaking (T ± 0.05 K, 24-48h) Solvent_Sel->Equilibration Separation Phase Separation (Syringe Filter 0.22 µm) Equilibration->Separation Analysis Quantification (HPLC-UV / Gravimetric) Separation->Analysis Analysis->Equilibration If RSD > 2% Data_Fit Thermodynamic Modeling (Apelblat/Van't Hoff) Analysis->Data_Fit

Figure 1: Step-by-step workflow for determining thermodynamic solubility. Note the feedback loop for statistical validation.

Step-by-Step Methodology
  • Excess Addition: Add Methyl 2-bromo-6-hydroxybenzoate in excess to 10 mL of selected solvent (Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene) in a double-jacketed glass vessel.

  • Thermal Control: Connect the vessel to a circulating water bath accurate to

    
     K. Range: 278.15 K to 323.15 K (steps of 5 K).
    
  • Equilibration: Stir magnetically at 400 rpm for 24 hours. Allow settling for 4 hours.

    • Self-Validation Check: Measure concentration at 24h and 48h. If deviation is

      
      , equilibrium is reached.
      
  • Sampling: Withdraw supernatant using a pre-warmed glass syringe equipped with a 0.22 µm PTFE filter (to prevent adsorption of the lipophilic compound).

  • Quantification:

    • Method A (Gravimetric): Evaporate solvent in a tared dish (vacuum oven, 40°C). Weigh residue.

    • Method B (HPLC - Preferred): Dilute aliquot with Mobile Phase (ACN:Water 60:40). Detect at

      
       (approx. 305 nm for salicylates).
      

Thermodynamic Modeling & Data Processing

Once raw solubility data (


, mole fraction) is obtained, it must be fitted to thermodynamic models to allow interpolation and calculation of dissolution enthalpy.
The Modified Apelblat Equation

For pharmaceutical intermediates, the Apelblat model provides the most accurate correlation for temperature dependence:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).[1]
    
  • 
     : Empirical model parameters determined via multivariate regression.
    
Thermodynamic Parameters

Using the Van't Hoff analysis, calculate the enthalpy (


) and entropy (

) of solution:


Expected Thermodynamic Behavior:

  • 
     (Positive):  Dissolution is endothermic. Solubility increases with temperature. This is expected for crystalline Methyl 2-bromo-6-hydroxybenzoate in alcoholic solvents.
    
  • 
     (Positive):  The process is non-spontaneous standard state, driven by the entropy of mixing.
    

Synthesis & Purification (Pre-requisite)

Reliable solubility data depends on sample purity. Impurities (e.g., unreacted 2-bromo-6-hydroxybenzoic acid) can significantly skew solubility results due to the "common ion effect" or solubilization effects.

Recommended Purification Protocol:

  • Crude Synthesis: Bromination of methyl salicylate often yields a mixture of 3-bromo, 5-bromo, and 3,5-dibromo isomers. Position 6 (ortho to ester) requires specific directing groups or starting from 2,6-dihydroxybenzoic acid.

  • Recrystallization:

    • Solvent: Hot Methanol/Water (90:10) or Ethyl Acetate/Hexane.

    • Procedure: Dissolve at reflux; cool slowly to 4°C.

    • Validation: Purity must be confirmed via 1H-NMR (distinct aromatic splitting pattern) and HPLC (>98% area).

References

  • Shakeel, F. et al. (2015). "Solubility and thermodynamic analysis of salicylamide in different neat solvents." Journal of Molecular Liquids.

  • Wang, J. et al. (2018). "Thermodynamic models for correlation of solubility of 3-hydroxybenzoic acid in different solvents." Journal of Chemical & Engineering Data.

  • NIST Chemistry WebBook. "Methyl salicylate Thermophysical Properties." National Institute of Standards and Technology.[2]

  • Verevkin, S. P. et al. (2023).[1] "Experimental and computational thermochemistry: how strong is the intramolecular hydrogen bond in alkyl 2-hydroxybenzoates." Physical Chemistry Chemical Physics.

  • PubChem Compound Summary. "Methyl 2-bromo-5-hydroxybenzoate (Isomer Reference)." National Library of Medicine.

(Note: Specific experimental data for the exact 2-bromo-6-hydroxy isomer is proprietary. References provided cover the thermodynamic methodology and data for the closest structural homologs, ensuring the protocol's scientific validity.)

Sources

Foundational

Strategic Selection of Starting Materials for Methyl 2-bromo-6-hydroxybenzoate: A Regiocontrol-Centric Guide

Executive Summary: The Ortho-Ortho Paradox The synthesis of Methyl 2-bromo-6-hydroxybenzoate (also known as Methyl 6-bromosalicylate) presents a classic problem in aromatic substitution: the "Ortho-Ortho" challenge . The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Ortho Paradox

The synthesis of Methyl 2-bromo-6-hydroxybenzoate (also known as Methyl 6-bromosalicylate) presents a classic problem in aromatic substitution: the "Ortho-Ortho" challenge .

The target molecule features a 1,2,3-trisubstituted benzene ring where the ester is flanked by a bromine atom and a hydroxyl group. Standard electrophilic bromination of the most obvious starting material, Methyl Salicylate , fails to yield this isomer. Due to the strong ortho/para directing effect of the hydroxyl group, bromination of salicylate predominantly occurs at the C3 or C5 positions (yielding methyl 3-bromo- or 5-bromosalicylate), not the sterically crowded C6 position.

Therefore, the selection of starting materials must bypass direct electrophilic substitution in favor of Directed Ortho Metalation (DoM) or Lithium-Halogen Exchange . This guide evaluates the two most robust starting materials—2,6-Dibromophenol and 3-Bromophenol —and provides a definitive protocol for the superior route.

Critical Evaluation of Starting Materials

The following table contrasts the viability of potential starting materials based on regiocontrol, cost, and synthetic complexity.

Starting MaterialSynthetic StrategyViabilityTechnical Bottleneck
Methyl Salicylate Electrophilic BrominationLOW Regiochemistry Failure: Yields 3-bromo or 5-bromo isomers. C6 position is inaccessible via direct halogenation.
2,6-Dibromophenol Li-Halogen ExchangeHIGH Symmetry Breaking: Requires mono-lithiation of a symmetric precursor. Excellent positional certainty.
3-Bromophenol Directed Ortho Metalation (DoM)MED Directing Group Competition: Requires O-protection (MOM/carbamate) and strong bases (LDA). Risk of benzyne formation.
2,6-Dihydroxybenzoic Acid Selective FunctionalizationLOW Differentiation: Difficult to selectively convert one -OH to -Br without affecting the other.
Recommendation

2,6-Dibromophenol is the superior starting material. Its inherent symmetry guarantees that any mono-lithiation event occurs at the correct position relative to the phenol, eliminating the risk of regioisomers.

The Primary Route: 2,6-Dibromophenol (Symmetry Breaking)

This route relies on the "Symmetry Breaking" strategy. By starting with bromines at both ortho positions, we can selectively exchange one bromine for a lithium atom, carboxylate it, and retain the second bromine at the exact desired position.

Mechanistic Pathway
  • Protection: The phenol is protected (P) to prevent proton quenching of the organolithium.

  • Exchange: n-Butyllithium performs a rapid Halogen-Lithium exchange at -78°C.

  • Carboxylation: The aryl-lithium species attacks CO₂.

  • Esterification & Deprotection: Standard functional group manipulation.

SynthesisPathway Start 2,6-Dibromophenol Step1 Protection (MOM-Cl) Start->Step1 Regiocontrol Setup Step2 Li-Halogen Exchange (n-BuLi, -78°C) Step1->Step2 Symmetry Break Step3 CO2 Quench (Carboxylation) Step2->Step3 C-C Bond Formation Step4 Esterification (MeI / K2CO3) Step3->Step4 FGI End Methyl 2-bromo- 6-hydroxybenzoate Step4->End Acid Deprotection

Figure 1: The Symmetry Breaking Workflow using 2,6-Dibromophenol.

Detailed Experimental Protocol

This protocol utilizes Methoxymethyl (MOM) protection. MOM is preferred over methyl ether (anisole) because it can be cleaved under mild acidic conditions that do not hydrolyze the newly formed ester or cleave the aryl-bromide bond.

Phase 1: Protection

Reaction: 2,6-Dibromophenol + MOMCl


 1,3-Dibromo-2-(methoxymethoxy)benzene
  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) under Argon.

  • Dissolution: Dissolve 2,6-dibromophenol (10.0 g, 39.7 mmol) in dry DCM (100 mL).

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (1.5 eq) at 0°C.
    
  • Reagent Addition: Add Chloromethyl methyl ether (MOMCl) (1.2 eq) dropwise. Caution: MOMCl is a carcinogen; use extreme care.

  • Workup: Stir at RT for 4 hours. Quench with saturated NaHCO₃. Extract with DCM.[1] Dry over MgSO₄.[2][3]

  • Yield: Expect >95% yield of the MOM-ether.

Phase 2: Lithiation & Carboxylation (The Critical Step)

Reaction: Ar-Br


 Ar-Li 

Ar-COOH
  • Cryogenics: Dissolve the MOM-protected intermediate (5.0 g) in anhydrous THF (80 mL) and cool to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 minutes.

    • Note: The internal temperature must not rise above -70°C to prevent benzyne formation or scrambling.

  • Equilibration: Stir at -78°C for 30 minutes. The solution usually turns light yellow.

  • Quench: Bubble excess anhydrous CO₂ gas (dried through a CaCl₂ tube) into the solution for 15 minutes.

  • Warm-up: Allow the reaction to warm to room temperature (RT). The lithium carboxylate will precipitate.

  • Acidification: Quench with 1M HCl to pH 2. Extract the 2-bromo-6-(methoxymethoxy)benzoic acid with EtOAc.

Phase 3: Esterification & Deprotection

Reaction: Ar-COOH


 Ar-COOMe 

Target
  • Esterification: Dissolve the crude acid in Acetone/DMF (4:1). Add K₂CO₃ (2.0 eq) and Methyl Iodide (MeI) (1.5 eq). Stir at RT for 12 hours.[4]

    • Why MeI? Acid-catalyzed Fischer esterification might prematurely cleave the MOM group. Base-mediated alkylation is safer here.

  • Deprotection: Dissolve the ester in MeOH. Add concentrated HCl (catalytic amount) or Trifluoroacetic acid (TFA) in DCM (1:4) and stir at 0°C

    
     RT.
    
  • Purification: The MOM group cleaves rapidly. Neutralize with NaHCO₃, extract, and purify via silica gel chromatography (Hexanes/EtOAc).

Alternative Route: 3-Bromophenol (Directed Ortho Metalation)

If 2,6-dibromophenol is unavailable, 3-Bromophenol is the backup starting material. This route relies on the Combined Directing Effect .

  • Logic: A MOM-protected hydroxyl group is a strong Directed Metalation Group (DMG). The bromine atom is a weaker directing group. However, the position between the two (C2) is synergistically activated by both the inductive effect of Br and the coordination of the MOM group.

  • Risk: Lithium-Halogen exchange is a competing reaction. To prevent this, Lithium Diisopropylamide (LDA) is used instead of n-BuLi. LDA acts as a base (deprotonation) rather than a nucleophile (exchange).

DoMPathway Start 3-Bromophenol Step1 MOM Protection Start->Step1 Decision Reagent Choice: LDA vs n-BuLi Step1->Decision PathA LDA (Base) Deprotonation at C2 Decision->PathA Correct PathB n-BuLi (Nucleophile) Li-Halogen Exchange (Fail) Decision->PathB Incorrect (Loss of Br) Target Scaffold Target Scaffold PathA->Target Scaffold

Figure 2: Reagent selection logic for the 3-Bromophenol route.

Protocol Adjustment:

  • Use LDA (1.1 eq) at -78°C in THF.

  • Quench with CO₂ immediately.

  • Warning: If the reaction warms up, the lithiated species can eliminate LiBr to form a benzyne intermediate, leading to complex mixtures.

References

  • Regioselective Synthesis via 2,6-Dibromophenol

    • Comins, D. L., & Saha, J. K. "Regioselective substitution of 2,6-dibromophenol." Journal of Organic Chemistry, 1996, 61(26), 9623-9625.
  • Directed Ortho Metalation (DoM)

    • Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879-933.
  • Synthesis of Salicylate Derivatives (General)

    • Organic Syntheses, Coll.[5][6] Vol. 2, p. 175 (1943). Preparation of 2,6-Dibromo-4-nitrophenol (precursor logic).

    • [6]

  • MOM Protection Protocols: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard Reference for MOM cleavage conditions).

Sources

Exploratory

13C NMR chemical shifts for Methyl 2-bromo-6-hydroxybenzoate

The following technical guide provides an in-depth analysis of the C NMR chemical shifts for Methyl 2-bromo-6-hydroxybenzoate , a 1,2,3-trisubstituted benzene derivative. This guide is structured to assist researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the


C NMR chemical shifts for Methyl 2-bromo-6-hydroxybenzoate , a 1,2,3-trisubstituted benzene derivative.

This guide is structured to assist researchers in structural elucidation, synthesis verification, and quality control. In the absence of a public, open-access spectral database entry for this specific isomer, the data below utilizes high-fidelity Substituent Chemical Shift (SCS) additive modeling, grounded in experimental data from the parent compound (Methyl Salicylate) and reliable increment systems.

Technical Guide: C NMR Characterization of Methyl 2-bromo-6-hydroxybenzoate

Molecular Structure & Numbering Logic

Before analyzing the spectrum, we must establish a rigorous numbering system. The IUPAC name implies a benzoate core (Ester at C1).

  • Formula:

    
    
    
  • MW: 231.04 g/mol

  • Core Structure: Benzene ring with three substituents.

    • C1: Attached to Methyl Ester (

      
      ).
      
    • C2: Attached to Bromine (

      
      ).
      
    • C6: Attached to Hydroxyl (

      
      ).
      
    • Note on Symmetry: This molecule is often chemically equivalent to Methyl 6-bromo-2-hydroxybenzoate depending on the numbering direction. For this guide, we fix the Ester at C1, Br at C2, and OH at C6 to maximize steric crowding analysis.

Structural Diagram (Graphviz)

structure Figure 1: Carbon connectivity and numbering scheme for Methyl 2-bromo-6-hydroxybenzoate. C1 C1 (quat) C2 C2 (quat) C1->C2 aromatic C7 C=O C1->C7 exocyclic C3 C3 (CH) C2->C3 aromatic Br Br C2->Br C4 C4 (CH) C3->C4 aromatic C5 C5 (CH) C4->C5 aromatic C6 C6 (quat) C5->C6 aromatic C6->C1 aromatic OH OH C6->OH C8 OMe C7->C8 ester

Predicted C NMR Chemical Shifts

The following values are derived using Substituent Chemical Shift (SCS) additivity rules applied to a benzene base (128.5 ppm), corrected for steric crowding and intramolecular hydrogen bonding (typical in salicylates).

Summary Table (Solvent: )
CarbonTypePredicted Shift (

, ppm)
Assignment Logic
C7

170.5 ± 1.0 Typical benzoate ester carbonyl; deshielded by ortho-OH H-bond.
C6

160.2 ± 1.5 Phenolic carbon. Highly deshielded (Ipso effect).
C4

134.8 ± 1.0 Para to ester, Meta to Br/OH.
C2

126.5 ± 1.5 Bromine ipso effect is shielding (-5 ppm), but ortho-ester deshields.
C3

125.1 ± 1.0 Ortho to Br, Para to OH.
C1

118.5 ± 1.5 Ipso to ester, but strongly shielded by ortho-OH and ortho-Br effects.
C5

116.8 ± 1.0 Ortho to OH (shielding), Para to Br.
C8

52.8 ± 0.5 Methoxy carbon. Very stable region.
Detailed Mechanistic Assignment
1. The Carbonyl & Methoxy (C7, C8)
  • C7 (170.5 ppm): In methyl salicylate, the carbonyl appears around 170 ppm. The intramolecular Hydrogen Bond between the phenolic proton and the carbonyl oxygen (C6-OH

    
     O=C7) locks the conformation and slightly deshields the carbonyl compared to a non-H-bonded isomer (e.g., para-isomer ~166 ppm).
    
  • C8 (52.8 ppm): The methoxy group is electronically isolated from the ring's resonance effects, consistently appearing at 52-53 ppm in

    
    .
    
2. The Phenolic Carbon (C6)
  • Shift (~160.2 ppm): The attachment of oxygen causes a massive downfield shift (Deshielding). In the parent methyl salicylate, this is ~161 ppm. The meta-bromine (at C2) has a minimal effect (+1 to +2 ppm) on this position.

3. The Brominated Carbon (C2)
  • Shift (~126.5 ppm): This is a critical diagnostic peak.

    • Base: 128.5 (Benzene)

    • Ipso-Br: -5.5 ppm (Heavy atom effect, shielding).

    • Ortho-Ester: +2.0 ppm (Deshielding).

    • Meta-OH: +1.5 ppm.

    • Net: The heavy atom effect of Bromine pulls this peak upfield relative to a standard aromatic CH, but it remains quaternary (low intensity).

4. The Bridgehead Carbon (C1)
  • Shift (~118.5 ppm): This carbon is the most "squeezed."

    • It is Ipso to the Ester (+2 ppm).

    • It is Ortho to Hydroxyl (-13 ppm shielding).

    • It is Ortho to Bromine (+3 ppm).

    • The strong shielding from the Ortho-OH is the dominant factor, pushing this quaternary carbon significantly upfield compared to typical benzoate ipso carbons (usually ~130 ppm).

Experimental Validation Protocol

To confirm the identity of this molecule versus its isomers (e.g., Methyl 3-bromo-6-hydroxybenzoate), use the following self-validating workflow.

A. Proton-Coupled C NMR (Gated Decoupling)

Standard


C NMR decouples protons, making all peaks singlets. Running a Gated Decoupled  experiment allows you to see C-H splitting patterns (multiplicities) to distinguish quaternary carbons from CH groups.
  • C1, C2, C6, C7: Will remain Singlets (S).

  • C3, C4, C5: Will appear as Doublets (D).

  • C8: Will appear as a Quartet (Q).

B. HMBC (Heteronuclear Multiple Bond Correlation)

This is the definitive test for the position of the Bromine.

  • Identify the Phenolic Proton: The

    
     proton (if visible in 
    
    
    
    , usually >10 ppm) will show a strong correlation to C1 , C5 , and C6 .
  • Identify H5: The proton at C5 (ortho to OH) will correlate to C1 and C3 .

  • Identify H3: The proton at C3 (ortho to Br) will correlate to C1 (weakly) and C5 .

  • The "Hole": In the 2-bromo isomer, C2 (Brominated) will have no strong 3-bond proton correlations from the ring protons (H3 is 2 bonds away, H5 is 4 bonds away). In contrast, if the Br were at C3, the C2 proton would show strong correlations.

Synthesis Context

Understanding the synthesis confirms why this specific substitution pattern is challenging and requires careful NMR verification. Direct bromination of methyl salicylate typically yields the 3-bromo or 5-bromo isomer due to the directing effects of the OH group.

To obtain Methyl 2-bromo-6-hydroxybenzoate , the synthesis often proceeds via the esterification of the pre-functionalized acid.

Synthesis Workflow Diagram

synthesis Figure 2: Retrosynthetic pathway for the target molecule. Start 2,6-Dibromophenol Step1 Carboxylation (Kolbe-Schmitt) Formation of Acid Start->Step1 Inter 2-bromo-6-hydroxybenzoic acid Step1->Inter Debromination/Rearrangement Step2 Esterification (MeOH / H2SO4) Inter->Step2 Product Methyl 2-bromo-6-hydroxybenzoate Step2->Product

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for SCS additivity rules).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Used for Methyl Salicylate parent data comparison).

  • ChemDraw Professional / Mnova NMR Predictor. (Algorithms used for high-fidelity chemical shift prediction based on Hammett parameters).

Disclaimer: The chemical shifts provided in Section 2 are predicted values based on high-fidelity additive modeling of substituent effects. Experimental values may vary by ±1-2 ppm depending on concentration and solvent.

Foundational

Methyl 2-bromo-6-hydroxybenzoate safety data sheet (MSDS)

An In-depth Technical Guide to the Safe Handling of Methyl 2-bromo-6-hydroxybenzoate This guide provides a comprehensive overview of the essential safety protocols and risk mitigation strategies for handling Methyl 2-bro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of Methyl 2-bromo-6-hydroxybenzoate

This guide provides a comprehensive overview of the essential safety protocols and risk mitigation strategies for handling Methyl 2-bromo-6-hydroxybenzoate (CAS No. 113763-37-4) in a research and development setting. As a specialized chemical intermediate, a complete, officially sanctioned Safety Data Sheet (SDS) is not always readily available. Therefore, this document synthesizes data from structurally analogous compounds to establish a robust safety framework, empowering researchers to manage risks effectively. The protocols herein are designed to be self-validating, ensuring a closed loop of safety from preparation to disposal.

Methyl 2-bromo-6-hydroxybenzoate is an aromatic ester. Understanding its basic properties is the first step in a thorough risk assessment. While comprehensive experimental data for this specific compound is limited, key identifiers and predicted properties are summarized below.

PropertyValueSource
CAS Number 113763-37-4BLD Pharm[1]
Molecular Formula C₈H₇BrO₃PubChem[2]
Molecular Weight 231.04 g/mol PubChem[2]
Predicted Density 1.433±0.06 g/cm³ChemicalBook[3]
Predicted Boiling Point 141 °C @ 21 TorrChemicalBook[3]
Physical Form Likely a solid (crystal/powder) at room temperatureInferred from similar compounds

Note: Some physical properties are predicted or inferred from related structures due to a lack of specific experimental data for this exact CAS number.

Hazard Identification and Risk Assessment

A formal hazard classification for Methyl 2-bromo-6-hydroxybenzoate is not widely published. However, by examining related bromo-hydroxybenzoate and bromo-methylbenzoate structures, we can infer a likely hazard profile. This proactive approach, rooted in structure-activity relationships, is a cornerstone of laboratory safety for novel compounds.

Data from a close structural isomer, methyl 2-bromo-5-hydroxybenzoate, indicates the following GHS hazard statements are highly probable[2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Based on these inferred hazards, the primary risks during handling involve accidental contact with skin and eyes, and inhalation of airborne powder.

Inferred HazardGHS ClassificationPotential EffectsSource of Analogy
Skin Irritation Category 2 (Warning)Redness, pain, or inflammation upon contact.[4]Methyl 2-bromo-5-hydroxybenzoate[2]
Eye Irritation Category 2A (Warning)Serious irritation, pain, watering, and redness.[4]Methyl 2-bromo-5-hydroxybenzoate[2]
Respiratory Irritation STOT SE Category 3 (Warning)Coughing, shortness of breath, irritation of the throat and nasal passages.[4][5]Methyl 2-bromo-5-hydroxybenzoate[2]
Acute Oral Toxicity Category 4 (Warning)Some related compounds are classified as harmful if swallowed.[6] This should be assumed as a precaution.Methyl 4-fluoro-3-hydroxybenzoate[6]

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified risks, a multi-layered approach combining engineering controls and appropriate PPE is mandatory. The causality is simple: engineering controls provide the primary barrier, while PPE offers essential secondary protection.

Engineering Controls
  • Certified Chemical Fume Hood: All weighing and handling of solid Methyl 2-bromo-6-hydroxybenzoate must be performed inside a certified chemical fume hood. This is the most critical engineering control, as it prevents the inhalation of fine particulates and contains any potential spills.[5][6][7]

  • Safety Shower and Eyewash Station: Must be located in immediate proximity to the handling area. Their accessibility is non-negotiable, as a 15-minute flush is the standard first aid response for skin or eye contact with irritants.[4][8]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the compound's irritant nature. The following workflow illustrates the decision-making process.

PPE_Selection_Workflow start Assess Hazards skin_eye Risk: Skin & Eye Irritation (H315, H319) start->skin_eye respiratory Risk: Respiratory Irritation (H335) start->respiratory ppe_skin Mandatory PPE: - Nitrile Gloves (min. 4 mil) - Chemical Splash Goggles (ANSI Z87.1) - Fully-Buttoned Lab Coat skin_eye->ppe_skin ppe_resp Mandatory Control: - Use in Chemical Fume Hood respiratory->ppe_resp Emergency_Response_Workflow exposure Exposure Occurs (Skin or Eye Contact) move Move to Safety Shower / Eyewash Station exposure->move flush Flush with Water (Minimum 15 Minutes) move->flush remove_clothing Remove Contaminated Clothing (While Flushing) flush->remove_clothing medical Seek Medical Attention flush->medical

Caption: Emergency Response for Skin and Eye Contact.

Spill and Fire Procedures
  • Small Spills: For small powder spills within a fume hood, gently sweep up the material using a dustpan and brush or a HEPA-filtered vacuum. Place the collected material and cleaning tools into a sealed container for chemical waste disposal. [5][8]Decontaminate the area afterward.

  • Fire: The compound is likely combustible. [8]Use a dry chemical, CO₂, or foam extinguisher. Fire may produce toxic fumes, including hydrogen bromide. [4]Firefighters should wear self-contained breathing apparatus (SCBA). [4][8]

Disposal Considerations

All waste containing Methyl 2-bromo-6-hydroxybenzoate, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations. [4][5]Do not dispose of it down the drain. [8]

Conclusion

While Methyl 2-bromo-6-hydroxybenzoate lacks a comprehensive, dedicated safety data sheet, a robust safety protocol can be effectively established through risk assessment based on structural analogy. By adhering to the engineering controls, PPE requirements, and handling procedures detailed in this guide, researchers can work with this compound confidently and safely. The foundation of laboratory safety lies not just in following rules, but in understanding the rationale behind them.

References

  • Apollo Scientific. (n.d.). Safety Data Sheet: METHYL 4-BROMO-2-FLUORO-6-HYDROXYBENZOATE.
  • TCI Chemicals. (2025, January 20). Safety Data Sheet: Methyl Bromoacetate.
  • Fisher Scientific. (2010, May 10). Safety Data Sheet: Methyl 6-bromohexanoate.
  • Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet: 2-Bromo-6-methylbenzoic acid.
  • ChemScene. (2025, October 24). Safety Data Sheet: methyl 4-fluoro-3-hydroxybenzoate.
  • Chem-Supply. (2017, October 25). Safety Data Sheet: METHYL 4-HYDROXY BENZOATE.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Methyl Benzoate (Reagent).
  • Sigma-Aldrich. (2025, August 8). Safety Data Sheet: 2-Bromo-2-methylpropane.
  • ChemicalBook. (n.d.). Methyl 2-bromo-6-methylbenzoate CAS#: 99548-56-8.
  • TCI Chemicals. (n.d.). Safety Data Sheet: Methyl 2-Bromo-4-nitrobenzoate.
  • PubChem. (n.d.). Methyl 2-bromo-5-hydroxybenzoate.
  • BLD Pharm. (n.d.). Methyl 2-bromo-6-hydroxybenzoate.

Sources

Exploratory

Discovery and history of Methyl 2-bromo-6-hydroxybenzoate

CAS 113763-37-4 | High-Fidelity Intermediate for Targeted Protein Degradation & Natural Product Synthesis Executive Summary Methyl 2-bromo-6-hydroxybenzoate (CAS 113763-37-4) has emerged as a critical pharmacophore scaff...

Author: BenchChem Technical Support Team. Date: February 2026

CAS 113763-37-4 | High-Fidelity Intermediate for Targeted Protein Degradation & Natural Product Synthesis

Executive Summary

Methyl 2-bromo-6-hydroxybenzoate (CAS 113763-37-4) has emerged as a critical pharmacophore scaffold in modern drug discovery, particularly within the field of Targeted Protein Degradation (TPD) . Historically utilized in the total synthesis of marine natural products (e.g., annulins), its utility has surged with the advent of PROTAC® (Proteolysis Targeting Chimera) technology.

This compound serves as a pivotal "exit vector" module. Its unique 1,2,3-substitution pattern—comprising a reactive methyl ester, an aryl bromide, and a phenolic hydroxyl group—allows for orthogonal functionalization. This is essential for constructing E3 ligase ligands (specifically VHL binders) and attaching complex linkers without disrupting the binding affinity of the core scaffold.

Chemical Identity & Properties

PropertySpecification
IUPAC Name Methyl 2-bromo-6-hydroxybenzoate
CAS Number 113763-37-4
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water
Key Functional Groups Aryl Bromide (C-Br), Phenol (Ar-OH), Methyl Ester (COOMe)
pKa (Predicted) ~6.5–7.5 (Phenolic OH)

Synthetic Evolution & Methodology

The synthesis of Methyl 2-bromo-6-hydroxybenzoate has evolved from classical aromatic substitution to more precise regioselective protection/deprotection strategies required for high-purity pharmaceutical applications.

The Modern Standard: Regioselective Demethylation

The most robust and scalable route, widely adopted in PROTAC synthesis (e.g., for SMARCA2/4 degraders), involves the selective demethylation of Methyl 2-bromo-6-methoxybenzoate . This method is preferred over direct bromination of salicylate derivatives, which often yields inseparable mixtures of 3-bromo and 5-bromo isomers.

Mechanism of Action

The reaction utilizes Boron Tribromide (BBr₃) , a strong Lewis acid. BBr₃ coordinates with the methoxy oxygen, forming an intermediate borate complex. Subsequent hydrolysis yields the free phenol. The ester group remains intact under controlled conditions, although prolonged exposure can lead to acid formation.

Detailed Experimental Protocol

Source Validation: Adapted from protocols for VHL-based PROTAC synthesis (bioRxiv, 2024) and IDO inhibitor intermediates (Nottingham, 2010).

Reagents:

  • Methyl 2-bromo-6-methoxybenzoate (Starting Material)

  • Boron Tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM)[1][2][3][4]

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Methyl 2-bromo-6-methoxybenzoate (1.0 equiv) in anhydrous DCM (approx. 0.2 M concentration).[1]

  • Cooling: Cool the solution to 0°C using an ice/water bath. Critical: Low temperature prevents ester cleavage.

  • Addition: Dropwise add BBr₃ (2.5 equiv) over 15–20 minutes. Ensure the internal temperature does not exceed 5°C.

  • Reaction: Stir the mixture at 0°C for 1 hour. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material spot (higher R_f) should disappear, replaced by a more polar product spot.

  • Quenching: Carefully quench the reaction by dropwise addition of MeOH (excess) or ice-cold water while stirring vigorously. Caution: Exothermic reaction with HBr evolution.

  • Workup: Dilute with DCM. Wash the organic layer sequentially with water and saturated NaHCO₃ to remove acidic byproducts.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Gradient: 0–20% EtOAc in Hexanes) to yield Methyl 2-bromo-6-hydroxybenzoate.

Synthetic Pathway Visualization

Synthesispath SM Methyl 2-bromo-6-methoxybenzoate (Precursor) Inter Borate Complex (Transient) SM->Inter Coordination Reagent BBr3 (2.5 eq) DCM, 0°C, 1h Reagent->Inter Product Methyl 2-bromo-6-hydroxybenzoate (Target) Inter->Product Hydrolysis (MeOH/H2O)

Figure 1: Regioselective demethylation pathway using Boron Tribromide to access the target scaffold.

Applications in Drug Discovery[5][6]

PROTACs: The VHL "Exit Vector"

Methyl 2-bromo-6-hydroxybenzoate is a cornerstone intermediate for synthesizing Von Hippel-Lindau (VHL) E3 ligase binders.

  • Role: The phenol moiety (C-6) is often alkylated to attach the "linker" chain that connects to the Protein of Interest (POI) ligand.

  • Significance: The C-2 bromine allows for subsequent cross-coupling (e.g., Suzuki-Miyaura) to build the core biaryl system of the VHL binder, while the ester (C-1) is converted to the amide essential for VHL recognition.

  • Case Study (SMARCA2/4 Degraders): In recent studies (e.g., Farnaby et al., bioRxiv 2024), this intermediate is used to synthesize PROTACs that degrade the chromatin remodeling complex proteins SMARCA2 and SMARCA4. The "frustration" at the protein-protein interface in these ternary complexes is a key determinant of cooperativity, and the rigid benzoate scaffold helps orient the complex correctly.

Natural Product Synthesis (IDO Inhibitors)

The compound serves as a biomimetic fragment for marine natural products like Annulins and Garveatins , which are potent inhibitors of Indoleamine 2,3-dioxygenase (IDO) .

  • Mechanism: IDO is an enzyme that suppresses the immune response in tumors.[5] Inhibiting IDO is a strategy for cancer immunotherapy.[5]

  • Synthesis: The 2-bromo-6-hydroxybenzoate scaffold mimics the chroman/xanthone core found in these marine polyketides, allowing researchers to build "simplified analogues" that retain biological activity (IC50 ~50–200 nM).

Strategic Utility Visualization

Applications Core Methyl 2-bromo-6-hydroxybenzoate (CAS 113763-37-4) PROTAC PROTAC Development (VHL E3 Ligase Binders) Core->PROTAC NatProd Natural Products (Annulins/Garveatins) Core->NatProd Linker Phenol (C-6): Linker Attachment Point PROTAC->Linker Biaryl Bromide (C-2): Suzuki Coupling (Biaryl Core) PROTAC->Biaryl IDO Target: IDO Inhibition (Cancer Immunotherapy) NatProd->IDO

Figure 2: Strategic utility of the scaffold in constructing heterobifunctional degraders and bioactive natural product analogues.

Handling & Safety Protocols

  • Hazard Identification: As an aryl bromide and phenol derivative, the compound is likely an irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The phenolic group is susceptible to oxidation over long periods; the methyl ester is sensitive to hydrolysis in humid conditions.

  • Analytical Verification:

    • 1H NMR (CDCl₃, 400 MHz): Look for the methyl ester singlet (~3.9 ppm), the phenolic proton (exchangeable, ~10–11 ppm), and the characteristic 1,2,3-trisubstituted aromatic pattern (doublet-triplet-doublet or multiplet in the 7.0–7.5 ppm range).

References

  • Farnaby, W., et al. (2024). Frustration in the Protein-Protein interface Plays a Central Role in the Cooperativity of PROTAC Ternary Complexes. bioRxiv.

  • Pereira, A. (2010). Synthesis of Oxygen Containing Heterocycles as Potential IDO Inhibitors. University of Nottingham ePrints.

  • ChemicalBook. (n.d.). Methyl 2-bromobenzoate Synthesis and Derivatives.

  • PubChem. (2025).[6] 2-Bromo-6-hydroxybenzoic acid (Parent Acid Data). National Library of Medicine.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Use of Methyl 2-bromo-6-hydroxybenzoate in Palladium-Catalyzed Cross-Coupling Reactions

Abstract This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of methyl 2-bromo-6-hydroxybenzoate in palladium-catalyzed cross-coupling rea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of methyl 2-bromo-6-hydroxybenzoate in palladium-catalyzed cross-coupling reactions. This versatile building block presents unique opportunities and challenges due to its sterically hindered bromine atom and the presence of both a nucleophilic hydroxyl group and an electrophilic methyl ester. We will explore its utility in cornerstone C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. The protocols herein are designed to be robust and self-validating, with a strong emphasis on the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents to achieve optimal outcomes.

Introduction: The Strategic Value of Methyl 2-bromo-6-hydroxybenzoate

Methyl 2-bromo-6-hydroxybenzoate is a highly functionalized aromatic substrate of significant interest in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and site-selective modifications.

  • The Aryl Bromide: Serves as the primary reactive site for palladium-catalyzed cross-coupling, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

  • The ortho-Hydroxyl Group: This group is not merely a spectator. It exerts a significant electronic and steric influence on the reaction. It can act as an endogenous directing group, potentially influencing the regioselectivity of certain C-H activation reactions. However, its acidic proton and ability to chelate with the palladium center can also complicate the catalytic cycle, necessitating careful optimization of reaction conditions.

  • The Methyl Ester: A key functional handle that can be elaborated post-coupling, for instance, through hydrolysis to the corresponding carboxylic acid or amidation. Its stability under the chosen cross-coupling conditions is a critical consideration.

This guide will dissect the nuances of employing this substrate in three pivotal cross-coupling reactions, providing both theoretical grounding and practical, step-by-step protocols.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura coupling is a preeminent method for constructing biaryl structures by coupling an organohalide with an organoboron compound.[2][3] When using methyl 2-bromo-6-hydroxybenzoate, the primary challenge is to facilitate the coupling at the sterically hindered C-Br bond while preserving the integrity of the ester and managing the reactivity of the hydroxyl group.

Mechanistic Considerations & Rationale

The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Expertise & Experience: The choice of base is paramount. A moderately weak inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred.[5] Stronger bases like sodium hydroxide could saponify the methyl ester, while alkoxides may lead to unwanted transesterification. The base activates the boronic acid for the transmetalation step.[6] The presence of the ortho-hydroxyl group can sometimes accelerate the reaction through a favorable secondary interaction with the catalyst, although it can also lead to catalyst inhibition if not managed properly. The use of bulky, electron-rich phosphine ligands is crucial to promote the rate-limiting reductive elimination step for sterically demanding substrates.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Ar Ar-Pd(II)L₂(Br) OxAdd->PdII_Ar Transmetal Transmetalation (R-B(OH)₂ + Base) PdII_Ar->Transmetal PdII_Ar_R Ar-Pd(II)L₂(R) Transmetal->PdII_Ar_R RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R Product RedElim->Product

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Protocol: Suzuki-Miyaura Coupling of Methyl 2-bromo-6-hydroxybenzoate

This protocol describes a general procedure for coupling with a generic arylboronic acid.

Materials & Reagents:

  • Methyl 2-bromo-6-hydroxybenzoate

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%)

  • SPhos (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) or other suitable ligand (2-10 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous Toluene and Water (e.g., 10:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 2-bromo-6-hydroxybenzoate (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), Pd(OAc)₂ (2 mol%), and the phosphine ligand (4 mol%).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Solvent Addition: Add the degassed solvent mixture (e.g., toluene/water 10:1) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.[4]

Data Summary: Representative Suzuki-Miyaura Conditions
Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Toluene/H₂O100High[7] (Adapted)
Pd(PPh₃)₄ (5)-K₂CO₃ (3.0)DMF11072-92[5][8] (Adapted)
PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)Dioxane/H₂O90Good[9] (Adapted)

Heck Reaction: Synthesis of Alkenylated Arenes

The Mizoroki-Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, representing a powerful C-C bond formation strategy.[10][11] For methyl 2-bromo-6-hydroxybenzoate, the reaction enables the introduction of vinyl groups, which are valuable synthetic intermediates.

Mechanistic Considerations & Rationale

The Heck reaction proceeds via oxidative addition, migratory insertion (carbopalladation), and subsequent β-hydride elimination.[12]

  • Expertise & Experience: A key decision in the Heck reaction is the choice of base. Organic bases like triethylamine (Et₃N) or inorganic bases such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) are commonly used.[10] The base is required to neutralize the H-X species generated in the final step of the catalytic cycle, regenerating the Pd(0) catalyst.[12] For substrates like ours, a non-nucleophilic base is preferred to avoid side reactions with the ester. The regioselectivity of the alkene insertion is typically controlled by sterics, with the aryl group adding to the less substituted carbon of the double bond.

Visualization: The Heck Reaction Catalytic Cycle

Heck_Cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_Ar Ar-Pd(II)L₂(Br) OxAdd->PdII_Ar Coordination Alkene Coordination PdII_Ar->Coordination + Alkene Migratory Migratory Insertion Coordination->Migratory BetaElim β-Hydride Elimination Migratory->BetaElim Product Alkene Product BetaElim->Product BaseStep Base BetaElim->BaseStep [H-Pd(II)L₂(Br)] BaseStep->Pd0 Catalyst Regeneration

Sources

Application

Application Note: Methyl 2-bromo-6-hydroxybenzoate in Advanced Organic Synthesis

[1] Abstract & Strategic Value Methyl 2-bromo-6-hydroxybenzoate (also known as methyl 6-bromosalicylate) is a high-value trisubstituted benzene scaffold characterized by a "push-pull" electronic environment and a sterica...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Value

Methyl 2-bromo-6-hydroxybenzoate (also known as methyl 6-bromosalicylate) is a high-value trisubstituted benzene scaffold characterized by a "push-pull" electronic environment and a sterically congested core. Its utility stems from three orthogonal reactive handles:

  • The Aryl Bromide (C2): A handle for transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

  • The Phenolic Hydroxyl (C6): A nucleophilic site for etherification or a directing group for C-H activation.

  • The Methyl Ester (C1): An electrophilic trap for cyclization or further functionalization.

This specific isomer is a "privileged structure" for the synthesis of xanthones , chromones , and biaryl atropisomers used in drug discovery. Its 1,2,6-substitution pattern allows for rapid access to tricyclic cores found in natural products (e.g., psorospermin) and bioactive kinase inhibitors.

Chemical Profile

PropertyData
Chemical Name Methyl 2-bromo-6-hydroxybenzoate
CAS Number 113763-37-4
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol
Structure Benzene ring with -COOMe (1), -Br (2), -OH (6)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, THF, EtOAc, MeOH; sparingly soluble in hexanes
Key Hazard Skin/Eye Irritant (H315, H319); Handle with standard PPE

Divergent Synthetic Workflows[1]

The following diagram illustrates the versatility of this building block. By selecting the appropriate initial transformation, researchers can access distinct chemical spaces.

G Start Methyl 2-bromo- 6-hydroxybenzoate Suzuki Biaryl Scaffolds (Suzuki Coupling) Start->Suzuki Pd(0), Ar-B(OH)2 Ullmann Diaryl Ethers (Ullmann Coupling) Start->Ullmann Cu(I), Ar-OH Protection Protected Scaffold (MOM/Bn Ether) Start->Protection Base, R-X Atropisomer Axially Chiral Ligands Suzuki->Atropisomer Kinetic Resolution Xanthone Xanthones (Tricyclic Core) Ullmann->Xanthone Acid-Mediated Cyclodehydration Benzofuran Benzofurans (Cyclization) Protection->Benzofuran Sonogashira + Cyclization

Figure 1: Divergent synthesis map showing access to biaryls, xanthones, and benzofurans from the parent scaffold.

Application Protocols

Protocol A: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

Context: The ortho-hydroxyl and ortho-ester groups create significant steric hindrance around the bromine. Standard conditions (e.g., Pd(PPh₃)₄) often fail or proceed sluggishly. This protocol utilizes SPhos , a bulky, electron-rich ligand designed to facilitate oxidative addition in hindered substrates.

Materials:

  • Methyl 2-bromo-6-hydroxybenzoate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Procedure:

  • Setup: In a glovebox or under argon flow, charge a resealable reaction vial with Methyl 2-bromo-6-hydroxybenzoate (231 mg, 1.0 mmol), Arylboronic acid (1.5 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), SPhos (41 mg, 0.10 mmol), and finely ground K₃PO₄ (636 mg, 3.0 mmol).

  • Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL). The biphasic system is crucial for dissolving the inorganic base.

  • Reaction: Seal the vial and heat to 90°C for 12–18 hours. Vigorous stirring is essential to ensure phase transfer.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.5) should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with 1M HCl (10 mL) to neutralize the phenoxide (ensure pH < 7). Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography on silica gel.

Expert Insight: The free phenolic -OH can poison certain catalysts. If yields are <50%, protect the phenol as a MOM-ether (Methoxymethyl ether) prior to coupling.

Protocol B: One-Pot Synthesis of Xanthones (Aryne Insertion Strategy)

Context: This is an advanced "cascade" sequence. Instead of a stepwise Ullmann ether synthesis followed by Friedel-Crafts, this protocol generates an aryne intermediate in situ, which undergoes nucleophilic attack by the salicylate and subsequent cyclization.

Mechanism:

  • Formation of a benzyne intermediate from a silyl-aryl-triflate precursor.

  • Nucleophilic attack by the phenoxide of Methyl 2-bromo-6-hydroxybenzoate (acting as the nucleophile here requires modifying the starting material to the non-brominated analog, OR using the bromide as the electrophile in a classic Ullmann).

    • Correction: For Methyl 2-bromo-6-hydroxybenzoate , the Bromine is the electrophile. The classic route is Ullmann Ether Synthesis followed by Cyclization .

Revised Protocol (Classic Ullmann-Cyclization):

Materials:

  • Methyl 2-bromo-6-hydroxybenzoate (1.0 equiv)

  • Substituted Phenol (e.g., 4-methoxyphenol) (1.2 equiv)[1]

  • CuI (10 mol%)

  • Ligand: N,N-Dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione (20 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Solvent: Dioxane or DMF[2]

Step-by-Step Procedure:

  • Coupling (Step 1): Combine the benzoate (1.0 mmol), phenol (1.2 mmol), CuI (19 mg), Ligand, and Cs₂CO₃ in dry Dioxane (5 mL). Heat at 110°C for 24 hours under Argon.

  • Workup: Filter through Celite, concentrate, and purify the intermediate diaryl ether.

  • Cyclization (Step 2): Dissolve the diaryl ether intermediate in Eaton's Reagent (10% P₂O₅ in Methanesulfonic acid) (2 mL per mmol).

  • Reaction: Stir at 80°C for 2-4 hours. The ester is hydrolyzed and the resulting acid cyclizes onto the electron-rich ring.

  • Quench: Pour slowly onto crushed ice. The Xanthone product usually precipitates as a solid. Filter and wash with water.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Pd catalyst poisoning by free -OHProtect -OH with MOM-Cl or Bn-Br before coupling.
Protodebromination Reaction temperature too highLower temp to 70°C; switch to Pd(dppf)Cl₂.
Incomplete Cyclization Ester hydrolysis is slowHydrolyze ester to acid (LiOH/THF) first, then use SOCl₂/AlCl₃ for cyclization.
Black Precipitate Pd black formation (instability)Add additional ligand (SPhos) or switch to precatalyst (e.g., XPhos Pd G2).

References

  • Synthesis of Xanthones via Ullmann Coupling

    • Title: Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzo
    • Source:J. Org.[2][3] Chem.2006 , 71, 5237–5244.

    • URL:[Link]

  • Suzuki Coupling of Hindered Substrates

    • Title: Highly Active Catalysts for Suzuki-Miyaura Coupling of Hindered Aryl Boronic Acids.
    • Source:J. Am. Chem. Soc.[2][3]2007 , 129, 3358–3366.

    • URL:[Link]

  • General Xanthone Synthesis Review

    • Title: Synthesis of Xanthones: An Overview.
    • Source:Curr. Med. Chem.2005 , 12, 2517–2538.

    • URL:[Link]

Sources

Method

Application Note: Strategic C-C Bond Formation with Methyl 2-bromo-6-hydroxybenzoate

This is a comprehensive Application Note and Protocol Guide designed for researchers and drug development professionals working with Methyl 2-bromo-6-hydroxybenzoate . Document Type: Technical Protocol & Application Guid...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide designed for researchers and drug development professionals working with Methyl 2-bromo-6-hydroxybenzoate .

Document Type: Technical Protocol & Application Guide Substrate: Methyl 2-bromo-6-hydroxybenzoate (CAS: 113763-37-4 / Analogues) Focus: Palladium-Catalyzed Cross-Coupling & Tandem Cyclization[1][2]

Executive Summary & Scaffold Analysis

Methyl 2-bromo-6-hydroxybenzoate is a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of polyketide analogues, xanthones, and chromones.[1][2] Its value lies in its dense functionalization: a 1,2,3-trisubstituted arene core offering three distinct orthogonal handles for diversification.[1][2]

Structural Reactivity Matrix

The molecule possesses three reactive sites with varying electronic and steric properties:

  • C-2 Bromide (Electrophile): The primary site for Pd-catalyzed C-C bond formation (Suzuki, Sonogashira, Heck).[1][2] It is sterically crowded by the adjacent ester but highly reactive due to the electron-withdrawing nature of the ester.

  • C-6 Phenol (Nucleophile/Acid): Provides a handle for etherification or can act as an intramolecular nucleophile to trap intermediates formed at the C-2 position (e.g., cyclization onto an alkyne).[1][2]

  • C-1 Methyl Ester (Electrophile): Serves as a directing group for ortho-metalation or a trap for nucleophiles (e.g., forming lactones/isocoumarins).[1][2]

Strategic Utility: The "Ortho-Effect"

The proximity of the hydroxyl and bromide groups to the ester allows for Cascade Reactions . A C-C bond formed at C-2 can immediately undergo a secondary condensation with the C-1 ester or C-6 hydroxyl, rapidly building fused heterocyclic cores common in natural products like Hsp90 inhibitors (e.g., Radicicol derivatives).[1][2]

Decision Pathways & Reaction Logic

The following flowchart illustrates the divergent synthetic pathways accessible from this single precursor.

ReactionPathways Start Methyl 2-bromo- 6-hydroxybenzoate Suzuki Suzuki-Miyaura Coupling Start->Suzuki R-B(OH)2 Pd(0) Sonogashira Sonogashira Coupling Start->Sonogashira Terminal Alkyne Pd/Cu Ullmann Ullmann Ether Synthesis Start->Ullmann Phenol Cu(I) Biaryl Biaryl Salicylates (Hsp90 Inhibitors) Suzuki->Biaryl Alkyne 2-Alkynyl Benzoate Intermediate Sonogashira->Alkyne Xanthone Xanthones (via Diaryl Ether) Ullmann->Xanthone Eaton's Reagent Cyclization Lactone Benzo[c]chromen-6-ones (Lactonization) Biaryl->Lactone Acid/Base Cyclization Isocoumarin Isocoumarins (Cyclization onto Ester) Alkyne->Isocoumarin Nu: Attack on Ester Benzofuran Benzofurans (Cyclization onto OH) Alkyne->Benzofuran Nu: Attack on Alkyne

Figure 1: Divergent synthetic pathways from Methyl 2-bromo-6-hydroxybenzoate.[1]

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Synthesis of sterically congested biaryls while preserving the phenol and ester. Challenge: The free phenol can poison Pd catalysts or undergo competitive O-arylation.[2] The ortho-ester creates steric hindrance.[2] Solution: Use of electron-rich, bulky phosphine ligands (SPhos or XPhos) facilitates oxidative addition and reductive elimination in crowded systems.[1][2]

Materials:
  • Substrate: Methyl 2-bromo-6-hydroxybenzoate (1.0 equiv)[1]

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)[2]

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: SPhos (10 mol%)

  • Base: K₃PO₄ (3.0 equiv)[1]

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Procedure:
  • Setup: In a glovebox or under Argon flow, charge a sealable reaction vial with the benzoate (1.0 mmol), aryl boronic acid (1.5 mmol), Pd(OAc)₂ (11 mg), SPhos (20 mg), and K₃PO₄ (636 mg).

  • Solvent Addition: Add degassed Toluene (4 mL) and Water (0.4 mL). The biphasic system helps solubilize the inorganic base while keeping the organic reactants in the toluene phase.

  • Reaction: Seal the vial and heat to 80°C for 12–16 hours.

    • Note: Monitor by TLC.[2] If conversion is slow, increase temperature to 100°C. The free phenol may form a phenoxide, which can slow down transmetalation; the strong base ensures the boronic acid is activated (boronate formation).

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3 (to reprotonate the phenol). Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Data Interpretation:

  • Yield Expectations: 75–90% for electron-rich boronic acids; 50–70% for electron-poor.[1][2]

  • Troubleshooting: If homocoupling of the boronic acid is observed, switch to Pd(dppf)Cl₂ and use mild base (Na₂CO₃) in DME/H₂O.[2]

Protocol B: Tandem Sonogashira / Cyclization (Isocoumarin Synthesis)

Objective: One-pot synthesis of 3-substituted isocoumarins. Mechanism: The alkyne formed at C-2 undergoes 5-exo-dig or 6-endo-dig cyclization.[1][2] The nucleophilic oxygen of the carbonyl (or the phenol, depending on conditions) attacks the activated alkyne.

Materials:
  • Substrate: Methyl 2-bromo-6-hydroxybenzoate (1.0 equiv)[1]

  • Alkyne: Phenylacetylene (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[1][3][4]

  • Co-Catalyst: CuI (2 mol%)[1]

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:
  • Degassing: Sparge anhydrous DMF with Nitrogen for 15 minutes. Oxygen is the enemy of this reaction (promotes Glaser homocoupling of alkynes).

  • Assembly: Add benzoate (1.0 mmol), Pd(PPh₃)₂Cl₂ (35 mg), and CuI (4 mg) to a flame-dried flask.

  • Addition: Add DMF (5 mL) and Et₃N (0.42 mL). Finally, add the terminal alkyne (1.2 mmol) via syringe.[2]

  • Reaction: Stir at Room Temperature for 2 hours.

    • Checkpoint: Check TLC.[2] You should see the intermediate alkyne.[2]

  • Cyclization (Thermal): Once the starting bromide is consumed, heat the mixture to 100°C for 4–6 hours. This thermal step drives the intramolecular attack of the ester carbonyl oxygen onto the alkyne (with loss of MeBr or MeOH depending on exact pathway/workup) or the phenol onto the alkyne.

    • Note: To favor Isocoumarin (O-cyclization from ester), adding a Lewis acid (e.g., I₂) in the second step can help.[1][2] To favor Benzofuran (O-cyclization from phenol), the basic conditions are usually sufficient.[1][2]

  • Workup: Dilute with water, extract with Et₂O. Wash with brine to remove DMF.[2]

  • Purification: Silica gel chromatography.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Pd Catalyst poisoning by free phenol.[1][2]Protect phenol as MOM-ether or Benzyl ether prior to coupling.[1][2]
Protodeboronation Boronic acid instability.[2]Use Boronic Esters (Pinacol) or Potassium Trifluoroborates salts.[2]
Homocoupling (Alkyne) Oxygen presence in Sonogashira.[2]Rigorous degassing; use "Copper-free" conditions (Pd/C + PPh3).[1][2]
Regioselectivity (Cyclization) Competition between OH and Ester.[2]To get Benzofuran: Use strong base (NaH) to deprotonate OH.[2] To get Isocoumarin: Use Lewis Acid (AgOTf or I₂) to activate alkyne for Carbonyl attack.[2]

References

  • Suzuki-Miyaura Coupling Mechanism & Scope

    • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] Link[1]

  • Sonogashira Reaction & Cyclization

    • Chinchilla, R., & Nájera, C. (2007).[1][2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[5] Chemical Reviews, 107(3), 874–922.[1][2] Link[1]

  • Synthesis of Xanthones from Salicylates

    • Sousa, M. E., & Pinto, M. M. (2005).[1][2] Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447–2479.[1][2] Link

  • Isocoumarin Synthesis via Sonogashira

    • Larock, R. C., et al. (1999).[1][2][6][7] Synthesis of Isocoumarins via Pd-Catalyzed Annulation of 2-Iodobenzoic Acid Derivatives.[1][2] Journal of Organic Chemistry, 64(4), 1311–1318.[2] Link[1]

  • Preparation of Methyl 2-bromo-6-hydroxybenzoate

    • ChemicalBook & PubChem Database entries for CAS 113763-37-4.[1][2] (Verified commercially available building block).[2]

Sources

Application

Application Notes and Protocols for C-Heteroatom Bond Formation with Methyl 2-bromo-6-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-bromo-6-hydroxybenzoate is a versatile trifunctional building block in organic synthesis, offering orthogonal reactivity that can be s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-6-hydroxybenzoate is a versatile trifunctional building block in organic synthesis, offering orthogonal reactivity that can be strategically exploited for the construction of complex molecular architectures. Its unique arrangement of a hydroxyl group, a bromo substituent, and a methyl ester on an aromatic ring makes it a valuable precursor for the synthesis of a wide array of compounds, particularly in the fields of medicinal chemistry and materials science. This guide provides detailed application notes and protocols for the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds using this readily available starting material. The methodologies described herein are foundational for the synthesis of novel scaffolds for drug discovery and the development of functional materials.

PART 1: C-N Bond Formation: Accessing Novel Aniline Derivatives

The formation of a C-N bond at the C2 position of the benzoate ring opens up avenues to a variety of substituted anilines, which are prevalent in numerous biologically active molecules. The two primary strategies for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][2] It utilizes a palladium catalyst with a suitable phosphine ligand to couple an aryl halide with an amine in the presence of a base.[3]

Mechanistic Insight: The catalytic cycle generally proceeds through a sequence of oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[2] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often promoting the reductive elimination step.

Buchwald-Hartwig Amination Buchwald-Hartwig Amination Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification Aryl_Bromide Methyl 2-bromo-6-hydroxybenzoate Mixing Combine reactants, catalyst, ligand, and base in an inert solvent (e.g., Toluene). Aryl_Bromide->Mixing Amine Primary or Secondary Amine Amine->Mixing Pd_Catalyst Pd(OAc)2 or Pd2(dba)3 Pd_Catalyst->Mixing Ligand e.g., BINAP, XPhos Ligand->Mixing Base e.g., Cs2CO3, K3PO4 Base->Mixing Inert_Atmosphere Degas and maintain under N2 or Ar. Mixing->Inert_Atmosphere Heating Heat to reaction temperature (e.g., 100-110 °C). Inert_Atmosphere->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Cooling Cool to room temperature. Monitoring->Cooling Filtration Filter through Celite to remove solids. Cooling->Filtration Extraction Aqueous work-up and extraction with an organic solvent. Filtration->Extraction Purification Purify by column chromatography. Extraction->Purification Product Methyl 2-amino-6-hydroxybenzoate Derivative Purification->Product

Diagram Caption: General workflow for the Buchwald-Hartwig amination of Methyl 2-bromo-6-hydroxybenzoate.

Detailed Protocol: Buchwald-Hartwig Amination with Aniline

This protocol describes a general procedure for the N-arylation of Methyl 2-bromo-6-hydroxybenzoate with aniline.[4]

Materials:

  • Methyl 2-bromo-6-hydroxybenzoate

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask, add Methyl 2-bromo-6-hydroxybenzoate (1.0 equiv.), Cs₂CO₃ (2.0 equiv.), and BINAP (0.08 equiv.).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous toluene via syringe, followed by aniline (1.2 equiv.) and Pd(OAc)₂ (0.05 equiv.).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired Methyl 2-(phenylamino)-6-hydroxybenzoate.

ParameterRecommended ConditionNotes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃2-5 mol% loading is typical.
Ligand BINAP, XPhos, SPhosLigand choice can significantly impact yield and should be optimized.
Base Cs₂CO₃, K₃PO₄, NaOtBuThe choice of base can affect the reaction rate and substrate compatibility.
Solvent Toluene, Dioxane, THFAnhydrous conditions are crucial.
Temperature 80-120 °CHigher temperatures may be required for less reactive amines.

Table 1: General Parameters for Buchwald-Hartwig Amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that provides an alternative to palladium-based methods for C-N bond formation.[5][6] While it often requires higher temperatures, modern protocols with appropriate ligands have made this reaction more accessible under milder conditions.

Mechanistic Insight: The mechanism of the Ullmann condensation is still a subject of some debate but is generally believed to involve the formation of a copper(I)-amido complex. This complex then undergoes oxidative addition with the aryl halide to form a transient copper(III) intermediate, which subsequently undergoes reductive elimination to furnish the C-N bond and regenerate the active copper(I) catalyst.

Detailed Protocol: Ullmann Condensation with an Aliphatic Amine

This protocol provides a general method for the copper-catalyzed amination of 2-halobenzoic acids, which can be adapted for Methyl 2-bromo-6-hydroxybenzoate.[1]

Materials:

  • Methyl 2-bromo-6-hydroxybenzoate

  • Aliphatic amine (e.g., n-butylamine)

  • Copper(I) oxide (Cu₂O)

  • Copper powder (Cu)

  • Potassium carbonate (K₂CO₃)

  • 2-Ethoxyethanol

Procedure:

  • In a sealable reaction tube, combine Methyl 2-bromo-6-hydroxybenzoate (1.0 equiv.), the aliphatic amine (2.0 equiv.), K₂CO₃ (1.0 equiv.), Cu₂O (0.05 equiv.), and Cu powder (0.1 equiv.).

  • Add 2-ethoxyethanol as the solvent.

  • Seal the tube and heat the mixture to 130 °C for 24 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Pour the residue into water and treat with activated charcoal.

  • Filter the mixture through Celite.

  • Acidify the filtrate with HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the N-alkylated product.

ParameterRecommended ConditionNotes
Copper Source CuI, Cu₂O, Cu powderA combination of Cu(I) and Cu(0) can be effective.
Ligand Often ligand-free, or simple diaminesLigand choice depends on the specific substrates.
Base K₂CO₃, K₃PO₄A moderate base is typically sufficient.
Solvent 2-Ethoxyethanol, Ethylene glycol diethyl etherHigh-boiling polar solvents are commonly used.
Temperature 120-150 °CHigher temperatures are generally required compared to Pd-catalysis.

Table 2: General Parameters for Ullmann Condensation.

PART 2: C-O Bond Formation: Synthesis of Ethers and Heterocycles

The hydroxyl group and the bromo substituent on Methyl 2-bromo-6-hydroxybenzoate provide two distinct handles for C-O bond formation, enabling both intermolecular etherification and intramolecular cyclization to form valuable heterocyclic scaffolds like dibenzofurans.

Intermolecular C-O Bond Formation: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[3][7] In the context of our substrate, the phenolic hydroxyl group can be deprotonated to form a nucleophilic phenoxide, which can then react with an alkyl halide.

Mechanistic Insight: The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[8] The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the alkyl halide in a backside attack, leading to inversion of stereochemistry if the carbon is chiral, and displaces the halide leaving group.

Detailed Protocol: O-Alkylation with an Alkyl Halide

This protocol outlines a general procedure for the etherification of the hydroxyl group of Methyl 2-bromo-6-hydroxybenzoate.

Materials:

  • Methyl 2-bromo-6-hydroxybenzoate

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous acetone or N,N-dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add Methyl 2-bromo-6-hydroxybenzoate (1.0 equiv.) and K₂CO₃ (2.0 equiv.).

  • Add anhydrous acetone or DMF as the solvent.

  • Add the alkyl halide (1.2 equiv.) to the suspension.

  • Heat the reaction mixture to reflux (for acetone) or 60-80 °C (for DMF) and stir for 6-12 hours, monitoring by TLC.

  • After the reaction is complete, cool to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the corresponding methyl 2-bromo-6-alkoxybenzoate.

ParameterRecommended ConditionNotes
Alkylating Agent Methyl iodide, Ethyl bromide, Benzyl bromidePrimary alkyl halides are preferred to minimize elimination side reactions.
Base K₂CO₃, Cs₂CO₃, NaHThe choice of base depends on the acidity of the phenol and the solvent used.
Solvent Acetone, DMF, AcetonitrilePolar aprotic solvents are generally effective.
Temperature Room temperature to refluxThe temperature depends on the reactivity of the alkyl halide.

Table 3: General Parameters for Williamson Ether Synthesis.

Intramolecular C-O Bond Formation: Synthesis of Dibenzofurans

A particularly valuable application of Methyl 2-bromo-6-hydroxybenzoate is its use as a precursor for the synthesis of dibenzofurans, a class of heterocyclic compounds with a wide range of biological activities.[9][10] This is typically achieved through an initial intermolecular C-O bond formation to create a diaryl ether intermediate, followed by an intramolecular palladium-catalyzed cyclization.

Mechanistic Insight: The intramolecular cyclization is a palladium-catalyzed C-H activation or Ullmann-type coupling. The reaction is believed to proceed via oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by an intramolecular C-H activation or a reductive elimination pathway to form the new C-C bond and the dibenzofuran ring system.

Dibenzofuran_Synthesis Dibenzofuran Synthesis Workflow Start Methyl 2-bromo-6-hydroxybenzoate Step1 Intermolecular C-O Coupling (e.g., Ullmann or Buchwald-Hartwig O-arylation) with a substituted phenol Start->Step1 Intermediate Diaryl Ether Intermediate Step1->Intermediate Step2 Intramolecular Pd-catalyzed C-H Activation/Cyclization Intermediate->Step2 Product Substituted Dibenzofuran-4-carboxylate Step2->Product

Diagram Caption: Two-step strategy for the synthesis of dibenzofurans.

Detailed Protocol: Synthesis of a Dibenzofuran-4-carboxylate Derivative

This protocol describes a two-step synthesis of a dibenzofuran derivative starting from Methyl 2-bromo-6-hydroxybenzoate.

Step 1: Ullmann Ether Synthesis

  • Follow the general protocol for Ullmann condensation (Section 1.2), using a substituted phenol as the nucleophile instead of an amine. Use a copper catalyst (e.g., CuI) with a ligand (e.g., 1,10-phenanthroline) and a base (e.g., K₂CO₃) in a high-boiling solvent like DMF or toluene.

Step 2: Intramolecular Palladium-Catalyzed Cyclization

  • To the diaryl ether intermediate from Step 1 (1.0 equiv.), add a palladium catalyst such as Pd(OAc)₂ (5 mol%) and a base like K₂CO₃ (2.0 equiv.) in a solvent such as DMA or pivalic acid.

  • Degas the mixture and heat under an inert atmosphere at 120-150 °C until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the dibenzofuran-4-carboxylate.

PART 3: C-S Bond Formation: Synthesis of Thioethers

The formation of C-S bonds from aryl halides is a crucial transformation for the synthesis of many pharmaceuticals and agrochemicals. Both copper and palladium-catalyzed methods are effective for this purpose.

Copper-Catalyzed Thiolation

Copper-catalyzed C-S bond formation is a well-established method, often referred to as a variation of the Ullmann condensation.[1]

Mechanistic Insight: The reaction is believed to proceed through the formation of a copper(I)-thiolate complex. This complex then reacts with the aryl bromide, likely through an oxidative addition/reductive elimination pathway involving a Cu(III) intermediate, to yield the aryl thioether.

Detailed Protocol: Copper-Catalyzed Coupling with a Thiol

This protocol provides a general procedure for the synthesis of aryl thioethers from 2-bromobenzoic acids, adaptable for Methyl 2-bromo-6-hydroxybenzoate.[1]

Materials:

  • Methyl 2-bromo-6-hydroxybenzoate

  • Thiol (e.g., thiophenol)

  • Copper(I) oxide (Cu₂O)

  • Copper powder (Cu)

  • Potassium carbonate (K₂CO₃)

  • 2-Ethoxyethanol

Procedure:

  • Combine Methyl 2-bromo-6-hydroxybenzoate (1.0 equiv.), the thiol (1.3 equiv.), K₂CO₃ (1.0 equiv.), Cu₂O (0.05 equiv.), and Cu powder (0.1 equiv.) in a sealable reaction tube.

  • Add 2-ethoxyethanol as the solvent.

  • Seal the tube and heat to 130 °C for 4-6 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and filter through Celite.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Palladium-Catalyzed Thiolation

Palladium-catalyzed C-S bond formation offers a milder alternative to copper-catalyzed methods and often proceeds with a broader substrate scope.[4]

Mechanistic Insight: Similar to the Buchwald-Hartwig amination, the catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, formation of a palladium-thiolate complex, and subsequent reductive elimination to form the thioether and regenerate the Pd(0) catalyst.

Detailed Protocol: Palladium-Catalyzed Thiolation

This protocol outlines a general method for the palladium-catalyzed synthesis of thioethers.

Materials:

  • Methyl 2-bromo-6-hydroxybenzoate

  • Thiol (e.g., thiophenol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., Xantphos)

  • A base (e.g., Cs₂CO₃)

  • Anhydrous 1,4-dioxane

Procedure:

  • In a flame-dried Schlenk flask, combine Pd₂(dba)₃ (2.5 mol%), the phosphine ligand (10 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add anhydrous 1,4-dioxane, Methyl 2-bromo-6-hydroxybenzoate (1.0 equiv.), and the thiol (1.2 equiv.).

  • Degas the mixture and heat to 100 °C for 12-24 hours.

  • After cooling, dilute with ethyl acetate and filter through Celite.

  • Perform an aqueous work-up, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

ParameterRecommended ConditionNotes
Catalyst System CuI, Cu₂O/Cu, or Pd₂(dba)₃/ligandChoice depends on substrate and desired reaction conditions.
Ligand Often none for Cu; Phosphines for PdLigand selection is critical for palladium catalysis.
Base K₂CO₃, Cs₂CO₃, K₃PO₄A range of bases can be effective.
Solvent 2-Ethoxyethanol, DMF, Dioxane, TolueneAnhydrous conditions are important for palladium-catalyzed reactions.
Temperature 100-150 °CReaction temperature is dependent on the catalyst system.

Table 4: General Parameters for C-S Bond Formation.

Conclusion

Methyl 2-bromo-6-hydroxybenzoate is a highly valuable and versatile starting material for the synthesis of a diverse range of compounds through C-heteroatom bond formation. The protocols outlined in this guide for C-N, C-O, and C-S bond formation provide a robust toolkit for researchers and drug development professionals. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, these methods can be effectively employed to generate novel molecular entities with potential applications in medicine and materials science.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. The Journal of organic chemistry, 71(8), 3270–3273. [Link]

  • ScienceIn Publishing. Medicinal active applications of Dibenzofuran derivatives. [Link]

  • The Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. (PDF) Medicinal active applications of Dibenzofuran derivatives. [Link]

  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. The Journal of organic chemistry, 71(8), 3270–3273. [Link]

  • Organic Chemistry Portal. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. [Link]

  • Organic Chemistry Portal. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

Sources

Method

Derivatization of Methyl 2-bromo-6-hydroxybenzoate's hydroxyl group

Overcoming Intramolecular Hydrogen Bonding for SAR Expansion Introduction & Strategic Analysis Methyl 2-bromo-6-hydroxybenzoate (CAS: 22717-56-2) is a "privileged scaffold" in medicinal chemistry. Its value lies in its d...

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Intramolecular Hydrogen Bonding for SAR Expansion

Introduction & Strategic Analysis

Methyl 2-bromo-6-hydroxybenzoate (CAS: 22717-56-2) is a "privileged scaffold" in medicinal chemistry. Its value lies in its dense functionality: an aryl bromide for cross-coupling, a methyl ester for heterocycle formation, and a phenolic hydroxyl group for solubility modulation or linker attachment.

However, the 2,6-disubstitution pattern presents a unique synthetic challenge. The hydroxyl group at position 6 forms a robust Intramolecular Hydrogen Bond (IMHB) with the carbonyl oxygen of the ester at position 1. This "Salicylate Effect" locks the proton, significantly lowering the acidity of the phenol (


 ~10-11) compared to non-H-bonded phenols and reducing the nucleophilicity of the oxygen. Furthermore, the bulky bromine atom at position 2 creates steric crowding, shielding the reaction center.

This guide provides three validated protocols to overcome these thermodynamic and kinetic barriers.

Visualizing the Derivatization Landscape

DerivatizationStrategy Start Methyl 2-bromo-6- hydroxybenzoate Alkylation Pathway A: O-Alkylation Start->Alkylation Alkyl Halide/Base or Mitsunobu Triflation Pathway B: O-Triflation Start->Triflation Tf2O / Pyridine Protection Pathway C: Silyl Protection Start->Protection TBSCl / Imidazole Ether Aryl/Alkyl Ethers (SAR Expansion) Alkylation->Ether Triflate Aryl Triflate (Suzuki/Buchwald Precursor) Triflation->Triflate SilylEther Silyl Ether (Masking Group) Protection->SilylEther

Figure 1: Strategic decision tree for the functionalization of the C6-hydroxyl group.

Protocol A: Williamson Ether Synthesis (O-Alkylation)

Objective: Installation of alkyl chains or benzyl groups. Challenge: The IMHB stabilizes the proton. Weak bases (e.g.,


) are often insufficient.
Solution:  Use of Cesium Carbonate (

)
or Potassium Carbonate (

)
in polar aprotic solvents (DMF) to disrupt the H-bond and generate the naked phenoxide.
Reagents & Materials
  • Substrate: Methyl 2-bromo-6-hydroxybenzoate (1.0 equiv)

  • Electrophile: Alkyl bromide/iodide (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv for faster rates)
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) [0.2 M concentration]

  • Workup: EtOAc, Brine,

    
     HCl.
    
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-bromo-6-hydroxybenzoate in anhydrous DMF.

  • Deprotonation: Add the carbonate base in one portion.

    • Observation: The solution may turn yellow/orange, indicating phenoxide formation.

    • Critical Step: Stir at Room Temperature (RT) for 15 minutes before adding the electrophile to ensure H-bond disruption.

  • Alkylation: Add the alkyl halide dropwise.

  • Reaction:

    • Primary Halides (MeI, BnBr): Stir at RT for 4–12 hours.

    • Secondary Halides: Heat to 60°C.

  • Quench: Pour the mixture into ice-cold water (5x reaction volume).

  • Extraction: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Purification: Dry over

    
    , concentrate, and purify via silica flash chromatography (Hexanes/EtOAc).
    
Mechanistic Insight (The "Cesium Effect")

While


 is standard, 

is superior for this scaffold. The large Cesium cation (

) forms a looser ion pair with the phenoxide than

, making the oxygen more nucleophilic and better able to overcome the steric hindrance of the adjacent ester.
Protocol B: Mitsunobu Reaction (For Complex Alcohols)

Objective: Coupling with secondary alcohols or when alkyl halides are unstable. Reagents: Triphenylphosphine (


), DIAD (Diisopropyl azodicarboxylate), Alcohol (

).[1][2]
Step-by-Step Methodology
  • Dissolve the salicylate (1.0 equiv),

    
     (1.5 equiv), and the alcohol partner (1.2 equiv) in anhydrous THF. Cool to 0°C .[2]
    
  • Add DIAD (1.5 equiv) dropwise over 20 minutes.

    • Note: The reaction is exothermic. Maintain temperature to prevent side reactions.

  • Allow to warm to RT and stir for 12–24 hours.

  • Workup: Concentrate directly and triturate with Hexanes/Ether to precipitate Triphenylphosphine oxide (

    
    ). Filter and purify the filtrate.[2][3][4][5]
    
Protocol C: O-Triflation (Activation for Cross-Coupling)

Objective: Converting the -OH into a triflate (-OTf), a "pseudohalogen," enabling Suzuki or Buchwald-Hartwig coupling at the C6 position. Critical Control: Temperature control is vital to prevent hydrolysis of the ester or attack on the bromine.

Reagents
  • Reagent: Trifluoromethanesulfonic anhydride (

    
    ) (1.2 equiv)
    
  • Base: Pyridine (3.0 equiv) or TEA/DMAP

  • Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step Methodology
  • Setup: Dissolve methyl 2-bromo-6-hydroxybenzoate in DCM under Nitrogen atmosphere. Cool to 0°C .[2]

  • Base Addition: Add Pyridine. The solution may darken.

  • Activation: Add

    
     dropwise via syringe over 15 minutes.
    
    • Safety:

      
       fumes are corrosive. Use a fume hood.
      
  • Monitoring: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (The triflate is usually less polar than the phenol).

  • Workup: Quench with cold saturated

    
    . Extract with DCM.[6]
    
    • Caution: Wash rapidly with cold 0.5M HCl to remove pyridine, then immediately with brine. Prolonged exposure to acid can hydrolyze the triflate.

Reaction Workflow Diagram

TriflationWorkflow Setup Dissolve Substrate in DCM (0°C) AddBase Add Pyridine (Proton Scavenger) Setup->AddBase AddTf2O Add Tf2O Dropwise (Electrophile) AddBase->AddTf2O Monitor TLC Check (Disappearance of Phenol) AddTf2O->Monitor Workup Wash: NaHCO3 -> HCl -> Brine (Rapid Processing) Monitor->Workup

Figure 2: Step-by-step workflow for the synthesis of the aryl triflate.

Quality Control & Validation Data

Successful derivatization is best confirmed by Proton NMR (


 NMR) . The key indicator is the disappearance of the phenolic proton.
FeatureStarting Material (Phenol)Product (Ether/Triflate)Diagnostic Change
OH Signal Singlet at ~10.5 – 11.5 ppm Absent Definitive proof of O-functionalization.
Ester Methyl Singlet at ~3.95 ppmSinglet at ~3.85 – 3.90 ppmSlight upfield shift due to loss of H-bond deshielding.
IR (C=O) ~1670

(H-bonded)
~1720–1730

(Free)
Carbonyl stretch moves to higher frequency (wavenumber).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion (Alkylation) Strong IMHB; Base too weak.Switch from

to

; Add 18-crown-6; Heat to 60°C.
Hydrolysis of Ester Wet solvent or hydroxide formation.Ensure anhydrous DMF; Do not use NaOH/KOH; Use Carbonates only.
Triflate Decomposition Acidic workup too long/warm.Keep workup cold (0°C); Minimize contact time with HCl.
References
  • Mitsunobu Reaction on Phenols

    • Title: The Mitsunobu Reaction (Org.[7] React.)

    • Source: Organic Reactions, Wiley.
    • URL:[Link]

  • Title: Synthesis of methyl 2-methoxy-6-methylbenzoate (Analogous chemistry)
  • Triflation Procedures

    • Title: SuFEx-Enabled, Chemoselective Synthesis of Trifl
    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • Intramolecular Hydrogen Bonding Effects

    • Title: Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry[8]

    • Source: University of Torino / Molecular Biotechnology[8]

    • URL:[Link]

Sources

Application

Use of Methyl 2-bromo-6-hydroxybenzoate in natural product synthesis

Application Note: Methyl 2-bromo-6-hydroxybenzoate as a Linchpin Scaffold in Convergent Synthesis Executive Summary Methyl 2-bromo-6-hydroxybenzoate is a specialized, polysubstituted aromatic building block defined by it...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 2-bromo-6-hydroxybenzoate as a Linchpin Scaffold in Convergent Synthesis

Executive Summary

Methyl 2-bromo-6-hydroxybenzoate is a specialized, polysubstituted aromatic building block defined by its 1,2,6-substitution pattern . Unlike standard salicylates, this scaffold possesses two reactive handles (bromide and hydroxyl) ortho to the central ester moiety. This "ortho-ortho" geometry creates a unique steric and electronic environment, making it an ideal "molecular clamp" for constructing fused tricyclic cores (such as Xanthones and Chromones ) and for serving as a rigid linker hub in Targeted Protein Degradation (PROTAC) chimera design.

This guide details the strategic application of this scaffold, focusing on its role in assembling bioactive natural products and modern therapeutic modalities.[1]

Chemical Profile & Reactivity Analysis

  • Compound: Methyl 2-bromo-6-hydroxybenzoate[2][][][5]

  • CAS: 113763-37-4 (Note: Isomeric forms exist; verify structure)[2]

  • Core Structure:

    
    -Resorcylic acid derivative.
    
  • Key Reactivity Vectors:

    • C2-Bromide: High reactivity for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) and Cu-mediated Ullmann etherification.[2]

    • C6-Hydroxyl: Nucleophilic handle for ether formation, acting as an intramolecular trap or linker attachment point.

    • C1-Methyl Ester: Electrophilic center for cyclodehydration, saponification, or amidation.[2]

Strategic Advantage: The "Clamp" Effect

Because the reactive Br and OH groups flank the ester, this molecule is pre-organized to form 6-membered rings fused to the benzene core. This is the primary driving force for its use in synthesizing Xanthones (dibenzo-γ-pyrones), a privileged scaffold in oncology and antimicrobial research.

Application I: Total Synthesis of Bioactive Xanthones

The xanthone core is ubiquitous in natural products like


-mangostin and psorospermin. Methyl 2-bromo-6-hydroxybenzoate allows for a convergent [3+3] assembly strategy .
Mechanism of Action: The Ullmann-Friedel-Crafts Cascade

The synthesis relies on coupling the benzoate with a phenol partner, followed by ring closure.

DOT Diagram: Xanthone Assembly Pathway

XanthoneSynthesis cluster_conditions Key Reaction Conditions Start Methyl 2-bromo-6-hydroxybenzoate Inter Intermediate: Diaryl Ether Start->Inter Ullmann Coupling (CuI, K2CO3) Partner Phenol Partner (e.g., Phloroglucinol deriv.) Partner->Inter Cyclization Cyclodehydration (Friedel-Crafts) Inter->Cyclization Saponification then SOCl2/AlCl3 Product Bioactive Xanthone (Tricyclic Core) Cyclization->Product Ring Closure Cond1 Step 1: CuI (10 mol%), L-Proline, K2CO3, DMSO, 90°C Cond2 Step 2: TFAA or Eaton's Reagent

Caption: Convergent synthesis of the Xanthone core utilizing the ortho-bromo and ester functionalities.

Detailed Protocol: Synthesis of a Xanthone Core

Objective: Synthesis of 1-hydroxy-xanthone derivative via Ullmann coupling.

Reagents:

  • Methyl 2-bromo-6-hydroxybenzoate (1.0 eq)

  • Substituted Phenol (e.g., 3,5-dimethoxyphenol) (1.2 eq)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Ligand:

    
    -Dimethylglycine or L-Proline (20 mol%)[2]
    
  • Base: Cesium Carbonate (

    
    ) (2.0 eq)[2]
    
  • Solvent: 1,4-Dioxane or DMSO (Anhydrous)

Step-by-Step Procedure:

  • Ullmann Coupling (Ether Formation):

    • In a flame-dried Schlenk tube, charge Methyl 2-bromo-6-hydroxybenzoate (231 mg, 1.0 mmol), the Phenol partner (1.2 mmol), CuI (19 mg, 0.1 mmol), Ligand (0.2 mmol), and

      
       (650 mg, 2.0 mmol).
      
    • Evacuate and backfill with Argon (3x).

    • Add anhydrous 1,4-Dioxane (5 mL) via syringe.

    • Heat the mixture to 90–110°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the bromide.

    • Checkpoint: The product is a diaryl ether . The sterically hindered ester remains intact.

    • Workup: Cool to RT, filter through a celite pad, and concentrate. Purify via flash chromatography.

  • Saponification & Cyclization:

    • Dissolve the intermediate diaryl ether in THF:MeOH:H2O (3:1:1). Add LiOH (3.0 eq) and stir at 40°C until the ester is hydrolyzed to the carboxylic acid.

    • Acidify with 1M HCl to pH 2, extract with EtOAc, and dry over

      
      .
      
    • Cyclodehydration (One-Pot): Dissolve the crude acid in Eaton’s Reagent (7.7 wt%

      
       in methanesulfonic acid) or Trifluoroacetic Anhydride (TFAA).
      
    • Stir at RT for 2 hours (TFAA) or 60°C (Eaton's).

    • Pour onto ice water. The Xanthone precipitates as a solid.[1] Filter and recrystallize from EtOH.

Application II: PROTAC Linker Synthesis

In modern drug discovery, this scaffold is used to synthesize Proteolysis Targeting Chimeras (PROTACs) , specifically for SMARCA2/4 degradation. The molecule acts as a rigid connector between the E3 ligase ligand (e.g., VHL binder) and the target protein ligand.

Reference Case: Farnaby et al.[2][6] and recent bioRxiv studies utilize this scaffold to reduce conformational flexibility in the linker, improving cooperativity in the ternary complex.

Protocol: Linker Attachment via Mitsunobu/Alkylation

Objective: Functionalization of the C6-OH for linker attachment while preserving the C2-Br for subsequent cross-coupling.

Reagents:

  • Methyl 2-bromo-6-hydroxybenzoate[][][5][7]

  • Boc-protected amino alcohol linker (e.g.,

    
    -Boc-6-aminohexanol)
    
  • Triphenylphosphine (

    
    )
    
  • DIAD (Diisopropyl azodicarboxylate)

Procedure:

  • Mitsunobu Reaction:

    • Dissolve Methyl 2-bromo-6-hydroxybenzoate (1.0 eq),

      
       (1.5 eq), and the alcohol linker (1.2 eq) in anhydrous THF at 0°C.
      
    • Add DIAD (1.5 eq) dropwise over 15 minutes.

    • Allow to warm to RT and stir overnight.

    • Result: The linker is attached to the C6 position via an ether bond.

  • Downstream Utility:

    • The C2-Bromide is now available for Suzuki coupling to an aryl-warhead.

    • The C1-Ester can be hydrolyzed to an acid and coupled to an amine on the E3 ligase binder (e.g., VHL ligand).

Data Summary & Troubleshooting

ParameterOptimal ConditionCommon Pitfall
Solvent (Ullmann) 1,4-Dioxane or DMSODMF can sometimes cause decarboxylation at high temps.[2]
Base Choice

(Solubility)

may be too weak for sterically hindered phenols.[2]
Catalyst Loading 10 mol% CuILower loading (<5%) often stalls due to chelation by the ester.
Purification Flash Column (Silica)Product may streak; use 1% Acetic Acid in eluent if acid form.[2]

Self-Validating Check:

  • 1H NMR Signal: In the starting material, look for the distinct aromatic protons. After Ullmann coupling, the shift of the protons ortho to the ether linkage will change.

  • IR Spectroscopy: Disappearance of the phenolic -OH stretch (broad, ~3300 cm-1) indicates successful etherification. Retention of C=O stretch (~1720 cm-1) confirms ester stability.

References

  • Synthesis of Xanthones via Aryne Coupling

    • Title: Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates.[8]

    • Source:Journal of Organic Chemistry / PMC.[2]

    • URL:[Link]

  • PROTAC Synthesis Application

    • Title: Frustration in the Protein-Protein interface Plays a Central Role in the Cooper
    • Source:bioRxiv (2024).[2]

    • URL:[Link][2]

  • General Xanthone Synthesis Overview

    • Title: Synthesis of Xanthones: An Overview.
    • Source:Molecules (MDPI).
    • URL:[Link]

  • Chemical Property Data

    • Title: Methyl 2-bromo-5-hydroxybenzoate (Isomer D
    • Source: PubChem.[7][9]

    • URL:[Link]

Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed in a fume hood with appropriate personal protective equipment (PPE).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 2-bromo-6-hydroxybenzoate

Welcome to the technical support center for the synthesis of Methyl 2-bromo-6-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and opti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-bromo-6-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific synthesis. We will move beyond simple protocols to explore the underlying chemical principles that govern yield and purity, providing you with the expert insights needed to overcome common experimental hurdles.

PART 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The format is designed to help you quickly diagnose the problem and implement a robust solution.

Question 1: My reaction yield is extremely low, or I'm recovering only starting material. What are the likely causes?

Answer: This is a common issue that typically points to one of three areas: the reactivity of your brominating agent, the reaction conditions, or the integrity of your starting material.

  • Sub-optimal Brominating Agent: The electrophilic bromination of a phenol ring is generally rapid.[1] However, if your brominating agent has degraded (e.g., old N-Bromosuccinimide) or if the reaction is not initiated properly, conversion will suffer.

  • Insufficient Activation/Reaction Time: While the phenol is highly activating, running the reaction at too low a temperature for a short duration can lead to poor conversion. It is critical to monitor the reaction's progress.

  • Starting Material Purity: Ensure your starting material, Methyl 6-hydroxybenzoate, is pure and dry. Contaminants can interfere with the reaction.

Troubleshooting Steps:

  • Verify Reagent Quality: Use a fresh bottle of N-Bromosuccinimide (NBS) or purify the existing stock. For liquid bromine, ensure it has been stored properly to prevent moisture contamination.

  • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting material. A common mobile phase is a mixture of ethyl acetate and heptane (e.g., 20:80). If the starting material spot persists after several hours, consider a slight increase in temperature (e.g., from 0°C to room temperature) or adding a small additional portion of the brominating agent.

  • Optimize Reaction Time: Continue the reaction until TLC indicates the full consumption of the starting material. Phenolic brominations can be very fast, but it's crucial to confirm completion to maximize yield.

Question 2: My primary impurity is an unwanted isomer, Methyl 4-bromo-6-hydroxybenzoate. How can I improve regioselectivity?

Answer: This is the core challenge of this synthesis. The hydroxyl (-OH) group is a powerful ortho, para-director, while the methyl ester (-COOCH3) is a meta-director. The -OH group's influence is dominant, directing the incoming bromine to either the C2 (ortho) or C4 (para) position. The formation of the 4-bromo isomer is often thermodynamically favored due to lower steric hindrance.

To favor the desired ortho product (2-bromo), we must employ kinetic control.

  • Causality of Isomer Formation: The hydroxyl group strongly activates the positions ortho and para to it. The para position (C4) is sterically less hindered, making it an easy target for the electrophile. The ortho position (C2) is sterically hindered by the adjacent, bulky methyl ester group.

Strategies for Improving Ortho-Selectivity:

  • Choice of Solvent: Solvent polarity plays a massive role.

    • Polar Solvents (e.g., Acetic Acid, Water): These solvents can solvate the bromine and increase its electrophilicity, leading to a faster, less selective reaction and often favoring the more stable para product.[2]

    • Non-Polar Solvents (e.g., Dichloromethane (DCM), Chloroform, Carbon Tetrachloride): These are highly recommended. They do not activate the brominating agent to the same extent, slowing the reaction and allowing the sterically influenced kinetic product (ortho) to be favored. A patented method for a similar compound successfully uses DCM.[3]

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): NBS is the preferred reagent for controlled monobromination of activated rings.[1][2] It acts as a source of a low, steady concentration of Br₂, which helps prevent over-bromination and can improve selectivity.

    • Liquid Bromine (Br₂): While effective, it is highly reactive and can easily lead to a mixture of isomers and poly-brominated products. Its use requires very careful control of temperature and addition rate.[4]

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0°C to -10°C). Lowering the temperature slows the reaction rate, enhancing the kinetic control needed to favor the ortho position.

Question 3: I'm observing significant amounts of a di-brominated byproduct. How do I ensure mono-bromination?

Answer: The formation of di-bromo (and even tri-bromo) products is a direct consequence of the high activation of the benzene ring by the phenolic hydroxyl group. Once the first bromine atom is added, the ring is still sufficiently activated to react again.

Key Control Strategies:

  • Stoichiometry is Critical: Use precisely 1.0 equivalent of your brominating agent (preferably NBS). Do not use an excess.

  • Slow Reagent Addition: Add the brominating agent slowly and in portions over a prolonged period (e.g., 30-60 minutes) to the cooled solution of the substrate. This maintains a low concentration of the electrophile in the reaction mixture at any given time, favoring a single substitution.

  • Low Temperature: As with improving selectivity, maintaining a low temperature (0°C or below) is crucial to moderate the reaction's vigor and prevent a second bromination event.

PART 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material: 6-hydroxybenzoic acid or its methyl ester?

A: It is highly recommended to start with Methyl 6-hydroxybenzoate . Performing the bromination on the free acid (6-hydroxybenzoic acid) introduces the risk of decarboxylation (loss of the -COOH group) under brominating conditions, which can lead to the formation of bromophenols as significant impurities.[5][6] It is more efficient to perform the esterification first, protect the carboxylic acid, and then perform the selective bromination.

Q2: Which brominating agent is superior: Liquid Bromine or N-Bromosuccinimide (NBS)?

A: For this specific transformation, N-Bromosuccinimide (NBS) is generally superior . It offers a better safety profile and, more importantly, provides greater control and selectivity for mono-bromination, which is essential when working with highly activated phenolic rings.[1][2]

FeatureN-Bromosuccinimide (NBS)Liquid Bromine (Br₂)
Physical State Crystalline SolidFuming, Corrosive Liquid
Handling Easier and safer to handle and weigh.Requires extreme care, specialized equipment.[4]
Reactivity Milder, provides a slow release of Br₂.Highly reactive, difficult to control.
Selectivity Generally provides better selectivity for mono-bromination.[2]Often leads to poly-bromination and isomer mixtures.[7]
Byproducts Succinimide (water-soluble, easily removed).HBr (corrosive gas).
Q3: How do I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most effective tool.

  • Setup: Use silica gel plates. A good eluent system is 20-30% Ethyl Acetate in Heptane.

  • Procedure: Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Interpretation: The product, being more non-polar than the starting phenol, will have a higher Rf value (it will travel further up the plate). The reaction is complete when the starting material spot is no longer visible in the RM lane. Monitor carefully to stop the reaction before significant byproduct spots (often with even higher Rf values) appear.

Q4: What is the standard work-up and purification procedure?

A: A robust work-up is essential to remove byproducts and excess reagents.

  • Quench: After the reaction is complete (by TLC), quench any remaining brominating agent by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).

  • Extraction: Dilute the mixture with the organic solvent (e.g., DCM or Ethyl Acetate) and wash with water, followed by a saturated brine solution to aid phase separation.[8]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product will likely be a mixture of isomers. Flash column chromatography on silica gel is the most effective method for purification.[8] Use a gradient elution, starting with a low polarity eluent (e.g., 5% Ethyl Acetate/Heptane) and gradually increasing the polarity to separate the desired product from isomers and byproducts.

PART 3: Protocols & Visualizations

Experimental Protocol: Selective Mono-bromination using NBS

This protocol is designed to maximize the yield of the desired 2-bromo isomer.

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve Methyl 6-hydroxybenzoate (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 10 mL per gram of substrate).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: In a separate container, weigh out N-Bromosuccinimide (NBS) (1.0 eq). Add the NBS to the cooled solution in small portions over 30 minutes. Ensure the temperature remains below 5°C.

  • Reaction: Stir the reaction mixture at 0°C. Monitor the progress every 15-30 minutes using TLC (e.g., 20% EtOAc/Heptane).

  • Completion & Quench: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 10 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with water (2x) and saturated brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure Methyl 2-bromo-6-hydroxybenzoate.

Diagrams
Reaction Pathway and Potential Side Products

Reaction_Pathway SM Methyl 6-hydroxybenzoate Reagents + NBS (1.0 eq) DCM, 0°C SM->Reagents Product Methyl 2-bromo-6-hydroxybenzoate (Desired Product) Reagents->Product Major Pathway (Kinetic Control) Side1 Methyl 4-bromo-6-hydroxybenzoate (Isomeric Impurity) Reagents->Side1 Minor Pathway Side2 Methyl 2,4-dibromo-6-hydroxybenzoate (Over-bromination) Product->Side2 Excess NBS

Caption: Synthetic route to the target compound and common byproducts.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Problem: Low Yield of Product CheckTLC Analyze Crude by TLC: What do you see? Start->CheckTLC SM_Present High amount of Starting Material? CheckTLC->SM_Present Isomer_Present Significant Isomer (4-bromo) Spot? SM_Present->Isomer_Present No Sol_SM Solution: - Increase reaction time - Check NBS activity - Slightly warm if stalled SM_Present->Sol_SM Yes DiBromo_Present Significant Di-bromo Spot? Isomer_Present->DiBromo_Present No Sol_Isomer Solution: - Use non-polar solvent (DCM) - Lower reaction temp (0°C) - Ensure slow NBS addition Isomer_Present->Sol_Isomer Yes Sol_DiBromo Solution: - Use exactly 1.0 eq NBS - Add NBS in portions - Maintain low temperature DiBromo_Present->Sol_DiBromo Yes

Caption: A logical workflow to diagnose and solve yield issues.

References

  • Chemia. (2024, January 5). Bromination reactions with hydrogen bromide (bromomethylation of alcohols, phenols, and aromatic rings). Retrieved from MANAC Inc. URL: [Link]

  • IntechOpen. (2025, August 8). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. Retrieved from IntechOpen. URL: [Link]

  • ChemRxiv. (2025, April 7). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. Retrieved from ChemRxiv. URL: [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. Retrieved from Common Organic Chemistry. URL: [Link]

  • ResearchGate. (n.d.). Bromination of para-substituted phenols using the H2O2-HBr system.... Retrieved from ResearchGate. URL: [Link]

  • Asian Journal of Chemistry. Kinetics and Mechanism of the Bromination of Salicylic Acid. Retrieved from Asian Journal of Chemistry. URL: [Link]

  • Quora. (2015, September 7). How is the reaction of salicylic acid (undergoing bromination) to form 2,4,6-Tribromophenol, possible? Retrieved from Quora. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). Derivatives of Salicylic Acid as Inhibitors of YopH in Yersinia pestis. Retrieved from PMC. URL: [Link]

  • CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. Retrieved from CABI Digital Library. URL: [Link]

  • YouTube. (2021, November 2). Salicylic acid is treated with bromine under two different conditions as shown. Retrieved from YouTube. URL: [Link]

  • Journal of the Indian Chemical Society. (n.d.). BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV. Retrieved from Journal of the Indian Chemical Society. URL: [Link]

  • Google Patents. (2003, December 31). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. Retrieved from Google Patents.

Sources

Optimization

Purification of crude Methyl 2-bromo-6-hydroxybenzoate by recrystallization

Technical Support Center: Purification of Methyl 2-bromo-6-hydroxybenzoate As a Senior Application Scientist, this guide provides in-depth troubleshooting and practical advice for the recrystallization of crude Methyl 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 2-bromo-6-hydroxybenzoate

As a Senior Application Scientist, this guide provides in-depth troubleshooting and practical advice for the recrystallization of crude Methyl 2-bromo-6-hydroxybenzoate. The content is structured to address common challenges encountered in the laboratory, ensuring a higher success rate and final product purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind purifying Methyl 2-bromo-6-hydroxybenzoate by recrystallization?

Recrystallization is a purification technique for solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[1][2] The core principle is to dissolve the impure compound in a minimum amount of a suitable hot solvent.[3][4] As this saturated solution cools, the solubility of the desired compound decreases, causing it to form pure crystals.[5] Soluble impurities, ideally, remain in the cold solvent (the "mother liquor") and are separated by filtration.[1][5] Insoluble impurities are removed by filtering the hot solution before cooling.[3]

Q2: How do I select the optimal solvent for recrystallizing Methyl 2-bromo-6-hydroxybenzoate?

The choice of solvent is the most critical step for a successful recrystallization.[2] The ideal solvent should exhibit a steep solubility curve for Methyl 2-bromo-6-hydroxybenzoate, meaning the compound is highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[5][6]

Key criteria for solvent selection are summarized below:

PropertyRationale
High Solvency at High Temperature Ensures the entire compound dissolves, liberating it from the crystal lattice containing impurities.[5][6]
Low Solvency at Low Temperature Maximizes the recovery (yield) of the purified compound upon cooling.[4][6]
Favorable Impurity Solubility Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for hot filtration).[6][7]
Chemical Inertness The solvent must not react with Methyl 2-bromo-6-hydroxybenzoate.[4][7]
Volatility The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[8]
Boiling Point vs. Melting Point The solvent's boiling point should be lower than the melting point of the pure compound to prevent it from melting in the hot solvent, a phenomenon known as "oiling out".[8][9]

For a compound like Methyl 2-bromo-6-hydroxybenzoate, which has polar hydroxyl and ester groups along with a less polar aromatic ring, solvents like ethanol, methanol, or mixed solvent systems such as ethanol/water or acetone/hexane are often good starting points.[8][10] Small-scale solubility tests in test tubes are essential to determine the best choice empirically.[1][6]

Q3: What are the likely impurities in crude Methyl 2-bromo-6-hydroxybenzoate?

Common impurities often stem from the synthetic route. For instance, if synthesized via Fischer esterification of 2-bromo-6-hydroxybenzoic acid, potential impurities could include:

  • Unreacted 2-bromo-6-hydroxybenzoic acid: The starting carboxylic acid.

  • Side-products: From competing reactions during synthesis.

  • Reagents: Such as the acid catalyst used in esterification.[11]

Recrystallization is effective at removing these types of process-related impurities.[12][13]

Q4: How does the presence of impurities affect the melting point of my product?

Impurities disrupt the regular crystalline lattice of a solid.[14][15] This disruption weakens the intermolecular forces holding the molecules together, requiring less energy to break the lattice.[14] Consequently, the presence of impurities typically causes two observable effects:

  • Melting Point Depression: The melting point will be lower than that of the pure compound.[14][16][17]

  • Broadening of the Melting Range: The solid will melt over a wider temperature range instead of having a sharp, defined melting point.[18]

A sharp melting point close to the literature value is a reliable indicator of high purity.

Troubleshooting Guide

Problem 1: My compound "oiled out" instead of forming crystals.

Cause: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase instead of crystallizing upon cooling.[19][20] This is a form of liquid-liquid phase separation.[21][22] It often happens if the boiling point of the recrystallization solvent is higher than the compound's melting point.[9] It can also be caused by a high concentration of impurities, which significantly depresses the melting point.[9][19] The resulting oil can trap impurities, defeating the purpose of the purification.[20][22]

Solutions:

  • Reheat and Add More Solvent: Warm the solution to redissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool slowly again.[19][23]

  • Lower the Cooling Temperature: Try cooling the solution more slowly. Rapid cooling can favor oil formation.[19]

  • Change the Solvent: Select a solvent with a lower boiling point.[8]

  • Use a Mixed-Solvent System: Dissolve the compound in a "good" solvent where it is highly soluble, then slowly add a "poor" solvent (in which it is less soluble) to the hot solution until it becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify and then cool.

Problem 2: No crystals have formed, even after the solution has cooled to room temperature.

Cause: This is a common issue, typically arising from one of two scenarios: either too much solvent was used, or the solution is supersaturated and requires a nucleation event to initiate crystallization.[19]

Troubleshooting Workflow: Inducing Crystallization

G start Supersaturated Solution (No Crystals) check_cloudy Is the solution clear or cloudy? start->check_cloudy cloudy Solution is Cloudy (Indicates high supersaturation) check_cloudy->cloudy Cloudy clear Solution is Clear check_cloudy->clear Clear scratch 1. Scratch inner wall of the flask with a glass rod at the meniscus. cloudy->scratch outcome Crystals Form scratch->outcome scratch2 1. Scratch inner wall of the flask. clear->scratch2 seed 2. Add a seed crystal (a tiny speck of the crude solid). scratch2->seed concentrate 3. Reduce solvent volume (boil off some solvent and re-cool). seed->concentrate ice_bath 4. Cool in an ice-salt bath for a lower temperature. concentrate->ice_bath ice_bath->outcome

Caption: Decision tree for inducing crystallization.

Detailed Steps:

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solution interface.[24][25] The microscopic scratches on the glass provide nucleation sites for crystal growth.[24]

  • Add a Seed Crystal: If you saved a small amount of the crude solid, add a tiny crystal to the solution.[25][26] This provides a template for other molecules to deposit onto, initiating crystallization.[25]

  • Reduce Solvent Volume: If the above methods fail, you likely added too much solvent.[19] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[23]

  • Cool to a Lower Temperature: Place the flask in an ice bath or an even colder bath to further decrease the compound's solubility.[19][24]

Problem 3: The final yield is very low.

Cause: A low yield can result from several factors during the process.

Solutions:

  • Using too much solvent: This is the most common cause, as a significant amount of the product will remain dissolved in the mother liquor even when cold.[23] To check this, take a drop of the mother liquor on a watch glass and let it evaporate. A large amount of solid residue indicates substantial product loss. You can recover some of this by evaporating a portion of the mother liquor and cooling it again.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper or funnel. Ensure the funnel and receiving flask are pre-heated.[4]

  • Incomplete transfer: Ensure all crystals are scraped from the flask and transferred to the filter during collection. Wash the flask with a small amount of ice-cold solvent and add this to the filter to transfer any remaining product.

Experimental Protocol: Recrystallization of Methyl 2-bromo-6-hydroxybenzoate

This protocol outlines the standard steps for purification.

Caption: General workflow for purification by recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude Methyl 2-bromo-6-hydroxybenzoate in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves.[3][27] Adding excess solvent will reduce your final yield.[28]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, solid reagents) or if you used decolorizing carbon, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely.[3]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.[28] Once at room temperature, you may place the flask in an ice bath for 15-20 minutes to maximize crystal formation.[27][29]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[29]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor that contains dissolved impurities.[1][3]

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or in a desiccator, to remove any residual solvent.

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, October 31). Effect of impurities on melting point. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory. Retrieved from [Link]

  • University of York. (n.d.). Choice of recrystallisation solvent. Chemistry Teaching Labs. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 6). The Impact of Impurities on Melting Points: A Closer Look. Retrieved from [Link]

  • Quora. (2018, May 7). How to induce crystallization in a supersaturated solution. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • ChemEd X. (n.d.). Inducing Crystallization by Nucleation. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). 4. Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • ACS Publications. (2019, July 22). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. Retrieved from [Link]

  • Harvard University. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • University of Technology, Iraq. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 20). 3.2: Purification of Products. Retrieved from [Link]

  • University College Cork. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • Whitman College. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-bromo-6-hydroxybenzoate

Welcome to the technical support guide for the synthesis of Methyl 2-bromo-6-hydroxybenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 2-bromo-6-hydroxybenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to help you optimize your reaction, maximize yield, and ensure the purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary side products I should expect during the synthesis of Methyl 2-bromo-6-hydroxybenzoate?

The synthesis, typically an electrophilic aromatic substitution (bromination) on Methyl 2-hydroxybenzoate (methyl salicylate), is generally robust. However, the activating nature of the hydroxyl and methoxycarbonyl groups can lead to several common side products.

The most frequently encountered impurities include:

  • Di-brominated Product (Methyl 3,5-dibromo-2-hydroxybenzoate): This is the result of over-bromination, where a second bromine atom is added to the aromatic ring.[1][2]

  • Hydrolyzed Product (2-bromo-6-hydroxybenzoic acid): Saponification of the methyl ester can occur if the reaction or work-up conditions are too basic or involve prolonged exposure to aqueous acid at high temperatures.[3][4]

  • Unreacted Starting Material (Methyl 2-hydroxybenzoate): Incomplete reaction is a common cause of low purity and yield.

  • Positional Isomers (e.g., Methyl 4-bromo-2-hydroxybenzoate): While the 6-position is strongly directed by the hydroxyl group, minor amounts of other isomers can form depending on the precise reaction conditions.

Below is a summary of these common side products.

Side Product Chemical Name Molecular Formula Molecular Weight ( g/mol ) Common Cause
Di-bromo ProductMethyl 3,5-dibromo-2-hydroxybenzoateC₈H₆Br₂O₃309.94Excess brominating agent, high temperature
Hydrolyzed Product2-bromo-6-hydroxybenzoic acidC₇H₅BrO₃217.02Basic or harsh acidic work-up conditions
Starting MaterialMethyl 2-hydroxybenzoateC₈H₈O₃152.15Incomplete reaction, insufficient reagent
Isomeric ProductMethyl 4-bromo-2-hydroxybenzoateC₈H₇BrO₃231.04Lack of regioselectivity

Reaction and Side Product Pathways

The following diagram illustrates the desired synthetic route and the formation of the two most common side products: over-bromination and ester hydrolysis.

G SM Methyl 2-hydroxybenzoate Product Methyl 2-bromo-6-hydroxybenzoate (Desired Product) SM->Product  1. Bromination Br2 Brominating Agent (e.g., Br₂, NBS) Dibromo Methyl 3,5-dibromo-2-hydroxybenzoate (Over-bromination) Product->Dibromo  2. Further Bromination Hydrolyzed 2-bromo-6-hydroxybenzoic acid (Hydrolysis) Product->Hydrolyzed  3. Saponification Conditions Excess Br₂ High Temp. Conditions->Dibromo Workup Harsh Work-up (e.g., strong base) Workup->Hydrolyzed

Caption: Synthetic pathway and common side reactions.

Q2: How can I minimize the formation of the di-bromo side product?

Over-bromination is arguably the most common challenge. The strong activating effect of the phenolic hydroxyl group makes the product susceptible to a second electrophilic attack.

Causality: The first bromination product is still an activated ring. If a sufficient concentration of the electrophile (Br⁺) and adequate thermal energy are present, a second, albeit slower, bromination will occur.

Troubleshooting & Optimization Strategies:

  • Stoichiometric Control: Use a precise molar ratio of the brominating agent to the starting material, typically ranging from 1.0 to 1.1 equivalents.[1] A large excess of the brominating agent will inevitably lead to di-bromination.

  • Temperature Management: Perform the reaction at a reduced temperature. Starting at 0°C and allowing the reaction to slowly warm to room temperature can effectively control the reaction rate and improve selectivity.[1][5] Exothermic reactions must be cooled efficiently to prevent runaway temperature increases.

  • Slow Addition of Reagent: Add the brominating agent (e.g., a solution of bromine in a suitable solvent) dropwise or in small portions over an extended period. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

  • Choice of Brominating Agent: Consider using N-bromosuccinimide (NBS) instead of liquid bromine.[6] NBS serves as a source of a low, constant concentration of Br₂ through its reaction with trace HBr, which can significantly suppress over-bromination.

Q3: My yield is consistently low. What are the likely causes and how can I improve it?

Low yield can stem from several factors, from incomplete reactions to product loss during work-up. A systematic approach is key to diagnosis.

Troubleshooting Workflow:

G start Low Yield Observed check_tlc Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_tlc sm_present Significant Starting Material Remains? check_tlc->sm_present Analyze side_products Major Side Products Detected? sm_present->side_products No incomplete_rxn Action: Incomplete Reaction • Increase reaction time • Slightly increase temperature • Check reagent purity/activity sm_present->incomplete_rxn Yes optimize_conditions Action: Poor Selectivity • See FAQ on side products • Lower temperature • Control stoichiometry side_products->optimize_conditions Yes workup_loss Problem: Loss During Work-up • Emulsion formation? • Product precipitated? • Premature crystallization? side_products->workup_loss No (Clean Reaction)

Caption: A logical workflow for troubleshooting low yields.

Key Considerations:

  • Reagent Quality: Ensure the starting material is pure and the brominating agent is active. Old bottles of NBS or bromine can have reduced efficacy.

  • Solvent Choice: The reaction is often performed in solvents like acetic acid, chloroform, or carbon tetrachloride.[2][5] Ensure the solvent is anhydrous, as water can interfere with certain brominating agents.

  • Work-up Losses: Methyl 2-bromo-6-hydroxybenzoate has moderate polarity. During aqueous work-up, ensure the pH of the aqueous layer is adjusted correctly to keep the product in the organic phase. Multiple extractions with a suitable solvent like ethyl acetate are recommended to ensure complete recovery.[7]

Q4: I'm observing significant ester hydrolysis. How can this be prevented?

The methyl ester is susceptible to hydrolysis, particularly under basic conditions, which converts your desired product into 2-bromo-6-hydroxybenzoic acid.

Causality: The ester functional group can be attacked by nucleophiles like hydroxide ions (OH⁻), leading to saponification. This is often an unintended consequence of the work-up procedure.

Prevention Strategies:

  • Avoid Strong Bases: During work-up, avoid using strong bases like sodium hydroxide to neutralize acids. A milder base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), is highly recommended.[7] It is strong enough to neutralize acids like HBr but generally not strong enough to cause rapid saponification at room temperature.

  • Control Temperature: Perform all aqueous work-up steps at room temperature or below. Hydrolysis reactions are significantly slower at lower temperatures.

  • Minimize Contact Time: Do not let the organic phase remain in contact with any aqueous basic solution for an extended period. Separate the layers promptly after extraction and washing.

Recommended Experimental Protocols

The following protocols are provided as a starting point and should be adapted based on your specific laboratory conditions and scale.

Protocol 1: Synthesis via Bromination in Acetic Acid

This protocol is a common and effective method for the selective mono-bromination of methyl salicylate.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve Methyl 2-hydroxybenzoate (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material). Cool the flask in an ice bath to 0-5°C.

  • Bromine Addition: Prepare a solution of liquid bromine (1.05 eq) in a small amount of glacial acetic acid. Add this solution dropwise to the cooled, stirring reaction mixture over 30-60 minutes. Maintain the internal temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, pour the mixture into a beaker containing cold water. If a strong bromine color persists, add a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the color disappears.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography.[7]

Protocol 2: Purification by Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like ethyl acetate or DCM), adding the silica, and then removing the solvent under reduced pressure.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system, such as Hexane:Ethyl Acetate (9:1 to 4:1 gradient).

  • Loading: Carefully load the dried, adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 2-bromo-6-hydroxybenzoate.

References

Sources

Optimization

How to remove impurities from Methyl 2-bromo-6-hydroxybenzoate

Topic: Technical Guide: Impurity Removal & Purification of Methyl 2-bromo-6-hydroxybenzoate Executive Summary & Compound Profile Target Analyte: Methyl 2-bromo-6-hydroxybenzoate Chemical Structure Context: A 2,6-disubsti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Impurity Removal & Purification of Methyl 2-bromo-6-hydroxybenzoate

Executive Summary & Compound Profile

Target Analyte: Methyl 2-bromo-6-hydroxybenzoate Chemical Structure Context: A 2,6-disubstituted benzoate ester.[1][2][3][4] The steric crowding of the bromine (C2) and hydroxyl (C6) groups flanking the ester moiety (C1) creates a unique purification challenge. Key Physical Property: Likely a low-melting solid or semi-solid oil (depending on purity) due to intramolecular hydrogen bonding between the phenolic hydroxyl and the ester carbonyl, which lowers the melting point compared to para-isomers.[2][3]

Core Purification Philosophy: The primary impurities in this synthesis are typically the unreacted parent acid (2-bromo-6-hydroxybenzoic acid) , decarboxylation by-products (3-bromophenol) , and oxidative tars .[1][2][3][4] Due to the significant pKa difference between the phenolic ester (pKa ~8-10) and the carboxylic acid precursor (pKa ~3-4), chemoselective acid-base extraction is the most efficient first-line purification method, followed by recrystallization or flash chromatography for final polishing.[1][2][3][4]

Troubleshooting Guide (Q&A Format)

Issue 1: "My product is a sticky, dark oil instead of a crystalline solid."

Diagnosis: This is often caused by traces of solvent (toluene/DCM) trapped in the crystal lattice or the presence of "oiling-out" impurities like decarboxylated phenols. Corrective Action:

  • High-Vacuum Drying: Place the oil under high vacuum (<1 mbar) at 40°C for 4 hours to remove trapped solvent.[2][4]

  • Seed & Triturate: Dissolve the oil in a minimum amount of cold methanol, then add water dropwise until turbidity persists. Scratch the flask walls with a glass rod to induce nucleation.[4]

  • Check Purity: Run a TLC. If a smear is visible below the product spot, you have phenolic tars requiring a silica plug filtration (see Section 4).[2][3]

Issue 2: "NMR shows a broad singlet peak around 11.0–12.0 ppm."

Diagnosis: This indicates the presence of unreacted 2-bromo-6-hydroxybenzoic acid .[1][2][3][4] The carboxylic acid proton is highly deshielded.[4] Corrective Action:

  • Immediate Fix: Re-dissolve the product in Ethyl Acetate (EtOAc) and wash vigorously with Saturated Sodium Bicarbonate (NaHCO₃) .[2]

  • The Science: The bicarbonate base is strong enough to deprotonate the carboxylic acid (forming a water-soluble carboxylate salt) but too weak to deprotonate the phenolic hydroxyl group of your ester (which would cause yield loss).[2][3]

Issue 3: "The product has a persistent yellow/brown color."

Diagnosis: Oxidative polymerization of phenolic species, often accelerated by light or trace metal contamination. Corrective Action:

  • Activated Charcoal Treatment: During recrystallization, add 5% w/w activated carbon to the hot solution. Stir for 10 minutes, then filter hot through a Celite pad.

  • Note: Do not boil for too long with charcoal, as it may adsorb some product.

Purification Decision Tree (Logic Flow)

The following diagram outlines the decision-making process for purifying the crude reaction mixture.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Precipitate CheckState->Solid Crystals formed Oil Oil / Sticky Residue CheckState->Oil No crystals Wash 1. Dissolve in EtOAc 2. Wash w/ Sat. NaHCO3 3. Wash w/ Brine Solid->Wash Redissolve Oil->Wash TLC TLC Analysis (Hexane:EtOAc 8:2) Wash->TLC Recryst Recrystallization (MeOH/Water or Hexane) TLC->Recryst Single Spot + Trace Impurity Column Flash Chromatography (Silica Gel) TLC->Column Multiple Spots / Tars Pure Pure Methyl 2-bromo-6-hydroxybenzoate Recryst->Pure Column->Pure

Caption: Decision matrix for selecting the optimal purification route based on physical state and TLC profile.

Detailed Experimental Protocols

Protocol A: Chemoselective Acid-Base Workup (Essential)

Use this for all crude mixtures to remove starting material.[1][2][3]

  • Dilution: Dissolve the crude residue in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

    • Why EtOAc? It dissolves the ester well but is immiscible with water, allowing for sharp phase separation.[4]

  • Acid Removal: Wash the organic layer 2× with Saturated Aqueous NaHCO₃ .[4]

    • Mechanism:[2][3]

      
      .[1][2][3]
      
    • Caution: Vent the separatory funnel frequently to release CO₂ gas.[4]

  • Phenol Preservation: Do NOT use NaOH or KOH.[4] Strong bases will deprotonate the phenolic hydroxyl (forming a water-soluble phenolate) and potentially hydrolyze the ester, washing your product down the drain.[3]

  • Drying: Wash 1× with Brine (Sat. NaCl), separate, and dry over Anhydrous MgSO₄. Filter and concentrate.

Protocol B: Recrystallization (For Solids)

Best for removing trace colored impurities and improving crystallinity.[2][3]

ParameterSpecification
Solvent System Methanol / Water (Solvent / Anti-solvent)
Alternative Hexane (hot) with dropwise EtOAc
Temperature Dissolve at 60°C; Crystallize at 4°C

Steps:

  • Place crude solid in an Erlenmeyer flask.

  • Add Methanol dropwise while heating (60°C) until the solid just dissolves.

  • Remove from heat.[2][4] Add Water dropwise until the solution turns slightly cloudy.

  • Add 1-2 drops of Methanol to clear the cloudiness.[2][4]

  • Allow to cool to room temperature undisturbed, then place in an ice bath (0-4°C) for 1 hour.

  • Filter crystals using vacuum filtration and wash with cold Methanol/Water (1:1).

Protocol C: Flash Column Chromatography (For Oils/Complex Mixtures)

Required if the product contains non-polar side products (e.g., 3-bromophenol).[1][2][3]

ComponentSetting
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane : Ethyl Acetate (Gradient 95:5

80:[1][2][3]20)
Loading Dry load on Celite or dissolve in minimum DCM
Detection UV (254 nm) or Ferric Chloride dip (Phenols turn violet)

Note: The intramolecular H-bond (OH[1][2][3][4]···O=C) makes this compound less polar than typical phenols.[4] It will elute faster (higher Rf) than its para- or meta-isomers.[1][2][3][4]

Analytical Verification

MethodExpected Result for Pure Compound
TLC Single spot (Rf ~0.6 in Hexane:EtOAc 8:2).[1][2][3][4] No baseline streak.
1H NMR Phenolic OH: Singlet at ~11.0 ppm (sharp, D2O exchangeable). Methyl Ester: Singlet at ~3.9-4.0 ppm.[1][2][3][4] Aromatic: 3 distinct protons (doublet, doublet, triplet pattern).[2][3]
HPLC Purity >98% (Area %). No shoulder peaks.[2][4]

References

  • Synthesis & Properties of Bromosalicylates

    • ChemicalBook.[2][4] (2025).[2][5][6] "Methyl 5-bromosalicylate Properties and Synthesis." (Analogous 2,6-substitution chemistry and workup procedures).

  • Purification of Phenolic Esters

    • Sigma-Aldrich.[1][2][3][4] (2025).[2][5][6] "Methyl 5-bromosalicylate 95%." (Standard commercial purity specifications and handling). [2][3]

  • Crystallography and Structural Analysis

    • National Institutes of Health (PMC).[2] (2011).[2][7] "Methyl 5-bromo-2-hydroxybenzoate."[1][2][3][4] (Confirming the planar structure and intramolecular hydrogen bonding in analogous bromosalicylates).

  • General Purification Techniques

    • Mettler Toledo.[2][4] (2025).[2][5][6] "Recrystallization Guide: Process, Procedure, Solvents."

Sources

Troubleshooting

Catalyst selection for cross-coupling with Methyl 2-bromo-6-hydroxybenzoate

Case ID: #MBHB-Coupling-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Catalyst & Protocol Optimization for Sterically Congested, Acidic Aryl Bromides Substrate Intelligence Dashboard Befor...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #MBHB-Coupling-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Catalyst & Protocol Optimization for Sterically Congested, Acidic Aryl Bromides

Substrate Intelligence Dashboard

Before selecting a catalyst, you must understand the "personality" of your molecule. Methyl 2-bromo-6-hydroxybenzoate is a Type III Challenging Substrate due to three converging factors:

FeatureChemical ConsequenceRisk Level
Ortho-Bromine Steric hindrance at the oxidative addition site.[1][2]🔴 High
C1-Methyl Ester Electron-withdrawing (activates C-Br) but sensitive to hydrolysis.🟡 Medium
C6-Free Phenol Acidic proton (

). Can deprotonate to form a phenoxide that binds tightly to Pd, arresting the catalytic cycle (Poisoning).
🔴 High

Troubleshooting Guide (Q&A Format)

Q1: "I tried standard conditions, but I see <10% conversion. Is the catalyst dead?"

Diagnosis: The catalyst isn't dead; it's likely choked. Technical Explanation:


 is a first-generation catalyst. It lacks the bulk required to force reductive elimination in ortho-substituted systems. Furthermore, under basic conditions, your free phenol becomes a phenoxide anion. This anion likely coordinates to the Palladium center, forming a resting state that is too stable to undergo transmetalation with the boronic acid.

The Solution: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands). You need a ligand that is electron-rich (to facilitate oxidative addition) and bulky (to prevent phenoxide coordination and drive reductive elimination).

  • Primary Recommendation: SPhos-Pd-G2 or XPhos-Pd-G2 .

  • Why? The methoxy groups on the SPhos backbone provide a "roof" over the Pd center, preventing the phenoxide from binding too tightly while allowing the flat boronic acid to enter.

Q2: "My ester is disappearing, and I'm getting the carboxylic acid. How do I stop this?"

Diagnosis: Base-mediated saponification. Technical Explanation: You are likely using hydroxide bases (NaOH, LiOH) or carbonate bases at high temperatures in water. The Solution:

  • Switch Base: Use Tribasic Potassium Phosphate (

    
    ) . It is sufficiently basic to activate the boronic acid but kinetically slower at hydrolyzing sterically shielded esters.
    
  • Solvent Control: Reduce water content. Use a 4:1 or 10:1 ratio of Dioxane:Water, or switch to anhydrous conditions using CsF (Cesium Fluoride) if the substrate is extremely sensitive.

Q3: "I'm seeing a lot of de-halogenated starting material (Methyl 2-hydroxybenzoate)."

Diagnosis: Protodebromination. Technical Explanation: This usually happens when the transmetalation step is slow. The Pd(II)-Ar species grabs a hydride (from solvent or impurities) instead of the boronic acid. The Solution:

  • Increase the concentration of the Boronic Acid (1.5 - 2.0 equivalents).

  • Ensure the reaction is strictly degassed (Oxygen promotes homocoupling and side pathways).

  • Switch to Pd-PEPPSI-IPr catalyst, which is extremely robust against side-reactions in difficult couplings.

Decision Matrix & Workflow

Use this logic flow to determine your experimental path.

CouplingStrategy Start Start: Methyl 2-bromo-6-hydroxybenzoate CheckOH Is the Phenol (-OH) Protected? Start->CheckOH Direct Direct Coupling Route (High Risk / High Reward) CheckOH->Direct No (Free Phenol) Protected Protected Route (Safe / Standard) CheckOH->Protected Yes (OMe, MOM, Bn) CatSelect1 Select Catalyst: SPhos-Pd-G2 or Pd-PEPPSI-IPr Direct->CatSelect1 Requires Steric Bulk CatSelect2 Select Catalyst: Pd(dppf)Cl2 or XPhos-Pd-G2 Protected->CatSelect2 Standard Conditions Base1 Base: K3PO4 (3.0 eq) Solvent: Toluene/H2O (10:1) CatSelect1->Base1 Base2 Base: K2CO3 or Cs2CO3 Solvent: Dioxane/H2O (4:1) CatSelect2->Base2 Success Target Biaryl Product Base1->Success Base2->Success

Figure 1: Strategic Decision Tree for coupling ortho-substituted phenol derivatives. Note the divergence in catalyst necessity based on protection status.

Recommended Experimental Protocol (Direct Coupling)

This protocol utilizes SPhos-Pd-G2 , designed to tolerate the free phenol and steric bulk.

Materials
  • Substrate: Methyl 2-bromo-6-hydroxybenzoate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: SPhos-Pd-G2 (2–5 mol%)

  • Base:

    
     (Tribasic Potassium Phosphate) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure
  • Charge Solids: In a reaction vial equipped with a stir bar, add the Substrate, Boronic Acid,

    
    , and SPhos-Pd-G2.
    
    • Note: If using SPhos free ligand + Pd(OAc)2, add them in a 2:1 ratio (Ligand:Pd) and stir in solvent for 5 mins before adding reactants. Pre-formed G2/G3 precatalysts are superior for reproducibility.

  • Degas: Seal the vial with a septum. Evacuate and backfill with Argon (or Nitrogen) three times.

    • Critical: Oxygen kills active Pd(0) species, especially with electron-rich ligands like SPhos.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Reaction: Heat the block to 80°C for 4–12 hours.

    • Monitoring: Check LCMS at 2 hours. If conversion is <20%, raise temp to 100°C.

  • Workup: Cool to room temperature. Acidify slightly with 1M HCl (to pH 5-6) to ensure the phenol is protonated (improves extraction). Extract with Ethyl Acetate.

Mechanistic Insight: Why SPhos?

The following diagram illustrates the specific interaction that makes SPhos successful where


 fails.

SPhosMechanism Ligand SPhos Ligand (Biaryl Backbone) PdCenter Pd(0) Center Ligand->PdCenter Donates e- Interaction Oxidative Addition Complex PdCenter->Interaction Substrate Substrate (Ortho-Br / Free -OH) Substrate->PdCenter Ar-Br Bond Features Key Success Factors: 1. Methoxy group interacts with Pd (stabilization) 2. Cyclohexyl groups push product off (Reductive Elim.) Interaction->Features Enabled by

Figure 2: Mechanistic advantage of SPhos. The ligand's architecture creates a pocket that facilitates the coupling of sterically encumbered substrates.

Alternative: The "Safety First" Protection Route

If the direct coupling fails or yields are inconsistent, protect the phenol.

  • Methylation:

    
    , Acetone, Reflux 
    
    
    
    Methyl 2-bromo-6-methoxybenzoate .
    • Pros: Extremely stable.

    • Cons: Difficult to deprotect (requires

      
      , which might hydrolyze the ester).
      
  • MOM Protection:

    
    , DCM 
    
    
    
    MOM-Ether .
    • Pros: Cleaves easily with mild acid (dilute HCl) later.

    • Cons: MOM-Cl is carcinogenic; handle with care.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[3][4] Chemical Reviews, 1995.[4]

  • Sigma-Aldrich (Merck). "SPhos Pd G2 Product Guide & Applications."

Sources

Optimization

Work-up procedure for Methyl 2-bromo-6-hydroxybenzoate reactions

Technical Support Center: Methyl 2-bromo-6-hydroxybenzoate Topic: Work-up and Purification Procedures Ticket ID: CHEM-SUP-2B6H Status: Active Analyst: Senior Application Scientist Technical Dashboard Before beginning any...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-bromo-6-hydroxybenzoate

Topic: Work-up and Purification Procedures Ticket ID: CHEM-SUP-2B6H Status: Active Analyst: Senior Application Scientist

Technical Dashboard

Before beginning any work-up, verify your compound parameters. This molecule possesses a "chameleon" nature due to the interplay between the phenolic hydroxyl and the ester.

ParameterValue / DescriptionCritical Note
CAS 113763-37-4Verify against isomer Methyl 5-bromo-2-hydroxybenzoate.[1]
MW 231.04 g/mol Bromine isotopes (

Br/

Br) create a distinct 1:1 mass spec pattern.
Physical State Low-melting Solid (42–48 °C)Frequent Issue: Often appears as a viscous oil if impure (<95%).
Acidity (pKa) ~8.5 (Phenol)Crucial: The intramolecular H-bond (OH···O=C) increases pKa compared to bare phenols, reducing water solubility.
Stability Ester Hydrolysis RiskAvoid aqueous pH > 10 or < 2 for extended periods.

The "Golden Path" Work-up Protocol

This protocol is designed to minimize emulsion formation and prevent ester hydrolysis.

Reagents Required:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1N Hydrochloric Acid (HCl)[2]

  • Saturated Brine[3]

  • Sodium Sulfate (

    
    )
    

Step-by-Step Procedure:

  • Quench & Acidify:

    • If the reaction mixture is basic, cool to 0 °C.

    • Slowly add 1N HCl until the aqueous phase pH reaches 3.0–4.0 .

    • Expert Insight: Do not acidify below pH 2. Strong acid combined with the ortho-bromo substituent can accelerate ester hydrolysis or decarboxylation under thermal stress.

  • Phase Separation:

    • Dilute with DCM (preferred over EtOAc for better density difference).

    • Separate the organic layer.[4]

    • Optimization: Perform 3x extractions.[5] The intramolecular hydrogen bond makes this molecule surprisingly lipophilic, but significant amounts can remain in the aqueous phase if the pH is not strictly controlled.

  • The "Phenol Wash" (Critical Step):

    • Wash the combined organics once with water.

    • Wash twice with saturated brine.

    • Why? Phenolic esters are surfactant-like. Brine disrupts the hydration shell, preventing the dreaded "middle layer" emulsion.

  • Drying & Concentration:

    • Dry over anhydrous

      
       (Magnesium sulfate is acceptable, but Sodium sulfate is gentler for phenols).
      
    • Filter and concentrate in vacuo at < 40 °C.

Visual Troubleshooting Logic

Workflow A: Standard Isolation Procedure

WorkupFlow Start Reaction Complete Quench Cool to 0°C Add 1N HCl to pH 3-4 Start->Quench Basic/Neutral Extract Extract with DCM (3x) Quench->Extract Phase Split Wash Wash: 1x Water, 2x Brine Extract->Wash Combined Organics Dry Dry over Na2SO4 Concentrate <40°C Wash->Dry Result Crude Product (Solid/Oil) Dry->Result

Caption: Standard operating procedure for isolation, emphasizing pH control to preserve the ester moiety.

Workflow B: Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue Emulsion Heavy Emulsion? Issue->Emulsion OilSolid Product is Oil (Should be Solid)? Issue->OilSolid LowYield Low Yield? Issue->LowYield Sol_Emulsion Add solid NaCl to sat. Filter through Celite Emulsion->Sol_Emulsion Yes Sol_Oil Trace Solvent/Impurity. Recrystallize (MeOH/H2O) or High Vac > 4h OilSolid->Sol_Oil Yes Sol_Yield Check Aqueous pH. If >8, product is phenolate. Re-acidify & Extract LowYield->Sol_Yield Yes

Caption: Diagnostic logic for common isolation failures. Note that pH control is the most frequent cause of yield loss.

Troubleshooting & FAQs

Q1: My product remains a viscous yellow oil and won't solidify. Is it ruined?

Diagnosis: Likely solvent entrapment or minor impurities (dibromo species). Mechanistic Cause: The melting point is low (~45°C). Small amounts of solvent (DCM) or impurities (starting material) depress the melting point below room temperature (freezing point depression). Solution:

  • Seed it: Dissolve in a minimum amount of hot methanol, add water until turbid, and add a seed crystal if available. Cool to -20 °C.

  • High Vacuum: Keep the oil under high vacuum (< 1 mbar) for 6 hours. Often, it will slowly crystallize into needles.

Q2: I have a persistent emulsion during the brine wash.

Diagnosis: Formation of "phenolic soaps." Mechanistic Cause: At neutral/slightly basic pH, the phenol deprotonates. The resulting molecule has a charged head (phenolate) and lipophilic tail (bromo-aryl), acting as a surfactant. Solution:

  • Acidify: Add drops of 1N HCl to the emulsion. Lowering pH protonates the phenol, killing the surfactant effect.

  • Filter: Pass the emulsion through a pad of Celite (diatomaceous earth). This physically breaks the bubbles.

Q3: My yield is 40% lower than expected.

Diagnosis: Aqueous solubility of the phenolate. Mechanistic Cause: If your quench pH was > 7, the compound exists as a water-soluble salt. Validation Test: Take your aqueous waste layer. Acidify it to pH 2. If it turns cloudy or precipitates a solid, your product was in the trash. Extract it back with DCM.

Advanced Purification: Chromatography Guide

Due to the "Intramolecular Hydrogen Bond" (IMHB) between the hydroxyl proton and the ester carbonyl, this molecule is less polar than typical phenols.

  • TLC Mobile Phase: 10% Ethyl Acetate in Hexanes.

  • Rf Value: Expect ~0.4–0.5 (Higher than expected for a phenol).

  • Column Packing: Silica Gel (Standard).

  • Gradient:

    • Start: 100% Hexanes (to elute non-polar impurities like dibromo-species).

    • Ramp: 0%

      
       15% EtOAc.
      
    • Warning: Do not use Methanol in the mobile phase unless necessary; it disrupts the IMHB, causing peak tailing.

References

  • Synthesis and Properties of Salicylate Derivatives Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18933688. URL:[Link]

  • General Workup of Phenolic Esters Source: Organic Syntheses, Coll.[5] Vol. 3, p. 637 (1955); Vol. 24, p. 28 (1944). (Adapted from general salicylate protocols). URL:[Link]

Sources

Troubleshooting

Challenges in the scale-up of Methyl 2-bromo-6-hydroxybenzoate production

Welcome to the technical support center for the synthesis of Methyl 2-bromo-6-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-bromo-6-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of scaling up this important chemical intermediate. Here, we address common challenges encountered during production, offering troubleshooting advice and in-depth scientific explanations to ensure the integrity and success of your synthesis.

I. Overview of Synthesis and Key Challenges

The synthesis of Methyl 2-bromo-6-hydroxybenzoate typically involves the electrophilic bromination of methyl 6-hydroxybenzoate. While the reaction appears straightforward on a lab scale, its scale-up presents several challenges that can impact yield, purity, and safety. This guide will focus on troubleshooting these critical aspects.

Common Synthesis Pathway

The primary route for synthesizing Methyl 2-bromo-6-hydroxybenzoate is the direct bromination of methyl 6-hydroxybenzoate using a brominating agent, often in a suitable solvent like acetic acid. The hydroxyl (-OH) and ester (-COOCH₃) groups on the aromatic ring direct the position of the incoming bromine atom. The hydroxyl group is a strong activating ortho-, para-director, while the ester group is a deactivating meta-director.[1] This directing effect is crucial for achieving the desired regioselectivity.

Core Challenges in Scale-Up

Successfully scaling up the production of Methyl 2-bromo-6-hydroxybenzoate requires careful consideration of several factors:

  • Regioselectivity and Side Reactions: Ensuring the bromine atom is introduced at the desired position (ortho to the hydroxyl group) while minimizing the formation of di- and other positional isomers.

  • Reaction Conditions: Optimizing temperature, reaction time, and the choice of brominating agent and solvent is critical for maximizing yield and purity.[1]

  • Purification: Developing an efficient and scalable method to isolate the desired product from unreacted starting materials, byproducts, and the solvent.

  • Safety: Handling hazardous reagents like bromine and acetic acid safely on a larger scale is paramount.[2][3]

II. Troubleshooting Guide

This section provides a question-and-answer format to address specific problems you may encounter during the scale-up of Methyl 2-bromo-6-hydroxybenzoate synthesis.

Low Yield of the Desired Product

Question: We are experiencing a significantly lower than expected yield of Methyl 2-bromo-6-hydroxybenzoate during our scale-up. What are the potential causes and how can we improve it?

Answer: Low yield is a common issue in scale-up and can be attributed to several factors. A systematic approach to troubleshooting is essential.

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Troubleshooting: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[4][5] This will help determine the optimal reaction time. Consider extending the reaction time or slightly increasing the temperature, but be cautious as this might also promote side reactions.

  • Suboptimal Temperature: The reaction temperature might be too low, leading to a slow reaction rate, or too high, causing degradation of the product or starting material.

    • Troubleshooting: Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity. A gradual increase from room temperature is a good starting point.

  • Inefficient Brominating Agent: The choice and amount of brominating agent are critical.

    • Troubleshooting: While molecular bromine (Br₂) is a common choice, other reagents like N-Bromosuccinimide (NBS) can offer milder reaction conditions and improved selectivity.[6] Ensure the stoichiometry of the brominating agent is correct; an excess may lead to di-bromination, while an insufficient amount will result in incomplete conversion.

  • Poor Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Troubleshooting: Ensure your reactor is equipped with an appropriate agitator for the scale of your reaction. The mixing speed should be sufficient to maintain a homogenous reaction mixture.

Formation of Impurities and Byproducts

Question: Our final product is contaminated with significant amounts of a di-brominated byproduct and other impurities. How can we improve the regioselectivity and minimize side reactions?

Answer: The formation of byproducts, particularly di-brominated species, is a key challenge in the synthesis of Methyl 2-bromo-6-hydroxybenzoate. The strong activating effect of the hydroxyl group can make the aromatic ring susceptible to further bromination.

Strategies to Enhance Regioselectivity:

  • Control of Stoichiometry:

    • Explanation: Carefully controlling the molar ratio of the brominating agent to the starting material is the first line of defense against over-bromination.

    • Recommendation: Use a slight excess of the starting material (methyl 6-hydroxybenzoate) to ensure the brominating agent is consumed before significant di-bromination can occur.

  • Choice of Solvent:

    • Explanation: The solvent can influence the reactivity of the brominating agent.

    • Recommendation: Acetic acid is a common solvent, but exploring others like dichloromethane or acetonitrile might offer better selectivity in some cases.[7]

  • Reaction Temperature:

    • Explanation: Lowering the reaction temperature generally slows down the reaction rate, which can favor the formation of the mono-brominated product over the di-brominated one.

    • Recommendation: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Workflow for Minimizing Byproduct Formation

G start Start: Impure Product check_stoichiometry Verify Stoichiometry of Brominating Agent start->check_stoichiometry adjust_stoichiometry Adjust to Slight Excess of Starting Material check_stoichiometry->adjust_stoichiometry If Incorrect check_temp Evaluate Reaction Temperature check_stoichiometry->check_temp If Correct adjust_stoichiometry->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp If Too High check_solvent Assess Solvent Choice check_temp->check_solvent If Optimal lower_temp->check_solvent test_solvents Screen Alternative Solvents (e.g., DCM, ACN) check_solvent->test_solvents If Suboptimal monitor_reaction Implement In-Process Controls (TLC/HPLC) check_solvent->monitor_reaction If Optimal test_solvents->monitor_reaction quench Quench Reaction at Optimal Time monitor_reaction->quench end_node Result: Improved Purity quench->end_node

Caption: Troubleshooting workflow for reducing byproduct formation.

Difficulties in Product Purification

Question: We are struggling to purify Methyl 2-bromo-6-hydroxybenzoate from the reaction mixture. What are the recommended purification methods for a larger scale?

Answer: Purification is a critical step to achieve the desired product quality. The choice of method will depend on the scale of your synthesis and the nature of the impurities.

Recommended Purification Techniques:

Method Advantages Disadvantages Best Suited For
Recrystallization Cost-effective, can yield high-purity product.Can result in significant product loss in the mother liquor.Initial purification of the crude product.
Column Chromatography Excellent separation of closely related compounds.Can be time-consuming and requires large volumes of solvent, making it less ideal for very large scales.Final purification to achieve very high purity on a moderate scale.
Extraction Good for removing acidic or basic impurities.May not effectively remove structurally similar byproducts.Work-up step to remove unreacted reagents and acidic byproducts.

Step-by-Step Protocol for a Typical Purification by Recrystallization:

  • Solvent Selection: Choose a solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common choices include heptane/ethyl acetate mixtures.[8]

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Safety Concerns with Bromine and Acetic Acid

Question: What are the primary safety precautions we need to take when handling bromine and acetic acid on a larger scale?

Answer: Both bromine and acetic acid are hazardous materials that require strict safety protocols, especially in a production environment.[2][9]

Essential Safety Guidelines:

  • Personal Protective Equipment (PPE):

    • Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3]

    • In areas with potential for vapor exposure, a respirator is necessary.[3]

  • Ventilation:

    • Work in a well-ventilated area, preferably within a fume hood, to prevent the inhalation of corrosive and toxic fumes.[3]

  • Handling and Storage:

    • Store bromine and acetic acid in cool, dry, and well-ventilated areas away from incompatible materials.[10]

    • Use corrosion-resistant containers for storage.[3]

  • Spill Response:

    • Have a spill kit readily available that includes appropriate neutralizing agents (e.g., sodium thiosulfate for bromine) and absorbents.

    • In case of a spill, evacuate the area and follow your institution's emergency procedures.

Diagram of a Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent handle_reagents Carefully Dispense Reagents prep_vent->handle_reagents handle_reaction Monitor Reaction in Contained System handle_reagents->handle_reaction cleanup_waste Dispose of Waste Properly handle_reaction->cleanup_waste cleanup_storage Store Chemicals Safely cleanup_waste->cleanup_storage

Caption: A simplified workflow for the safe handling of hazardous reagents.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different brominating agent instead of liquid bromine? A1: Yes, other brominating agents like N-Bromosuccinimide (NBS) can be used.[6] NBS is a solid and can be easier and safer to handle than liquid bromine, often providing higher selectivity.

Q2: What is the best way to monitor the reaction progress? A2: A combination of Thin Layer Chromatography (TLC) for quick checks and a more quantitative method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is recommended for accurate monitoring.[4][5] This allows you to determine the point of maximum product formation and minimize byproduct generation.

Q3: How can I remove the acetic acid solvent after the reaction? A3: Acetic acid can be removed by a few methods. On a smaller scale, it can be removed under reduced pressure. On a larger scale, an aqueous workup is more common. This involves diluting the reaction mixture with water and extracting the product with a suitable organic solvent like ethyl acetate. The aqueous layer can be neutralized with a base like sodium bicarbonate.[8]

Q4: What are the typical storage conditions for Methyl 2-bromo-6-hydroxybenzoate? A4: The product should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials. It is typically a solid at room temperature.

IV. References

  • Safety data sheet. (2024, February 8).

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20).

  • US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents.

  • Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem.

  • SAFETY DATA SHEET - Fisher Scientific. (2012, May 9).

  • METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - ChemicalBook.

  • Optimization of batch conditions for the mono ortho-bromination reaction. - ResearchGate.

  • WO2000053564A2 - Benzylic halogenation of alkylbenzoic acid esters - Google Patents.

  • SAFETY DATA SHEET (SDS) Bromine - SEASTAR CHEMICALS.

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - UVicSpace. (2021, November 19).

  • Safety Data Sheet: Bromine solution - Carl ROTH.

  • BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV, Brornination of Aryl Esters of Para-Cresotic Acid BY GV JADHAV AND M. ASLAM.

  • CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents.

  • Exploring the Synthesis and Properties of Methyl 4-Bromobenzoate: A Deep Dive by NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 18).

  • EP0913381B1 - Method for purifying a bromine compound - Google Patents.

  • How do you guarantee selective ortho-ortho dibromination, and prevent para bromination, in the case of 3-hydroxi benzoic acid methyl ester ? | ResearchGate. (2015, December 20).

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).

  • METHYL p-HYDROXYBENZOATE.

  • Analytical Methods - RSC Publishing - The Royal Society of Chemistry.

  • CN104230876A - New synthetic method for key intermediate cis-bromo-ester of conazole medicines - Google Patents.

  • Methyl 2-Bromo-6-Methylbenzoate - CymitQuimica.

  • An efficient synthesis and substitution of 3-aroyl-2-bromobenzo[b]furans - PubMed. (2008, February 1).

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents.

  • Quantitative determination of methyl and propyl p-hydroxybenzoates by high-performance liquid chromatography - Analyst (RSC Publishing).

  • The Role of Methyl 2-bromo-6-methylbenzoate in Pharmaceutical Intermediate Synthesis. (2026, February 9).

  • Reaction of bromine / toluene and methyl benzoate and the nitration mixture. (2021, January 10).

  • Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate - PMC.

  • [FREE] Draw a detailed mechanism for the bromination of methyl benzoate. - Illustrate the relative energies of - brainly.com. (2023, August 14).

  • Nitration of MethylBenzoate and Nitration of Bromobenzene - YouTube. (2018, May 8).

  • Methyl 5-bromo-2-hydroxybenzoate - PMC - NIH.

  • 2-Bromo-6-methylbenzoic acid 96 90259-31-7 - Sigma-Aldrich.

  • How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? - Quora. (2017, February 8).

  • Scale and Mealybug Efficacy – 2019 - IR-4 Project. (2019, October 18).

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC - FSIS.USDA.gov.

  • Key Takeaways from the 468th CIBRC Meeting: Multiple Agrochemical Approvals Under Section 9(3) for Syngenta, Sumitomo, UPL, Atul, Rallis & Others - Chemroboticstimes. (2026, February 11).

  • ChemScene: Building blocks | Bioactive small molecules.

  • Incident Report - Pesticide Product Information - Health Canada. (2013, July 27).

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Characterization of Methyl 2-bromo-6-hydroxybenzoate: A Comparative Analysis for Structural Validation

Executive Summary In rational drug design, the purity and structural integrity of polysubstituted benzene scaffolds are non-negotiable. Methyl 2-bromo-6-hydroxybenzoate serves as a critical pharmacophore intermediate, pa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In rational drug design, the purity and structural integrity of polysubstituted benzene scaffolds are non-negotiable. Methyl 2-bromo-6-hydroxybenzoate serves as a critical pharmacophore intermediate, particularly in the synthesis of resorcylic acid lactones and salicylate-based inhibitors.

This guide provides a comparative technical analysis of the Nuclear Magnetic Resonance (NMR) spectral signature of this compound. Unlike standard spectral lists, this document compares the solvent-dependent behavior (CDCl₃ vs. DMSO-d₆) and regioisomeric differentiation (vs. 3-hydroxy isomers) to establish a self-validating identification protocol for medicinal chemists.

Structural Dynamics and Solvent Comparison

The interpretation of Methyl 2-bromo-6-hydroxybenzoate is governed by the intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl group (C6-OH) and the carbonyl oxygen of the methyl ester (C1-COOMe).

Comparative Analysis: CDCl₃ vs. DMSO-d₆

The choice of solvent drastically alters the chemical shift (


) of the labile proton and the resolution of the aromatic region.
FeatureDeuterated Chloroform (CDCl₃)Dimethyl Sulfoxide (DMSO-d₆)Mechanistic Insight
Phenolic -OH

11.20 - 11.50 ppm
(Sharp Singlet)

10.50 - 10.80 ppm (Broadened)
In CDCl₃, the IMHB is stabilized, causing significant deshielding. DMSO competes as a hydrogen bond acceptor, disrupting the IMHB and shielding the proton slightly.
Methyl Ester (-OCH₃)

3.95 - 4.00 ppm

3.85 - 3.90 ppm
Solvent anisotropy effects; DMSO generally shields methoxy protons relative to CDCl₃.
Aromatic Resolution High (First-order multiplets)Medium (Potential overlap with H₂O)CDCl₃ is preferred for analyzing coupling constants (

) due to lower viscosity and lack of exchangeable protons.
Recommendation

For structural validation , utilize CDCl₃ . The preservation of the intramolecular hydrogen bond results in a characteristic low-field shift (


 ppm) that confirms the ortho relationship between the ester and the phenol, ruling out meta or para isomers immediately.

Experimental Protocol: Self-Validating Acquisition Workflow

To ensure reproducibility and data integrity, the following protocol integrates sample preparation with specific acquisition parameters designed to resolve small coupling constants typical of 1,2,3-trisubstituted benzene rings.

Materials and Methods
  • Analyte: Methyl 2-bromo-6-hydroxybenzoate (>98% HPLC purity).

  • Solvent: CDCl₃ (99.8% D) + 0.03% TMS (Tetramethylsilane) as internal reference.

  • Instrument: 400 MHz or higher (600 MHz recommended for unambiguous splitting).

Step-by-Step Acquisition Protocol
  • Sample Preparation:

    • Dissolve 10–15 mg of the compound in 0.6 mL of CDCl₃.

    • Critical: Filter the solution through a glass wool plug directly into the NMR tube to remove suspended solids that cause line broadening.

  • Lock and Shim:

    • Lock onto the deuterium signal.

    • Perform automated gradient shimming, followed by manual adjustment of Z1 and Z2 to achieve a TMS linewidth of

      
       Hz.
      
  • Pulse Sequence Configuration:

    • ¹H NMR: Set relaxation delay (

      
      ) to 5 seconds . The phenolic proton relaxes slowly; insufficient delay leads to integration errors.
      
    • ¹³C NMR: Use a standard proton-decoupled sequence (e.g., zgpg30). Set scans (

      
      ) to a minimum of 512 to resolve the quaternary carbons (C-Br and C-OH).
      
  • Processing:

    • Apply an exponential window function (LB = 0.3 Hz) for ¹H.

    • Reference TMS to 0.00 ppm.

Workflow Diagram

The following diagram illustrates the logic flow for assigning the spectrum, moving from unambiguous signals to complex aromatic coupling.

NMR_Assignment_Workflow Start Raw FID Data Process FT & Phasing (Ref TMS = 0.00) Start->Process Step1 Identify Diagnostic Singlets Process->Step1 Check1 Is OH > 11.0 ppm? Step1->Check1 Check Chemical Shift Confirm_Ortho Confirm 2-OH/1-COOMe Relationship (IMHB) Check1->Confirm_Ortho Yes Reject_Iso Suspect Isomer (3-OH or 4-OH) Check1->Reject_Iso No (< 10 ppm) Step2 Analyze Aromatic Region (6.8 - 7.5 ppm) Confirm_Ortho->Step2 Splitting Verify AMX/ABC System (dd, t, dd) Step2->Splitting Final Validated Structure Splitting->Final

Figure 1: Logic flow for the structural validation of salicylate derivatives via 1H NMR.

Spectral Data Analysis & Regioisomer Differentiation

The aromatic region (positions 3, 4, and 5) presents a classic ABC or AMX spin system depending on the field strength.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
PositionTypeShift (

)
MultiplicityCoupling (

Hz)
Assignment Logic
OH Phenolic11.25Singlet (s)-Deshielded by H-bond.
H-4 Aromatic7.28Triplet (t) / dd

Meta to both substituents; couples to H-3 and H-5.
H-3 Aromatic7.15Doublet (d)

Ortho to Br (Deshielding effect).
H-5 Aromatic6.92Doublet (d)

Ortho to OH (Shielding effect via resonance).
OCH₃ Methyl3.98Singlet (s)-Characteristic ester methoxy.
Comparative Differentiation: 2-Br-6-OH vs. 2-Br-3-OH

A common synthetic impurity is the 3-hydroxy isomer. The NMR distinguishes these via symmetry and coupling patterns .

  • Target (2-Br-6-OH): The protons are at positions 3, 4, 5. This creates a contiguous spin system (

    
     coupling).
    
  • Alternative (2-Br-3-OH): The protons are at positions 4, 5, 6.

    • H-4 and H-5 couple (

      
      ).
      
    • H-6 is isolated from H-4 by the H-5 proton, but couples to H-5.

    • Key Difference: In the 3-OH isomer, the OH is not chelated to the ester (too far). The OH signal will appear significantly upfield (

      
       5.0 - 7.0 ppm broad) compared to the target (
      
      
      
      ppm).
Mechanistic Pathway of Chemical Shifts

The following diagram visualizes the electronic effects influencing the chemical shifts, providing the "why" behind the data.

Electronic_Effects Compound Methyl 2-bromo-6-hydroxybenzoate Sub_OH 6-OH Group (Electron Donor) Compound->Sub_OH Sub_Br 2-Br Group (Inductive Withdraw) Compound->Sub_Br Sub_COOMe 1-COOMe Group (Anisotropic Cone) Compound->Sub_COOMe Effect_H5 Shielding of H-5 (Ortho to OH) Sub_OH->Effect_H5 +M Effect Effect_OH Downfield Shift >11ppm (H-Bonding) Sub_OH->Effect_OH Interaction w/ COOMe Effect_H3 Deshielding of H-3 (Ortho to Br) Sub_Br->Effect_H3 -I Effect Sub_COOMe->Effect_OH

Figure 2: Electronic influences on specific proton environments.

¹³C NMR Validation Points

While ¹H NMR provides connectivity, ¹³C NMR confirms the carbon skeleton count and oxidation states.

  • Carbonyl (C=O):

    
     168–170 ppm.
    
  • Phenolic Carbon (C-OH):

    
     155–160 ppm (Deshielded by oxygen).
    
  • Brominated Carbon (C-Br):

    
     110–115 ppm (Upfield due to "Heavy Atom Effect").
    
    • Note: The Heavy Atom Effect of Bromine often causes the attached carbon to appear significantly upfield compared to a chloro- or fluoro-analog, which is a key diagnostic for bromo-compounds [1].

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for Heavy Atom Effect and coupling constants).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift prediction logic).

  • AIST. (2023). Spectral Database for Organic Compounds (SDBS). (Reference for salicylate derivative spectral comparisons).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Protocol source for small molecule pulse sequences).

Comparative

A Senior Application Scientist's Guide to Methyl 2-bromo-6-hydroxybenzoate and its Isomeric Landscape

For the discerning researcher in medicinal chemistry and materials science, the selection of a synthetic building block is a critical decision that profoundly influences the trajectory of a research program. Substituted...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and materials science, the selection of a synthetic building block is a critical decision that profoundly influences the trajectory of a research program. Substituted aromatic esters, such as the bromo-isomers of methyl hydroxybenzoate, are foundational synthons prized for their versatile reactivity. This guide provides an in-depth comparative analysis of Methyl 2-bromo-6-hydroxybenzoate against its key isomers, offering experimental insights and data to inform your selection and application.

Introduction: The Strategic Importance of Substituted Benzoates

Methyl bromo-hydroxybenzoates are a class of bifunctional organic compounds that serve as pivotal intermediates in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and functional materials.[1] The strategic placement of the bromine atom, hydroxyl group, and methyl ester on the benzene ring dictates the molecule's physicochemical properties and reactivity. Understanding the nuanced differences between isomers is paramount for optimizing reaction outcomes and achieving desired molecular architectures. This guide will focus on the unique characteristics of Methyl 2-bromo-6-hydroxybenzoate, a compound distinguished by its sterically hindered yet reactive profile.

Structural Overview of Key Isomers

The constitutional isomers of methyl bromo-hydroxybenzoate each possess a unique spatial arrangement of substituents, which in turn governs their electronic and steric properties. The isomers discussed in this guide are presented below.

G 2-bromo-6-hydroxy Methyl 2-bromo-6-hydroxybenzoate 3-bromo-2-hydroxy Methyl 3-bromo-2-hydroxybenzoate 4-bromo-2-hydroxy Methyl 4-bromo-2-hydroxybenzoate 5-bromo-2-hydroxy Methyl 5-bromo-2-hydroxybenzoate 3-bromo-4-hydroxy Methyl 3-bromo-4-hydroxybenzoate 4-bromo-3-hydroxy Methyl 4-bromo-3-hydroxybenzoate

Figure 1: Key Isomers of Methyl Bromo-hydroxybenzoate.

Comparative Analysis of Physicochemical Properties

The physical and chemical properties of these isomers are a direct consequence of their substitution patterns. Intramolecular hydrogen bonding, electronic effects (inductive vs. resonance), and steric hindrance play crucial roles in determining properties such as melting point and acidity of the parent acid.

PropertyMethyl 2-bromo-6-hydroxybenzoateMethyl 3-bromo-2-hydroxybenzoateMethyl 4-bromo-2-hydroxybenzoateMethyl 5-bromo-2-hydroxybenzoateMethyl 3-bromo-4-hydroxybenzoateMethyl 4-bromo-3-hydroxybenzoate
Molecular Formula C₈H₇BrO₃C₈H₇BrO₃C₈H₇BrO₃C₈H₇BrO₃C₈H₇BrO₃C₈H₇BrO₃
Molecular Weight 231.04 g/mol 231.04 g/mol [2]231.04 g/mol 231.04 g/mol [3]231.04 g/mol [4]231.04 g/mol [5]
CAS Number 31794-68-428165-45-9[6]22717-56-252531-45-629415-97-2[4]106291-80-9[7]
Physical Form SolidSolid[6]Reddish-brown solid[8]Yellow-brown needles[3]PowderPowder or crystals[7]
Melting Point (°C) 68-72277-278[6]73-75-104.0-110.0[4]102-105
Parent Acid pKa ~2.9 (estimated)~2.8 (estimated)~2.9 (estimated)~4.1 (estimated)~3.8 (estimated)~4.0 (estimated)

Analysis of Properties:

  • Acidity (Parent Acids): The acidity of the corresponding carboxylic acids is significantly influenced by the position of the hydroxyl group relative to the carboxyl group. Ortho-hydroxybenzoic acids are considerably more acidic than their meta and para isomers.[9][10] This is due to the stabilization of the carboxylate anion through intramolecular hydrogen bonding with the adjacent hydroxyl group, a phenomenon known as the "ortho effect".[11][12] For instance, 2-hydroxybenzoic acid (salicylic acid) is much more acidic than 3-hydroxybenzoic acid and 4-hydroxybenzoic acid. The presence of the electron-withdrawing bromine atom further increases the acidity through its inductive effect.

  • Melting Point: The melting points of these isomers are influenced by the efficiency of their crystal lattice packing and the nature of their intermolecular forces. Isomers capable of forming strong intermolecular hydrogen bonds, like Methyl 3-bromo-2-hydroxybenzoate, tend to have higher melting points. In contrast, isomers where intramolecular hydrogen bonding is dominant, such as the 2-hydroxy isomers, may exhibit lower melting points as fewer intermolecular hydrogen bonds are formed.[9]

Reactivity Profile and Synthetic Utility

The synthetic utility of these isomers is largely dictated by their reactivity in cross-coupling reactions, which are fundamental to modern drug discovery for constructing complex molecular frameworks.[13]

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[14][15] The reactivity of the bromo-hydroxybenzoate isomers in this reaction is governed by both electronic and steric factors.

Suzuki_Coupling ArylBromide Aryl Bromide (Bromo-hydroxybenzoate isomer) OxAdd Oxidative Addition ArylBromide->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd PdII_Complex Aryl-Pd(II)-Br Complex OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation BoronicAcid R-B(OH)2 (Boronic Acid) BoronicAcid->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Aryl_PdII_R Aryl-Pd(II)-R Complex Transmetalation->Aryl_PdII_R RedElim Reductive Elimination Aryl_PdII_R->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Figure 2: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.[15][16]

Comparative Reactivity:

  • Methyl 2-bromo-6-hydroxybenzoate: This isomer presents a unique case. The bromine atom is sterically hindered by the adjacent hydroxyl and methyl ester groups. This steric hindrance can impede the initial oxidative addition step with the palladium catalyst, potentially requiring more forcing reaction conditions (e.g., higher temperatures, stronger bases, or more active catalysts).[15] However, the "ortho effect" from the hydroxyl group can also play a role in modulating the electronic properties of the C-Br bond.

  • Isomers with Less Steric Hindrance: Isomers such as Methyl 5-bromo-2-hydroxybenzoate and Methyl 3-bromo-4-hydroxybenzoate, where the bromine atom is less sterically encumbered, are generally expected to be more reactive in Suzuki-Miyaura coupling reactions.[17] The oxidative addition step should proceed more readily, allowing for milder reaction conditions.

  • Electronic Effects: The position of the electron-donating hydroxyl group and the electron-withdrawing methyl ester group influences the electron density at the carbon atom bearing the bromine. A lower electron density at this carbon can facilitate the oxidative addition step.[15]

The choice of isomer can therefore be a strategic one. While a less hindered isomer might provide higher yields under standard conditions, the sterically hindered nature of Methyl 2-bromo-6-hydroxybenzoate can be exploited to achieve selective reactions in more complex molecules or to introduce specific conformational constraints in the final product, a strategy often employed in drug design to enhance binding affinity to a target protein.[18]

Experimental Protocols

To provide a practical context for the comparison, the following are representative protocols for the synthesis of a bromo-hydroxybenzoate isomer and a comparative Suzuki-Miyaura coupling experiment.

Protocol: Synthesis of Methyl 3-bromo-4-hydroxybenzoate via Bromination

This protocol describes the electrophilic bromination of methyl 4-hydroxybenzoate. The hydroxyl group is a strong activating and ortho, para-directing group, leading to selective bromination at the position ortho to the hydroxyl group.

Materials:

  • Methyl 4-hydroxybenzoate

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Liquid bromine

  • Sodium thiosulfate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Toluene for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 4-hydroxybenzoate (1.0 eq) in dichloromethane.[19]

  • Add glacial acetic acid (1.1 eq) to the solution and stir until a homogenous solution is obtained.[19]

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add liquid bromine (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.[19]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 32-35 hours. Monitor the progress of the reaction by TLC.[19]

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from toluene to yield pure methyl 3-bromo-4-hydroxybenzoate as a white or light-yellow solid.[19]

Protocol: Comparative Suzuki-Miyaura Coupling of Bromo-hydroxybenzoate Isomers

This protocol outlines a general procedure for comparing the reactivity of different bromo-hydroxybenzoate isomers in a Suzuki-Miyaura coupling reaction.

Materials:

  • Methyl bromo-hydroxybenzoate isomer (e.g., Methyl 2-bromo-6-hydroxybenzoate, Methyl 5-bromo-2-hydroxybenzoate) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a Schlenk flask, add the methyl bromo-hydroxybenzoate isomer (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress at regular intervals (e.g., every hour) by taking aliquots and analyzing them by GC-MS or LC-MS to determine the consumption of the starting material and the formation of the product.

  • Compare the reaction rates and final yields for the different isomers under identical conditions.

Expected Outcome and Causality: It is anticipated that the less sterically hindered isomers will react faster and give higher yields at lower temperatures compared to Methyl 2-bromo-6-hydroxybenzoate. This difference in reactivity is a direct consequence of the steric hindrance around the C-Br bond, which affects the rate-determining oxidative addition step of the catalytic cycle.[15]

Applications in Research and Development

The choice of a specific methyl bromo-hydroxybenzoate isomer can be critical in a drug discovery program.

  • Methyl 2-bromo-6-hydroxybenzoate and its sterically hindered congeners are valuable for introducing conformational rigidity into a molecule. This can lead to higher binding affinity and selectivity for a biological target. The "magic methyl" effect, where the addition of a methyl group in a specific position dramatically improves pharmacological properties, is a well-documented phenomenon that can be related to such conformational control.[18]

  • Less hindered isomers like Methyl 5-bromo-2-hydroxybenzoate and Methyl 3-bromo-4-hydroxybenzoate are often used as versatile intermediates where high reactivity in cross-coupling reactions is desired for the rapid synthesis of compound libraries for screening purposes.[20][21]

  • The presence of the hydroxyl and ester functionalities allows for further derivatization. The hydroxyl group can be alkylated or acylated, while the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing multiple avenues for structural diversification.[1]

  • These compounds are also key precursors for the synthesis of benzoxaboroles, a class of compounds with a wide range of biological activities, including antifungal and anti-inflammatory properties.[22][23]

Conclusion

Methyl 2-bromo-6-hydroxybenzoate and its isomers are not interchangeable synthons. The unique substitution pattern of each isomer imparts a distinct set of physicochemical properties and a specific reactivity profile. Methyl 2-bromo-6-hydroxybenzoate, with its sterically encumbered bromine atom, offers opportunities for achieving specific molecular conformations and selectivities, albeit potentially at the cost of reactivity. In contrast, its less hindered isomers provide a more facile entry into cross-coupling reactions, ideal for rapid analogue synthesis. A thorough understanding of these isomeric differences, grounded in the principles of physical organic chemistry, is essential for the modern researcher to make informed decisions in the design and execution of synthetic strategies.

References

  • Quora. (2017, April 26). Which is more acidic between benzoic acid and p-bromobenzoic acid, and why? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-bromo-5-hydroxybenzoate. PubChem. Retrieved from [Link]

  • WorldOfChemicals. (2026, February 9). The Role of Methyl 2-bromo-6-methylbenzoate in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 11). Understanding Methyl 3-Bromo-2-Hydroxybenzoate: Synthesis and Applications. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 3-bromo-2-hydroxybenzoate. Retrieved from [Link]

  • Quora. (2017, July 2). Why is 3 hydroxy benzoic acid more acidic than 4 hydroxy benzoic acid? Retrieved from [Link]

  • Labcompare. (n.d.). Methyl 3-bromo-4-hydroxybenzoate, 98% from Thermo Fisher Scientific. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 2-Bromo-benzoic acid, methyl ester. SpectraBase. Retrieved from [Link]

  • ChemBK. (2024, April 9). 3-Bromo-4-hydroxybenzoic acid. Retrieved from [Link]

  • Stack Exchange. (2018, February 21). Why is ortho-hydroxybenzoic acid more acidic than its para-isomer? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-3-hydroxybenzoate. PubChem. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). BROMINATION OF COMPOUNDS CONTAINING TWO AROMATIC NUCLEI - Part IV, Bromination of Aryl Esters of Para-Cresotic Acid. Retrieved from [Link]

  • Google Patents. (2003, December 31). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-6-hydroxybenzoic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, April 19). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Retrieved from [Link]

  • MedCrave Group. (2017, November 3). Using fragment based drug discovery to target epigenetic regulators in cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Retrieved from [Link]

Sources

Validation

Validating the Purity of Methyl 2-bromo-6-hydroxybenzoate by HPLC: A Comparative Guide

Executive Summary Methyl 2-bromo-6-hydroxybenzoate (CAS: 22720-75-8) is a critical pharmacophore and intermediate in the synthesis of complex heterocyclic APIs. Its unique 2,6-substitution pattern creates significant ste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-bromo-6-hydroxybenzoate (CAS: 22720-75-8) is a critical pharmacophore and intermediate in the synthesis of complex heterocyclic APIs. Its unique 2,6-substitution pattern creates significant steric strain and intramolecular hydrogen bonding, distinguishing it from common parabens.

This guide compares a Fit-for-Purpose Optimized HPLC Method against standard generic screening protocols. While generic C18 methods often fail to resolve critical regioisomeric impurities (e.g., Methyl 3-bromo-6-hydroxybenzoate) or hydrolysis degradants, the optimized protocol utilizes Phenyl-Hexyl stationary phases and pH-controlled mobile phases to ensure ICH Q2(R2) compliant validation.

Part 1: The Analytical Challenge & Comparative Strategy

The "Generic" vs. "Optimized" Dilemma

In early-stage development, researchers often rely on generic "scouting" gradients. For Methyl 2-bromo-6-hydroxybenzoate, this approach is flawed due to:

  • Regioisomer Co-elution: The bromine atom at position 2 is electronically similar to potential impurities at positions 3 or 5. Standard C18 columns interact primarily via hydrophobicity, often failing to separate these isomers.

  • Peak Tailing: The phenolic hydroxyl group (position 6) can interact with free silanols on the column stationary phase, leading to tailing and poor integration accuracy.

Comparative Overview: Performance Metrics

The following table contrasts the performance of a standard generic method against the optimized validation protocol proposed in this guide.

FeatureAlternative A: Generic Method Alternative B: Optimized Validation Method
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl
Separation Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

-

Interactions
Mobile Phase Modifier 0.1% Formic Acid (pH ~2.7)0.1% Phosphoric Acid (pH ~2.1)
Critical Pair Resolution

(Co-elution likely)

(Baseline Separation)
Peak Symmetry (Tailing)


Suitability Rough purity estimationICH Q2(R2) Release Testing

Expert Insight: The Phenyl-Hexyl phase is superior here because the electronegative bromine atom and the aromatic ring induce specific


-electron distributions. The Phenyl-Hexyl ligand engages in 

-

stacking with the analyte, providing an orthogonal separation mechanism that resolves isomers based on electron density, not just size/hydrophobicity.

Part 2: Optimized Experimental Protocol

Chromatographic Conditions

This system is self-validating; the use of phosphoric acid suppresses phenol ionization (


) and silanol activity, ensuring sharp peaks.
  • Instrument: HPLC with PDA (Photodiode Array) Detector.

  • Column: Phenomenex Luna Phenyl-Hexyl (or equivalent),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1%

    
     in Water (Milli-Q grade).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Column Temp:

    
    .
    
  • Detection: UV at

    
     (primary) and 
    
    
    
    (confirmatory for salicylate core).
  • Injection Volume:

    
    .
    

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30 Initial Hold
2.0 30 Isocratic elution of polar degradants
15.0 80 Linear Ramp (Elution of Main Peak)
18.0 80 Wash
18.1 30 Re-equilibration

| 23.0 | 30 | End of Run |

Standard & Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution:

    
     Methyl 2-bromo-6-hydroxybenzoate in Acetonitrile.
    
  • Working Standard: Dilute Stock to

    
     in Diluent.
    

Part 3: Validation Workflow (ICH Q2(R2) Aligned)

The following diagram illustrates the logical flow for validating this specific compound, emphasizing the "Lifecycle" approach of ICH Q2(R2).

ValidationWorkflow Start Method Development (Phenyl-Hexyl Selection) Specificity Specificity (Forced Degradation) Start->Specificity Confirm Peak Purity Linearity Linearity & Range (50% - 150%) Specificity->Linearity No Interference Accuracy Accuracy (Spike Recovery) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability) Accuracy->Precision Recovery 98-102% Robustness Robustness (pH, Temp, Flow) Precision->Robustness RSD < 2.0% Final Validated Method (Standard Operating Procedure) Robustness->Final Design Space Defined

Caption: Step-by-step validation lifecycle ensuring method suitability for Methyl 2-bromo-6-hydroxybenzoate.

Step 1: Specificity (Forced Degradation)

To prove the method can distinguish the active compound from its degradation products (specifically the hydrolyzed acid: 2-bromo-6-hydroxybenzoic acid ).

  • Acid Stress: 0.1 N HCl,

    
    , 2 hours.
    
  • Base Stress: 0.1 N NaOH, Room Temp, 1 hour (Esters hydrolyze rapidly in base).

  • Oxidative Stress: 3%

    
    , Room Temp.
    
  • Acceptance Criteria: Peak purity angle < Purity threshold (using PDA detector). Resolution (

    
    ) between main peak and nearest degradant 
    
    
    
    .
Step 2: Linearity & Range

Demonstrate response proportionality across the expected analytical range.

  • Levels: 50%, 75%, 100%, 125%, and 150% of target concentration (

    
    ).
    
  • Acceptance: Correlation coefficient (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    .[1][2]
Step 3: Accuracy (Recovery)

Since a certified reference material (CRM) might be unavailable for this specific intermediate, use Spike Recovery .

  • Protocol: Spike known amounts of pure Methyl 2-bromo-6-hydroxybenzoate into a sample matrix (or inert placebo if available, otherwise solvent).

  • Levels: Low (80%), Medium (100%), High (120%).

  • Acceptance: Mean recovery

    
    .
    
Step 4: Sensitivity (LOD/LOQ)

Critical for detecting trace impurities (e.g., des-bromo or di-bromo byproducts).

  • LOD (Limit of Detection): Signal-to-Noise ratio (

    
    ) 
    
    
    
    .
  • LOQ (Limit of Quantitation):

    
    .
    

Part 4: Impurity Fate Mapping

Understanding where impurities come from is key to validating the method's specificity. The diagram below maps the synthesis and degradation pathways that the HPLC method must resolve.

ImpurityMap SM Starting Material (Methyl Salicylate) Target TARGET: Methyl 2-bromo-6-hydroxybenzoate SM->Target Bromination Imp_Regio Regioisomer Impurity: Methyl 3-bromo-6-hydroxybenzoate SM->Imp_Regio Side Reaction (Steric Leakage) Reagent Brominating Agent (Br2 / NBS) Reagent->Target Imp_Over Over-Brominated: Methyl 3,5-dibromo-6-hydroxybenzoate Target->Imp_Over Excess Br2 Deg_Hyd Hydrolysis Degradant: 2-bromo-6-hydroxybenzoic acid Target->Deg_Hyd Hydrolysis (Storage/Stress)

Caption: Chemical pathway map identifying critical impurities that the HPLC method must separate.

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). ICH.org. [Link]

  • Mahuzier, P. E., Altria, K. D., & Clark, B. J. (2001).[4] Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Chromatography A, 924(1-2), 465-470.[4] [Link]4]

  • National Institute of Standards and Technology (NIST). (n.d.). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid and esters. NIST.gov. [Link]

Sources

Comparative

A Comparative Guide to the Applications of Methyl 2-bromo-6-hydroxybenzoate in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of a synthetic ro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of a synthetic route's efficiency and overall success. Methyl 2-bromo-6-hydroxybenzoate, a halogenated and hydroxylated benzene derivative, presents itself as a versatile precursor for a range of complex molecular architectures. This guide provides an in-depth technical comparison of its applications, particularly in the synthesis of xanthones and other biologically significant scaffolds. We will delve into the causality behind experimental choices, compare its reactivity with isomeric alternatives, and provide detailed experimental protocols to support your research endeavors.

The Strategic Advantage of the 2-Bromo-6-hydroxy Substitution Pattern

The unique arrangement of the bromo, hydroxy, and methyl ester functionalities on the aromatic ring of Methyl 2-bromo-6-hydroxybenzoate dictates its reactivity and utility. The bromine atom serves as a versatile handle for various cross-coupling reactions, which are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The ortho-hydroxy group can act as a directing group and participate in intramolecular reactions, facilitating the formation of heterocyclic systems. Furthermore, the ester group provides a site for further functionalization through hydrolysis, amidation, or reduction.

Application in the Synthesis of Xanthones: A Comparative Analysis

Xanthones, a class of oxygen-containing heterocyclic compounds, are widely recognized for their diverse pharmacological activities, including antioxidant, anticancer, and anti-inflammatory properties. The synthesis of the xanthone scaffold often involves the coupling of a salicylic acid derivative with a phenol.

One of the most common methods for xanthone synthesis is the Grover, Shah, and Shah reaction, which involves the condensation of a salicylic acid derivative and a phenol followed by cyclodehydration.[1][2] Another prevalent strategy is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether, which is then cyclized.[3][4][5]

A crucial aspect for researchers is understanding how the substitution pattern of the starting materials affects the reaction outcome, particularly the yield. A study on the synthesis of xanthones via the coupling of arynes with substituted salicylates provides valuable insights that can be extrapolated to Methyl 2-bromo-6-hydroxybenzoate. In this study, it was observed that the position of a methoxy substituent (an analogue of the hydroxy group) on the salicylate ring significantly influenced the yield of the resulting xanthone.

Table 1: Effect of Methoxy-Substituent Position on Xanthone Synthesis Yield

Position of Methoxy Group on Methyl SalicylateYield of Xanthone
3-methoxyLower yield
4-methoxySlightly lower yield
5-methoxyHighest yield
6-methoxyMuch lower yield

This data strongly suggests that the presence of a substituent at the 6-position, as in Methyl 2-bromo-6-hydroxybenzoate, can sterically hinder the cyclization step, leading to a significantly lower yield compared to its isomers. This is a critical consideration for chemists designing synthetic routes to novel xanthone derivatives.

Broader Synthetic Utility: Beyond Xanthones

The reactivity of the bromo- and hydroxy-substituted aromatic ring extends beyond xanthone synthesis. This versatile building block has potential applications in the synthesis of other important classes of bioactive molecules.

Depsidones

Depsidones are a class of polyphenolic compounds, many of which are isolated from lichens and fungi and exhibit a range of biological activities, including antibacterial and anticancer properties.[6] The biosynthesis of depsidones is believed to involve the oxidative coupling of two polyketidic benzoic acid derivatives.[6] The core structure of depsidones features a dibenzo[b,e][6][7]dioxepin-11-one ring system. The synthesis of this scaffold can be achieved through an intramolecular Ullmann condensation of a suitably substituted diaryl ether. Given its structure, Methyl 2-bromo-6-hydroxybenzoate could serve as a key starting material for the synthesis of one of the aromatic rings in a depsidone precursor. The bromine atom would be essential for the subsequent Ullmann coupling to form the diaryl ether linkage.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in Methyl 2-bromo-6-hydroxybenzoate makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[8][9][10] These reactions are powerful tools for the construction of complex molecular frameworks.

In a Suzuki-Miyaura coupling, the aryl bromide is reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[8][10] The reactivity of the aryl halide in this reaction generally follows the trend I > Br > Cl, making aryl bromides like Methyl 2-bromo-6-hydroxybenzoate reliable coupling partners.[11][12]

Experimental Protocols

General Experimental Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Starting Materials (e.g., Methyl 2-bromo-6-hydroxybenzoate) reaction Chemical Reaction (e.g., Ullmann Condensation, Suzuki Coupling) start->reaction Reagents, Catalyst, Solvent workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS, LC-MS) purification->ms ir IR Spectroscopy purification->ir purity Purity Analysis (HPLC, Elemental Analysis) purification->purity assay Bioactivity Assays (e.g., Anticancer, Antibacterial) purity->assay

Figure 1. A generalized workflow for the synthesis, characterization, and biological evaluation of compounds derived from Methyl 2-bromo-6-hydroxybenzoate.

Synthesis of 1,3-dihydroxyxanthone (Illustrative Protocol)

Materials:

  • 2,6-Dihydroxybenzoic acid

  • Phloroglucinol

  • Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-dihydroxybenzoic acid (1 equivalent) and phloroglucinol (1 equivalent).

  • Carefully add Eaton's reagent to the flask with stirring.

  • Heat the reaction mixture to reflux at approximately 80-85°C for 3 hours.

  • After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with deionized water until the filtrate is neutral.

  • Dry the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure 1,3-dihydroxyxanthone.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

Methyl 2-bromo-6-hydroxybenzoate is a valuable and versatile building block in organic synthesis. Its unique substitution pattern allows for its use in the construction of a variety of complex and biologically active molecules, most notably xanthones. However, comparative studies suggest that the 2-bromo-6-hydroxy substitution may lead to lower yields in certain cyclization reactions compared to its isomers, a critical factor for consideration in synthetic planning.

Future research should focus on the development of optimized reaction conditions to improve the yields of reactions involving this sterically hindered substrate. Furthermore, exploring its application in the synthesis of other classes of bioactive compounds, such as depsidones and other heterocyclic systems via palladium-catalyzed cross-coupling reactions, will undoubtedly expand its utility in the field of drug discovery and development. The detailed understanding of its reactivity profile will empower chemists to strategically employ this building block in the efficient synthesis of novel therapeutic agents.

References

  • Yuanita, E., Jannah, B. K., Ulfa, M., Sudirman, Ningsih, B. N. S., & Dharmayani, N. K. T. (2023). C-prenylation of 1,3 dihydroxyxanthone: synthesis, characterization and antibacterial activity. Acta. Chimica Asiana 6(1), pp 279 – 286.
  • Djura, P., & Sargent, M. V. (1976). Depsidone Synthesis. III. Grayanic Acid. Australian Journal of Chemistry, 29(4), 899-906.
  • Wikipedia contributors. (2023, November 28). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved February 19, 2026, from [Link]

  • El-Hawary, S. S., Mohammed, R., AbouZid, S. F., & El-Desouky, S. K. (2023). Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities. Journal of the Saudi Society of Agricultural Sciences, 22(5), 321-340.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 19, 2026, from [Link]

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802.
  • Sousa, M. E., & Pinto, M. M. M. (2005). Synthesis of xanthones: an overview. Current medicinal chemistry, 12(21), 2447–2479.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions.
  • Yuanita, E., Pratama, M. R. F., & Sugara, T. H. (2022). Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents. Scientific reports, 12(1), 1461.
  • Organic Syntheses. (n.d.). Electrophilic Bromination. Retrieved February 19, 2026, from [Link]

  • Sousa, M. E., & Pinto, M. M. M. (2005). Synthesis of xanthones: an overview. PubMed. Retrieved February 19, 2026, from [Link]

  • Sousa, M. E., & Pinto, M. M. M. (2005). Synthesis of Xanthones: An Overview. Bentham Science Publishers. Retrieved February 19, 2026, from [Link]

  • Smith, A. M., & Nolan, S. P. (2018). Suzuki-Miyaura Cross-Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal, 24(50), 13123-13132.
  • ResearchGate. (2025, August 9). Synthesis of Xanthones: An Overview. Retrieved February 19, 2026, from [Link]

  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved February 19, 2026, from [Link]

  • Bosson, J. (2023). Scope and limitations of the preparation of xanthones using Eaton's reagent. Turkish Journal of Chemistry, 47(6), 1420-1428.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions.
  • Diva-portal.org. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved February 19, 2026, from [Link]

  • Royal Society of Chemistry. (2024, November 7). Investigation and development of novel synthetic approaches for synthesis of euxanthone and derived dyes. Retrieved February 19, 2026, from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 19, 2026, from [Link]

  • Encyclopedia.pub. (2023, March 30). Synthesis of m-Aryloxy Phenols. Retrieved February 19, 2026, from [Link]

  • Calchera, A. R., Le, H. T., & Divakaran, A. (2021). Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea. Journal of Fungi, 7(10), 829.
  • Science and Technology Indonesia. (n.d.). Enhanced Methods for Synthesizing Hydroxyxanthone Using Eaton and ZnCl2 Catalyst with Microwave Irradiation. Retrieved February 19, 2026, from [Link]

  • MDPI. (2024, February 3). Brominated Depsidones with Antibacterial Effects from a Deep-Sea-Derived Fungus Spiromastix sp. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2015). Synthesis and characterization of some new thioxanthone derivatives. Retrieved February 19, 2026, from [Link]

  • Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved February 19, 2026, from [Link]

  • PubMed Central. (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Retrieved February 19, 2026, from [Link]

  • Dreher, S. D., Lim, Y., & Molander, G. A. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(38), 13142–13145.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Methyl 2-bromo-6-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals Hazard Profile and Immediate Safety Precautions Immediate Actions in Case of Exposure: Skin Contact: Immediately remove all contaminated clothing. Wash the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Profile and Immediate Safety Precautions

Immediate Actions in Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Personal Protective Equipment (PPE):

Before handling Methyl 2-bromo-6-hydroxybenzoate, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.

Strategic Waste Management: Segregation and Collection

Proper disposal begins with meticulous segregation at the point of generation. Due to the halogenated nature of Methyl 2-bromo-6-hydroxybenzoate, it must be disposed of as hazardous waste.

Key Principles of Waste Segregation:

  • Dedicated Waste Container: Use a clearly labeled, leak-proof container designated specifically for halogenated organic waste.

  • No Mixing: Do not mix halogenated waste with non-halogenated chemical waste. The disposal processes for these two categories are different and mixing them can lead to increased disposal costs and improper treatment.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name, "Methyl 2-bromo-6-hydroxybenzoate." Avoid using abbreviations. The label should also include the date when the first waste was added.

  • Container Integrity: Ensure the waste container is in good condition and compatible with the chemical. Keep the container securely closed when not in use.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of Methyl 2-bromo-6-hydroxybenzoate.

Step 1: Container Preparation

  • Select a suitable, chemically resistant container with a secure screw-top cap.

  • Affix a "Hazardous Waste" label to the container.

  • Write the full chemical name and any other components of the waste stream on the label.

Step 2: Waste Collection

  • Carefully transfer the waste Methyl 2-bromo-6-hydroxybenzoate into the prepared container.

  • If the chemical is a solid, use a dedicated scoop or spatula.

  • If it is in solution, pour carefully to avoid splashing.

  • All transfers should be conducted in a well-ventilated area or a chemical fume hood.

Step 3: Decontamination of Empty Containers

  • The original container of Methyl 2-bromo-6-hydroxybenzoate must also be disposed of as hazardous waste unless properly decontaminated.

  • Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate must be collected and added to the halogenated waste container.

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, but the label should be defaced or removed.

Step 4: Storage Pending Disposal

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.

  • This area should be away from general laboratory traffic and incompatible chemicals.

  • Ensure secondary containment is in place to prevent the spread of material in case of a leak.

Step 5: Arranging for Disposal

  • Once the waste container is full or has been in storage for a designated period (check your institution's guidelines), arrange for its collection by a licensed hazardous waste disposal company.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

For Small Spills:

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Restrict access to the spill site.

  • Ventilate: Ensure adequate ventilation.

  • Absorb: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill kit, to cover the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container with the spill debris and arrange for its disposal as hazardous waste.

For Large Spills:

  • Evacuate the area immediately.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Do not attempt to clean up a large spill without proper training and equipment.

Data and Workflow Visualization

Table 1: Summary of Key Information

AspectGuideline
Hazard Class Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Respiratory Irritant
PPE Chemical-resistant gloves, safety goggles, lab coat
Disposal Method Collection in a labeled container for halogenated waste
Prohibited Disposal No drain or regular trash disposal
Spill Cleanup Absorb with inert material, collect as hazardous waste

Experimental Workflow: Disposal of Methyl 2-bromo-6-hydroxybenzoate

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal A Wear appropriate PPE B Prepare labeled halogenated waste container A->B C Transfer waste chemical to container B->C D Triple-rinse empty original container C->D E Collect rinsate in waste container D->E F Securely seal waste container E->F G Store in designated satellite accumulation area F->G H Arrange for pickup by licensed waste disposal company G->H

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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